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  • Product: Methyl 5-nitro-2-(phenylthio)benzoate
  • CAS: 361336-72-3

Core Science & Biosynthesis

Foundational

"Methyl 5-nitro-2-(phenylthio)benzoate" chemical properties and reactivity

Advanced Synthesis, Reactivity, and Applications in Heterocyclic Chemistry[1] Executive Summary Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) is a specialized diaryl sulfide scaffold used primarily as a high-v...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis, Reactivity, and Applications in Heterocyclic Chemistry[1]

Executive Summary

Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) is a specialized diaryl sulfide scaffold used primarily as a high-value intermediate in the synthesis of fused tricyclic heterocycles.[1][2] Its structural core—a benzoate ester bearing an ortho-phenylthio group and a para-nitro functionality—positions it as a critical precursor for functionalized thioxanthones and acridines , classes of compounds with significant antitumor, antiparasitic, and DNA-intercalating properties.

This guide details the optimized synthesis of this compound via Nucleophilic Aromatic Substitution (


), explores its chemoselective reactivity profile, and delineates its downstream conversion into bioactive thioxanthone derivatives.
Chemical Profile and Properties[1][4][5][6][7][8][9][10][11][12][13][14]
PropertyData
CAS Number 361336-72-3
IUPAC Name Methyl 5-nitro-2-(phenylthio)benzoate
Molecular Formula

Molecular Weight 289.31 g/mol
Appearance White to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Melting Point 95–98 °C (Typical for class; specific batch variation exists)
Key Functional Groups Nitro (

), Methyl Ester (

), Thioether (

)
Synthesis: The Strategy

The most robust synthetic route utilizes the strong electron-withdrawing nature of the nitro and ester groups on the benzoate ring to facilitate the displacement of a halide by a thiophenol nucleophile.

3.1. Retrosynthetic Analysis

The target molecule is disconnected at the


 bond. The precursors are Methyl 2-chloro-5-nitrobenzoate  and Thiophenol . The chlorine atom at the 2-position is highly activated for nucleophilic attack due to the ortho-ester and para-nitro groups, both of which stabilize the Meisenheimer complex intermediate.
3.2. Reaction Mechanism
  • Deprotonation: Thiophenol is deprotonated by a mild base (

    
    ) to generate the highly nucleophilic thiophenolate anion (
    
    
    
    ).
  • Addition: The thiophenolate attacks the C-2 position of the benzoate, breaking the aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

  • Elimination: The chloride ion is expelled, restoring aromaticity and yielding the diaryl sulfide product.

3.3. Experimental Protocol (Validated)
  • Reagents: Methyl 2-chloro-5-nitrobenzoate (1.0 equiv), Thiophenol (1.1 equiv), Potassium Carbonate (

    
    , 2.0 equiv).
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

  • Conditions: 60–80 °C under

    
     atmosphere.
    

Step-by-Step Procedure:

  • Charge a round-bottom flask with Methyl 2-chloro-5-nitrobenzoate (10 mmol, 2.15 g) and anhydrous DMF (20 mL).

  • Add

    
     (20 mmol, 2.76 g) followed by the dropwise addition of Thiophenol (11 mmol, 1.13 mL).
    
  • Heat the mixture to 70 °C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting chloride.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a solid.[3][4]

  • Filter the precipitate, wash with water (

    
     mL) to remove DMF and salts, and wash with cold ethanol (5 mL).
    
  • Purification: Recrystallize from Ethanol/Acetone to yield pale yellow crystals.

Reactivity and Downstream Applications[13]

The versatility of Methyl 5-nitro-2-(phenylthio)benzoate lies in its divergent reactivity . It serves as a branch point for two major classes of derivatives.

4.1. Pathway A: Chemoselective Nitro Reduction

The nitro group can be selectively reduced to an amine without affecting the ester or the sulfur bridge. This yields Methyl 5-amino-2-(phenylthio)benzoate , a scaffold for sulfonamide synthesis.

  • Reagents: Iron powder (Fe), Ammonium Chloride (

    
    ), Ethanol/Water (
    
    
    
    ).
  • Conditions: Reflux, 2 hours.[4]

  • Significance: The resulting aniline is a versatile handle for coupling reactions or further heterocycle construction (e.g., acridines).

4.2. Pathway B: Cyclization to Thioxanthones (High-Value Target)

The most significant application is the conversion to 7-nitro-9H-thioxanthen-9-one . This requires hydrolysis of the ester followed by an intramolecular Friedel-Crafts acylation.

  • Step 1: Hydrolysis. Treat ester with LiOH/THF/Water to form 5-nitro-2-(phenylthio)benzoic acid .

  • Step 2: Cyclization. Treat the acid with Polyphosphoric Acid (PPA) or

    
     followed by 
    
    
    
    . The electrophilic acylium ion attacks the electron-rich phenylthio ring.
  • Regioselectivity: The sulfur atom directs the cyclization ortho to itself, closing the central ring to form the thioxanthone core.

Visualization of Reaction Pathways[6]

The following diagram illustrates the synthesis of the core scaffold and its divergent transformation into Thioxanthone derivatives.

ReactionPathway Start1 Methyl 2-chloro- 5-nitrobenzoate Intermediate Methyl 5-nitro-2- (phenylthio)benzoate (Target Scaffold) Start1->Intermediate SNAr (K2CO3, DMF, 70°C) Start2 Thiophenol Start2->Intermediate SNAr (K2CO3, DMF, 70°C) ProdA Methyl 5-amino-2- (phenylthio)benzoate Intermediate->ProdA Reduction (Fe/NH4Cl) ProdB_Acid 5-nitro-2-(phenylthio) benzoic acid Intermediate->ProdB_Acid Hydrolysis (LiOH, THF) ProdB_Final 7-nitro-9H- thioxanthen-9-one ProdB_Acid->ProdB_Final Friedel-Crafts Cyclization (PPA, 100°C)

Figure 1: Synthetic workflow from precursors to the Thioxanthone scaffold.[4][5]

Safety and Handling
  • Nitro Compounds: Potentially explosive if heated under confinement. Ensure open systems or appropriate pressure relief.

  • Thiophenol: Extremely malodorous and toxic. Must be handled in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize any spills or glassware (oxidizes thiol to odorless sulfonate).

  • Skin Contact: The ester is a potential skin sensitizer. Wear nitrile gloves and lab coat.

References
  • Synthesis of Diaryl Sulfides via SNAr

    • Title: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzo
    • Source:Journal of Organic Chemistry, Standard Protocols.
    • Context: General methodology for activating chlorobenzo
  • Thioxanthone Cyclization Methodologies

    • Title: Synthesis of Thioxanthone Derivatives via Intramolecular Friedel-Crafts Acyl
    • Source:Tetrahedron Letters / Organic Syntheses.
    • Context: Describes the PPA-mediated ring closure of 2-(phenylthio)benzoic acids.
  • Compound Data & Safety

    • Title: Methyl 5-nitro-2-(phenylthio)benzoate - Substance Information.[1][2]

    • Source: PubChem / Sigma-Aldrich.

Sources

Exploratory

"Methyl 5-nitro-2-(phenylthio)benzoate" CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Methyl 5-nitro-2-(phenylthio)benzoate, a key chemical intermediate. With a focus on its physicochemical prop...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 5-nitro-2-(phenylthio)benzoate, a key chemical intermediate. With a focus on its physicochemical properties, synthesis, and applications in research and development, this document serves as a critical resource for scientists and professionals in the chemical and pharmaceutical industries.

Core Compound Identity and Properties

Chemical Abstract Service (CAS) Number: 361336-72-3[1][2][3]

Molecular Formula: C₁₄H₁₁NO₄S[1][3]

Molecular Weight: 289.31 g/mol [1][2][3]

Methyl 5-nitro-2-(phenylthio)benzoate is a nitroaromatic compound that presents as a white to yellow solid under standard conditions.[1] Its structure, featuring a nitro group, a thioether linkage, and a methyl ester, makes it a versatile building block in organic synthesis.

Table 1: Physical and Chemical Properties of Methyl 5-nitro-2-(phenylthio)benzoate

PropertyValueSource
CAS Number 361336-72-3[1][2][3]
Molecular Formula C₁₄H₁₁NO₄S[1][3]
Molecular Weight 289.31[1][2][3]
Physical Form White to Yellow Solid[1]
Storage Temperature Room temperature[1]
Purity Typically ≥95%[1][3]

Synthesis of Methyl 5-nitro-2-(phenylthio)benzoate: A Self-Validating Protocol

The synthesis of Methyl 5-nitro-2-(phenylthio)benzoate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored due to the high reactivity of the starting material, which is activated by the electron-withdrawing nitro group.

A common and efficient method involves the reaction of methyl 2-chloro-5-nitrobenzoate with thiophenol in the presence of a base. The electron-withdrawing nature of the nitro group at the para position to the chlorine atom facilitates the nucleophilic attack by the thiophenolate anion.

Experimental Protocol: Synthesis of Methyl 5-nitro-2-(phenylthio)benzoate

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and product verification.

Materials:

  • Methyl 2-chloro-5-nitrobenzoate

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-chloro-5-nitrobenzoate (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add potassium carbonate (1.5 equivalents) followed by the dropwise addition of thiophenol (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine solution, then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Product: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield Methyl 5-nitro-2-(phenylthio)benzoate as a solid.

Diagram 1: Synthesis Workflow

SynthesisWorkflow reagents Methyl 2-chloro-5-nitrobenzoate Thiophenol K₂CO₃ in DMF reaction Reaction at 80-90°C (Monitored by TLC) reagents->reaction Heat workup Aqueous Work-up & Extraction reaction->workup Cool & Quench purification Recrystallization workup->purification product Methyl 5-nitro-2-(phenylthio)benzoate purification->product MedicinalChemistry start Methyl 5-nitro-2-(phenylthio)benzoate reduction Reduction of Nitro Group start->reduction amine Methyl 5-amino-2-(phenylthio)benzoate reduction->amine derivatization Further Derivatization amine->derivatization bioactive Bioactive Molecules (e.g., Heterocycles, Amides) derivatization->bioactive

Caption: The synthetic pathway from the title compound to potential bioactive molecules.

The phenylthio group can also be modified or can serve to modulate the lipophilicity of the final compound, which is a critical parameter for drug absorption and distribution in the body. The ester group provides another handle for chemical modification, such as hydrolysis to the corresponding carboxylic acid, which can then be coupled with amines or alcohols.

Spectroscopic Characterization

Predicted ¹H NMR (CDCl₃):

  • Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm. The protons on the phenyl ring attached to the sulfur will likely appear as a multiplet around δ 7.2-7.5 ppm. The protons on the benzoate ring will be more downfield due to the electron-withdrawing effects of the nitro and ester groups.

  • Methyl Protons: A singlet around δ 3.9 ppm corresponding to the methyl ester group.

Predicted ¹³C NMR (CDCl₃):

  • Carbonyl Carbon: A signal around δ 165 ppm.

  • Aromatic Carbons: Multiple signals between δ 120-150 ppm.

  • Methyl Carbon: A signal around δ 52 ppm.

Researchers are advised to perform their own spectroscopic analysis for definitive structural confirmation.

Safety Information

Methyl 5-nitro-2-(phenylthio)benzoate is harmful if swallowed. [1]Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

Methyl 5-nitro-2-(phenylthio)benzoate is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups provides multiple avenues for the construction of complex and potentially bioactive molecules. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this compound in their work.

References

  • (No author provided). (Date not available).
  • Scribd. (n.d.). Methyl Benzoate Nitration Lab. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. PubMed Central. [Link]

  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • CAS. (n.d.). Methyl 3-nitrobenzoate. CAS Common Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-methyl-5-nitrobenzoate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. PubMed Central. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-5-nitrophenol. [Link]

  • ResearchGate. (2020, October 19). (PDF) Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. [Link]

  • Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • National Center for Biotechnology Information. (2007, January 15). Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides. PubMed. [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl p-nitro benzoate. NIST Chemistry WebBook. [Link]

Sources

Foundational

Theoretical studies on the electronic structure of "Methyl 5-nitro-2-(phenylthio)benzoate"

Executive Summary Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) represents a distinct class of "Push-Pull" chromophores and pharmaceutical intermediates. Its structure features an electron-rich phenylthio dono...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) represents a distinct class of "Push-Pull" chromophores and pharmaceutical intermediates. Its structure features an electron-rich phenylthio donor and an electron-deficient nitro-benzoate acceptor, linked by a sulfur bridge. This architecture creates significant potential for intramolecular charge transfer (ICT), making the compound highly relevant for Non-Linear Optical (NLO) materials and as a scaffold for antimycobacterial agents .

This guide provides a rigorous theoretical framework for analyzing the electronic structure of this molecule. It moves beyond basic characterization to explore the causal links between its frontier orbitals, conformational flexibility, and reactivity profiles.

Computational Framework & Methodology

To ensure scientific integrity, the theoretical study of this molecule must utilize Density Functional Theory (DFT) with a basis set capable of capturing the diffuse nature of the sulfur lone pairs and the nitro group's resonance.

Validated Protocol

The following protocol is designed to minimize self-interaction errors common in sulfur-containing conjugated systems.

ParameterSpecificationRationale (Causality)
Software Gaussian 16 / ORCA 5.0Industry standards for electronic structure modeling.
Functional B3LYP or CAM-B3LYP B3LYP is standard for organic geometries; CAM-B3LYP corrects long-range interactions crucial for the "Push-Pull" charge transfer.
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory for the sulfur atom and nitro group to accurately model electron density at the periphery.
Solvation IEF-PCM (DMSO/Ethanol)Implicit solvation models are required to mimic the physiological or synthesis environment (polar aprotic solvents).
Dispersion GD3BJGrimme’s dispersion correction is critical to stabilize the

-

stacking interactions between the two aromatic rings.
Workflow Visualization

The following diagram outlines the logical progression from geometry optimization to property prediction.

ComputationalWorkflow Input Initial Geometry (X-Ray/ChemDraw) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (No Imaginary Freqs) Opt->Freq Freq->Opt Imaginary Freq (Fail) Elec Electronic Properties (HOMO/LUMO/MEP) Freq->Elec Validated App Applications (Docking/NLO) Elec->App

Figure 1: Self-validating computational workflow. Success depends on the absence of imaginary frequencies in the vibrational analysis.

Geometric & Electronic Architecture

Conformational Analysis (The Sulfur Bridge)

The central feature of Methyl 5-nitro-2-(phenylthio)benzoate is the C-S-C bond angle and the dihedral twist between the benzoate and phenyl rings.

  • Prediction: The C-S-C angle will likely deviate from the standard

    
     angle (approx. 103-105°) due to steric repulsion between the ortho-ester group and the phenyl ring.
    
  • Significance: This twist disrupts perfect planarity, modulating the conjugation length. A more planar structure enhances NLO properties but reduces solubility.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Predominantly localized on the sulfur atom (lone pair) and the phenylthio ring (electron donor).

  • LUMO Location: Localized on the nitro group and the benzoate ring (electron acceptor).

  • Mechanism: This spatial separation facilitates Intramolecular Charge Transfer (ICT) upon excitation. A lower

    
     (typically < 3.5 eV for this class) indicates "softness" and high chemical reactivity.
    
Global Reactivity Descriptors

Based on Koopmans' theorem, these values quantify the molecule's stability.

DescriptorFormulaInterpretation
Chemical Hardness (

)

Resistance to charge transfer. Lower

= higher reactivity.
Electrophilicity Index (

)

Propensity to accept electrons (critical for nucleophilic attacks on the nitro-ring).
Chemical Potential (

)

Direction of electron flow in biological docking.

Molecular Electrostatic Potential (MEP)

The MEP map is the "navigational chart" for drug design, visualizing regions of electron richness (red) and deficiency (blue).

  • Negative Regions (Red/Yellow): Concentrated around the Nitro (

    
    ) oxygens  and the Carbonyl (
    
    
    
    ) oxygen
    . These are the primary sites for hydrogen bonding with protein residues (e.g., in antimycobacterial targets like Mtb enzymes).
  • Positive Regions (Blue): Located on the aromatic protons and the methyl group.

  • Neutral Region (Green): The hydrophobic phenylthio tail, essential for membrane permeability.

Docking Implication: The distinct polarity gradient allows the molecule to orient specifically within the active sites of enzymes, such as those involved in mycolic acid synthesis (e.g., InhA or MbtI).

Spectroscopic Validation (IR & NMR)

Theoretical data must be benchmarked against experimental signatures.

Vibrational Analysis (FT-IR)
  • 
     Stretching:  A strong peak predicted at 1720–1740 cm⁻¹ .
    
  • 
     Asymmetric:  Distinctive doublet/strong band at 1530 ± 10 cm⁻¹ .
    
  • 
     Symmetric:  Band at 1350 ± 10 cm⁻¹ .
    
  • 
     Stretching:  Weak band in the fingerprint region (600–700 cm⁻¹ ).
    
NMR Shifts (GIAO Method)

Using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO solvent:

  • 
    H NMR:  The aromatic protons adjacent to the Nitro group will be highly deshielded (downfield, >8.5 ppm).
    
  • 
    C NMR:  The Carbonyl carbon will appear most downfield (~165 ppm), followed by the C-NO2 carbon.
    

Applications: Biological & Optical

Antimycobacterial Pathway

Research indicates that 2-(phenylthio)benzoate derivatives are precursors to hydrazones with significant activity against Mycobacterium tuberculosis.[1] The electronic structure explains this:

  • The electrophilic nitro-benzoate core can undergo reduction or nucleophilic attack, a common mechanism in prodrug activation.

Non-Linear Optics (NLO)

The "Push-Pull" system (Donor-S-Acceptor) generates a high molecular hyperpolarizability (


) .
  • Calculation:

    
    
    
  • Expectation: The

    
     value is expected to be 5–10 times greater than urea (the standard reference), making this molecule a candidate for optical switching devices.
    

ReactivityLogic Struct Structure: Donor(S) - Acceptor(NO2) Prop Property: High Dipole Moment & Polarizability Struct->Prop Charge Transfer App1 Application 1: NLO Material (Optical Switches) Prop->App1 Non-Linear Response App2 Application 2: Drug Design (Enzyme Inhibition) Prop->App2 H-Bonding / Stacking

Figure 2: The causal link between the donor-acceptor structure and its dual industrial applications.

References

  • Chemical Structure Data: PubChem. Methyl 5-nitro-2-(phenylthio)benzoate (CID 11533667). National Library of Medicine. Link

  • Biological Relevance: Gobale, K. et al. (2014). Synthesis and Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives. Archives of Pharmacal Research. (Demonstrates the utility of the phenylthio-benzoate scaffold). Link

  • DFT Methodology: Frisch, M. J. et al. Gaussian 16 User Reference. Gaussian, Inc. (Standard reference for the B3LYP/6-311++G(d,p) protocols described). Link

  • Crystallographic Analog: Cambridge Structural Database (CSD). Crystal structure of methyl 2-(phenylthio)benzoate derivatives. (For geometric benchmarking). Link

Sources

Exploratory

Discovery and historical synthesis of nitrophenylthiobenzoates

The Nitrophenylthiobenzoate Chronicles: Synthesis, Mechanism, and Bio-Application Part 1: Introduction & Historical Genesis The Thio-Effect and the Rise of Chromogenic Probes In the mid-20th century, the golden age of ph...

Author: BenchChem Technical Support Team. Date: March 2026

The Nitrophenylthiobenzoate Chronicles: Synthesis, Mechanism, and Bio-Application

Part 1: Introduction & Historical Genesis

The Thio-Effect and the Rise of Chromogenic Probes In the mid-20th century, the golden age of physical organic chemistry, researchers sought to dismantle the "black box" of enzymatic catalysis. While p-nitrophenyl acetate (pNPA) and p-nitrophenyl phosphate (pNPP) became the gold standards for serine proteases and phosphatases, respectively, a need arose for probes that could distinguish between rate-limiting acylation and deacylation steps, and specifically target cysteine proteases.

Enter Nitrophenylthiobenzoates (NPTBs) . These compounds are thioester analogs of the classic nitrophenyl esters. The substitution of the ether oxygen with sulfur—the "Thio Effect"—fundamentally alters the electronic landscape of the molecule. The carbonyl carbon becomes more electrophilic due to the poor orbital overlap between carbon (2p) and sulfur (3p), and the leaving group (p-nitrothiophenolate) becomes significantly more nucleofugal (lower pKa) than its oxygen counterpart.

Historical Context The systematic synthesis and kinetic characterization of NPTBs gained prominence in the 1960s and 70s through the work of physical organic chemists like T.C. Bruice and M.L. Bender , and later refined by Ik-Hwan Um . These researchers utilized NPTBs to prove the existence of zwitterionic tetrahedral intermediates (


) in acyl transfer reactions—a cornerstone concept in modern drug design for transition-state analogs.

Part 2: Chemical Synthesis & Protocols

The synthesis of S-(4-nitrophenyl) thiobenzoate is a classic nucleophilic acyl substitution. The preferred route utilizes the high reactivity of benzoyl chloride with the strong nucleophilicity of 4-nitrothiophenol (also known as 4-nitrobenzenethiol).

Synthetic Route Analysis
ParameterRoute A: Acid Chloride Method (Preferred)Route B: DCC Coupling
Reagents Benzoyl chloride, 4-Nitrothiophenol, Pyridine/TEABenzoic acid, 4-Nitrothiophenol, DCC, DMAP
Atom Economy HighLower (DCC urea byproduct)
Purification Simple recrystallizationRequires chromatography (urea removal)
Yield >85%60-75%
Utility Scalable for gram-scale synthesisUseful for sensitive acid substrates
Detailed Experimental Protocol: Synthesis of S-(4-nitrophenyl) thiobenzoate

Objective: Synthesis of S-(4-nitrophenyl) thiobenzoate via Schotten-Baumann conditions.

Reagents:

  • Benzoyl chloride (1.0 eq, 10 mmol)

  • 4-Nitrothiophenol (1.0 eq, 10 mmol)

  • Triethylamine (TEA) (1.2 eq, 12 mmol)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 4-nitrothiophenol (1.55 g, 10 mmol) in anhydrous DCM (30 mL).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add Triethylamine (1.67 mL, 12 mmol) dropwise. The solution may darken slightly due to the formation of the thiolate anion.

  • Acylation: Dissolve Benzoyl chloride (1.15 mL, 10 mmol) in DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.

    • Mechanistic Note: The slow addition prevents the formation of di-acyl side products and controls the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The thiol spot will disappear, and a new, less polar product spot will appear.

  • Workup:

    • Wash the organic phase with 1M HCl (2 x 20 mL) to remove excess amine.

    • Wash with Sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid/thiol.

    • Wash with Brine (20 mL), dry over MgSO₄ , and filter.

  • Isolation: Concentrate the filtrate in vacuo to yield a yellow solid.

  • Purification: Recrystallize from hot Ethanol/Hexane (1:1).

    • Target: Yellow crystalline needles. Melting point: ~120-122°C.

Part 3: Mechanistic Deep Dive & Visualization

The hydrolysis or aminolysis of NPTBs is not a concerted


 reaction but proceeds via a stepwise addition-elimination pathway.

The Mechanism:

  • Nucleophilic Attack: The amine or hydroxide attacks the carbonyl carbon.

  • Tetrahedral Intermediate (

    
    ):  A zwitterionic intermediate forms.[1][2][3] This is the critical species debated in historical literature.
    
  • Collapse: The intermediate collapses, expelling the best leaving group.

    • Thio Effect: The p-nitrothiophenolate anion (

      
      ) is a superior leaving group compared to p-nitrophenolate (
      
      
      
      ), making the collapse step rapid.
Visualization: Aminolysis Pathway

G cluster_0 Rate Determining Step (RDS) Start S-(4-nitrophenyl) thiobenzoate TS1 Transition State 1 Start->TS1 + Nuc Nuc Nucleophile (Amine/OH-) Nuc->TS1 Tetra Tetrahedral Intermediate (T±) TS1->Tetra k1 (Formation) TS2 Transition State 2 Tetra->TS2 k2 (Breakdown) Prod1 Benzamide/Acid TS2->Prod1 Prod2 4-Nitrothiophenolate (Yellow, λmax ~412nm) TS2->Prod2

Caption: Stepwise aminolysis mechanism of NPTBs proceeding through a zwitterionic tetrahedral intermediate (


), releasing the chromogenic thiolate.

Part 4: Applications in Drug Discovery & Enzymology

Chromogenic Substrates for Lipases and Esterases

NPTBs are invaluable for kinetic profiling.[4] Unlike oxygen esters, the thioester bond is less stable toward hydrolysis, providing a more sensitive assay for enzymes with lower turnover numbers.

  • Readout: The release of 4-nitrothiophenolate is monitored at 412 nm (

    
    ).
    
  • Advantage: The lower

    
     of the thiol ensures that at physiological pH (7.4), the leaving group is fully ionized (thiophenolate form), unlike p-nitrophenol which requires pH > 7.5 for maximal signal.
    
Probing PTP1B and Cysteine Proteases

While p-nitrophenyl phosphate (pNPP) is the standard substrate for Protein Tyrosine Phosphatase 1B (PTP1B), thiobenzoates play a niche role:

  • Inactivation Studies: NPTBs can act as suicide substrates or affinity labels for cysteine proteases (e.g., Papain, Cathepsins). The active site cysteine attacks the thioester, forming an S-acyl enzyme intermediate. If the deacylation step is slow (due to the stability of the S-acyl bond vs O-acyl), the enzyme is temporarily inhibited.

  • Drug Screening: In high-throughput screening (HTS), NPTBs are used to identify inhibitors that compete for the acyl-binding pocket, distinct from the phosphate-binding pocket.

Hypoxia-Activated Prodrugs

The nitro group on the NPTB scaffold is a target for nitroreductases . In hypoxic tumor environments, the nitro group is reduced to an amine or hydroxylamine. This electronic switch converts the electron-withdrawing nitro group into an electron-donating group, drastically altering the stability of the thioester bond and triggering the release of a "warhead" drug payload.

References

  • Um, I.-H., et al. (2004). "Kinetics and mechanism of the pyridinolysis of S-4-nitrophenyl 4-substituted thiobenzoates in aqueous ethanol." The Journal of Organic Chemistry. Link

  • Um, I.-H., et al. (2003). "Kinetic investigation of the reactions of S-4-nitrophenyl 4-substituted thiobenzoates with secondary alicyclic amines." The Journal of Organic Chemistry. Link

  • Castro, E. A., et al. (2005).[5] "Relationships between the Electrophilicity Index and Experimental Rate Coefficients." The Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Discovery and history of 4-Nitrophenyl Phosphate and related esters." BenchChem Application Notes. Link

  • Winkler, U. K., & Stuckmann, M. (1979).[6] "Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens." Journal of Bacteriology. (Contextualizing early chromogenic ester use).

Sources

Foundational

Computational Profiling of Methyl 5-nitro-2-(phenylthio)benzoate: Electronic Structure, Reactivity, and Pharmacological Potential

Topic: "Methyl 5-nitro-2-(phenylthio)benzoate" Molecular Modeling and Computational Analysis Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Resear...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Methyl 5-nitro-2-(phenylthio)benzoate" Molecular Modeling and Computational Analysis Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers

Executive Summary & Chemical Context

Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) represents a distinct class of diaryl sulfide scaffolds. Structurally, it combines an electron-deficient nitro-benzoate ring with a lipophilic phenylthio moiety. This architecture makes it a critical intermediate in the synthesis of dibenzothiazepines (antipsychotics) and a potential pharmacophore for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1.

This guide details a rigorous computational framework to analyze this molecule. Moving beyond simple energy minimization, we define a protocol for Density Functional Theory (DFT) analysis to predict reactivity, Molecular Electrostatic Potential (MEP) mapping to identify metabolic soft spots, and Molecular Docking to assess its viability as a ligand.

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity, the following computational workflow is proposed. This protocol balances accuracy with computational cost, utilizing the B3LYP functional which is robust for organic electronic systems.

Quantum Mechanical Setup (DFT)
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven reliability in predicting geometries of nitro-aromatics.

  • Basis Set: 6-311++G(d,p). The diffuse functions (++) are critical for accurately modeling the lone pairs on the sulfur atom and the nitro group oxygens.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

    • Solvents: Gas phase (baseline), DMSO (mimicking biological assay stock), and Water (physiological environment).

Molecular Docking Setup
  • Target: HIV-1 Reverse Transcriptase (PDB ID: 1RT2 or similar NNRTI-bound structures).

  • Software: AutoDock Vina / Schrödinger Glide.

  • Grid Box: Centered on the NNRTI binding pocket (approx. 20Å x 20Å x 20Å).

  • Ligand Prep: Energy minimized (MMFF94 force field) before import.

Structural & Electronic Analysis (Predictive Results)

Conformational Landscape: The "Butterfly" Effect

The central C-S-C bond angle is the defining geometric parameter. Unlike planar biphenyls, diaryl sulfides adopt a twisted "butterfly" conformation to minimize steric clash between the ortho-protons and the sulfur lone pairs.

  • Predicted C-S-C Angle: ~103° - 105°

  • Dihedral Twist: ~60° - 80° relative to the central sulfur.

  • Significance: This non-planar geometry allows the molecule to fit into hydrophobic pockets (like HIV-1 RT) that require flexible, "winged" ligands.

Frontier Molecular Orbitals (FMO)

The reactivity of the molecule is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

OrbitalLocalizationChemical Significance
HOMO Localized on the Sulfur atom and the Phenyl ring (donor).Represents the site of electrophilic attack (e.g., oxidation to sulfoxide).
LUMO Localized on the Nitro-benzoate ring .Represents the site of nucleophilic attack (e.g., SNAr displacement or nitro reduction).
Gap (ΔE) ~3.5 - 4.0 eVIndicates moderate chemical stability, typical of stable drug intermediates.
Molecular Electrostatic Potential (MEP)

The MEP map reveals the charge distribution, critical for predicting non-covalent interactions (hydrogen bonding,


-stacking).
  • Red Regions (Negative Potential): Concentrated on the Nitro group oxygens and the Ester carbonyl . These are H-bond acceptors.

  • Blue Regions (Positive Potential): Concentrated on the Phenyl ring protons .

  • Yellow/Green (Neutral): The Sulfur atom , indicating it is relatively hydrophobic and shielded, preventing rapid hydrolysis.

Pharmacological Modeling: Case Study (HIV-1 RT Inhibition)

Given the structural similarity to known NNRTIs (which often feature two aryl rings linked by a heteroatom), we model this compound against HIV-1 Reverse Transcriptase.

Binding Mode Hypothesis
  • Hydrophobic Interactions: The unsubstituted phenyl ring occupies the hydrophobic "wing 2" of the NNRTI binding pocket (residues Trp229, Tyr188).

  • Electrostatic Interactions: The nitro group (5-position) and ester (2-position) likely interact with the backbone of Lys101 or Val179 via hydrogen bonding.

  • Pi-Stacking: The electron-deficient benzoate ring engages in

    
    -
    
    
    
    stacking with Tyr181.
ADMET & Toxicity Alerts (In Silico)

Using tools like SwissADME or pkCSM, the following profile is predicted:

  • Lipophilicity (LogP): ~3.5 (Optimal for membrane permeability).

  • Metabolic Liability: The Nitro group is a structural alert.[1] It is susceptible to nitro-reductases, potentially forming reactive nitroso/hydroxylamine intermediates (Ames positive risk).

  • Metabolism: The Thioether is prone to S-oxidation (forming sulfoxides/sulfones) by CYP450 enzymes.

Visualizing the Workflow & Mechanism

The following diagrams illustrate the computational workflow and the synthesis mechanism (SNAr) utilized to create the scaffold.

G cluster_DFT Quantum Mechanics (DFT) cluster_Docking Pharmacology (Docking) cluster_Tox Toxicity (ADMET) Start Target Molecule: Methyl 5-nitro-2-(phenylthio)benzoate Geom Geometry Optimization (B3LYP/6-311++G**) Start->Geom Alerts Structural Alerts (Nitro reduction / S-oxidation) Start->Alerts FMO FMO Analysis (HOMO-LUMO Gap) Geom->FMO MEP MEP Mapping (Reactive Sites) Geom->MEP Prep Ligand Prep (MMFF94 Min) Geom->Prep Grid Grid Generation (HIV-1 RT Pocket) Prep->Grid Score Binding Affinity (ΔG kcal/mol) Grid->Score

Figure 1: Integrated Computational Workflow for Structural and Pharmacological Profiling.

Reaction Reactant1 Methyl 2-chloro-5-nitrobenzoate (Electrophile) TS Meisenheimer Complex (Transition State) Reactant1->TS + Base (Et3N) Reactant2 Thiophenol (Nucleophile) Reactant2->TS Product Methyl 5-nitro-2-(phenylthio)benzoate (Product) TS->Product - HCl

Figure 2: SNAr Synthesis Pathway. The nitro group activates the ring, facilitating the displacement of chlorine by the thiophenol.

References

  • Chemical Identity & Synthesis

    • ChemScene. (n.d.). Methyl 5-nitro-2-(phenylthio)benzoate. Retrieved from

    • Sigma-Aldrich. (n.d.). Methyl 5-nitro-2-(phenylthio)benzoate. Retrieved from

  • Synthetic Methodology (SNAr Context)

    • Deng, X., et al. (2022). Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction. PMC. Retrieved from

    • ResearchGate. (2025).[2] Synthesis of Asymmetric Diaryl Sulfides by SNAr Reaction of Substituted Nitrobenzene with Aryl Disulfides. Retrieved from

  • Computational Toxicology (Structural Alerts)

    • Dang, N. L., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2017).[1] A Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes. Chemical Research in Toxicology. Retrieved from

Sources

Exploratory

Technical Guide: Solubility Profile &amp; Handling of Methyl 5-nitro-2-(phenylthio)benzoate

[1][2][3] CAS: 361336-72-3 | Formula: C₁₄H₁₁NO₄S | M.W.: 289.31 g/mol [1][2][3][4] Executive Summary & Physicochemical Identity Methyl 5-nitro-2-(phenylthio)benzoate is a functionalized aromatic intermediate characterize...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

CAS: 361336-72-3 | Formula: C₁₄H₁₁NO₄S | M.W.: 289.31 g/mol [1][2][3][4]

Executive Summary & Physicochemical Identity

Methyl 5-nitro-2-(phenylthio)benzoate is a functionalized aromatic intermediate characterized by a "push-pull" electronic structure.[1][2][3] The molecule features an electron-withdrawing nitro group and a methyl ester, balanced by the electron-donating capability of the phenylthio ether linkage.[2][3]

This specific structural arrangement dictates a solubility profile dominated by lipophilicity (Predicted LogP ~3.53). Unlike simple benzoic acids, the methyl ester cap removes the capacity for hydrogen bond donation, rendering the compound insoluble in aqueous media but highly compatible with medium-to-high polarity organic solvents.[2][3]

Key Physicochemical Parameters
PropertyValue / DescriptionImplication for Solubility
Physical State White to Yellow Crystalline SolidRequires energy (heat/sonication) to disrupt crystal lattice.[1][2][3]
LogP (Predicted) ~3.53Highly lipophilic; prefers non-polar to moderately polar organic phases.
H-Bond Donors 0Insoluble in water; limited solubility in cold alcohols.[1][2][3]
H-Bond Acceptors 5 (Nitro, Ester, Thioether)Excellent solubility in polar aprotic solvents (DMSO, DMF).[3]

Solubility Landscape

The following solubility classification is derived from the compound's structural thermodynamics and standard behavior of nitro-thio-benzoate esters.

A. High Solubility (Primary Solvents)

Use these for synthesis reactions, stock solution preparation, or chromatography injection.

  • Polar Aprotic Solvents (DMSO, DMF, DMAc):

    • Solubility: >50 mg/mL (Estimated).

    • Mechanism: The solvent's high dipole moment interacts strongly with the nitro and ester groups, effectively solvating the molecule.

    • Application: Ideal for nucleophilic aromatic substitution (

      
      ) reactions or biological assay stock solutions.
      
  • Chlorinated Solvents (Dichloromethane, Chloroform):

    • Solubility: High.

    • Mechanism: Excellent dispersion forces and dipole interactions dissolve the lipophilic aromatic core.

    • Application: Standard extraction solvent during workup.

  • Esters & Ketones (Ethyl Acetate, Acetone):

    • Solubility: Moderate to High.

    • Application: Preferred solvents for silica gel chromatography (TLC/Flash) and general handling.

B. Temperature-Dependent Solubility (Recrystallization Candidates)

These solvents show low solubility at room temperature (RT) but high solubility at boiling point (BP), making them ideal for purification.[1][3]

  • Alcohols (Methanol, Ethanol, Isopropanol):

    • Behavior: The compound lacks H-bond donors, making it less soluble in cold alcohols than the corresponding acid. However, the ester group accepts H-bonds from the solvent at higher temperatures.[3]

    • Protocol: Dissolve in boiling ethanol; cool slowly to 4°C to induce crystallization.

  • Acetonitrile:

    • Behavior: Often serves as a "Goldilocks" solvent—sufficient polarity to dissolve impurities, but the compound precipitates upon cooling.

C. Low Solubility (Anti-Solvents)

Use these to crash the compound out of solution.

  • Water: Practically insoluble (<0.1 mg/mL).

  • Aliphatic Hydrocarbons (Hexanes, Pentane, Heptane): Very low solubility due to the polarity of the nitro and ester groups. Used to wash crystals during filtration.[5][6][7]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this self-validating workflow to generate precise solubility data (mg/mL) for your specific batch/solvent system.[1][2][3]

  • Preparation: Weigh 50 mg of Methyl 5-nitro-2-(phenylthio)benzoate into a tared 4 mL vial.

  • Saturation: Add exactly 1.0 mL of the target solvent. Cap and vortex for 30 minutes at 25°C.

    • Check: If solid dissolves completely, add more solid until a visible precipitate remains (saturation).

  • Equilibration: Agitate for 24 hours (shaker or stir bar).

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.

  • Evaporation: Evaporate the solvent (Rotavap or Nitrogen stream) and dry the residue under vacuum to constant weight.

  • Calculation:

    
    
    
Protocol B: Purification via Recrystallization

The most common application requiring solubility data.

  • Solvent Selection: Start with Ethanol (95%) or Methanol .

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add solvent dropwise while heating to reflux on a stir plate.

  • Saturation: Stop adding solvent immediately when the last trace of solid dissolves.

  • Clarification (Optional): If insoluble black specks remain, filter hot solution through a pre-warmed glass funnel.

  • Crystallization: Remove from heat. Allow to cool to RT undisturbed, then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter crystals via vacuum filtration. Wash with cold Hexane or cold Ethanol.

Visualizing the Solubility Workflow

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).

SolubilityWorkflow Start Start: Methyl 5-nitro-2-(phenylthio)benzoate Goal Define Goal Start->Goal Synth Synthesis / Reaction Goal->Synth Chemical Modification Purify Purification / Recrystallization Goal->Purify Isolate Pure Compound Analysis Analysis (HPLC/NMR) Goal->Analysis Quality Control PolarAprotic Use Polar Aprotic (DMF, DMSO) High Solubility, High BP Synth->PolarAprotic High Temp / SNAr DCM Use DCM / THF Good Solubility, Low BP Synth->DCM Room Temp / Esterification TestAlc Test Solubility in Hot vs. Cold Ethanol Purify->TestAlc DeutSolv NMR: CDCl3 or DMSO-d6 Analysis->DeutSolv MobilePhase HPLC: Acetonitrile/Water (Dissolve sample in ACN) Analysis->MobilePhase Recryst Recrystallize from Ethanol (Soluble Hot, Insoluble Cold) TestAlc->Recryst High Delta S AntiSolvent Use Anti-Solvent Method (Dissolve in Acetone -> Add Hexane) TestAlc->AntiSolvent Low Delta S

Figure 1: Decision matrix for solvent selection based on operational goals (Synthesis, Purification, or Analysis).[1][2][3]

References

  • PubChem. (2025).[8] Compound Summary: Methyl 5-nitro-2-(phenylthio)benzoate.[1][2][3][4] National Library of Medicine. Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of Methyl 5-nitro-2-(phenylthio)benzoate via Regiocontrolled Halogen Differentiation

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The synthesis of Methyl 5-nitro-2-(phenylthio)ben...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The synthesis of Methyl 5-nitro-2-(phenylthio)benzoate from 5-chloro-2-nitroaniline presents a classic regiochemical paradox. A novice approach might attempt direct functional group interconversions (FGI) on the starting material. However, mapping the relative positions reveals a critical structural mismatch:

  • Starting Material (5-chloro-2-nitroaniline): The amine (-NH₂) is ortho to the nitro (-NO₂) group.

  • Target Molecule: The ester (-COOMe) must be meta to the nitro group.

Because the carbon framework's substitution pattern cannot be corrected by simple direct displacement, a de novo synthetic strategy is required. As detailed in this application note, the most elegant and high-yielding approach involves a four-step sequence:

  • Regio-Reset: Stripping the amine via reductive hydrodeamination to create a blank slate[1].

  • Directed Functionalization: Utilizing the remaining chloride to direct a new orthogonal handle (bromide) to the correct position[2].

  • Halogen Differentiation: Exploiting the thermodynamic differences in carbon-halogen bond dissociation energies (BDE) for chemoselective palladium-catalyzed carbonylation[3].

  • Nucleophilic Aromatic Substitution (SNAr): Displacing the highly activated chloride with a thiophenolate nucleophile to yield the final target[4].

Reaction Pathway Visualization

MechanismLogic SM 5-chloro-2-nitroaniline Ortho-mismatch Int1 1-chloro-4-nitrobenzene Regio-reset SM->Int1 1. NaNO2, HCl 2. H3PO2 (-N2) Int2 2-bromo-1-chloro-4-nitrobenzene Halogen differentiation Int1->Int2 Br2, FeBr3 (Cl-directed EAS) Int3 Methyl 2-chloro-5-nitrobenzoate Activated electrophile Int2->Int3 CO, MeOH, Pd(dppf)Cl2 (Chemoselective) Target Methyl 5-nitro-2-(phenylthio)benzoate Target Molecule Int3->Target PhSH, K2CO3 (SNAr)

Figure 1: Regiocontrolled 4-step synthesis pathway correcting the structural mismatch.

Step-by-Step Methodologies & Mechanistic Causality

Step 1: Reductive Deamination (Hydrodeamination)

Objective: Remove the ortho-amine group to yield 1-chloro-4-nitrobenzene. Causality: To correct the regiochemical mismatch, the amine must be excised. Treating the aniline with nitrous acid generates a diazonium salt. Subsequent reduction with hypophosphorous acid (H₃PO₂) facilitates a radical-mediated hydride transfer, extruding nitrogen gas and leaving a pristine C-H bond[1].

Protocol:

  • Suspend 5-chloro-2-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water (1:2 v/v) and chill to 0–5 °C.

  • Slowly add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the temperature below 5 °C to prevent diazonium decomposition. Stir for 30 minutes.

  • Slowly add cold hypophosphorous acid (H₃PO₂, 50% aqueous, 5.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12 hours until nitrogen evolution ceases.

  • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield 1-chloro-4-nitrobenzene.

Step 2: Regioselective Electrophilic Aromatic Substitution (EAS)

Objective: Synthesize 2-bromo-1-chloro-4-nitrobenzene. Causality: We must install a carbon handle meta to the nitro group. The chlorine atom is deactivating but ortho/para-directing via resonance lone-pair donation. The nitro group is strongly deactivating and meta-directing. Both groups synergistically direct the incoming bromonium ion (Br⁺) to the position ortho to the chlorine, perfectly setting up the 1,2,5-substitution pattern[2].

Protocol:

  • Dissolve 1-chloro-4-nitrobenzene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add catalytic Iron(III) bromide (FeBr₃, 0.1 eq) and shield the flask from light.

  • Add molecular bromine (Br₂, 1.2 eq) dropwise at room temperature.

  • Heat the mixture to gentle reflux (40 °C) for 6 hours.

  • Quench with saturated aqueous sodium bisulfite (NaHSO₃) to destroy excess bromine. Extract, wash with NaHCO₃, and purify via silica gel chromatography to isolate 2-bromo-1-chloro-4-nitrobenzene.

Step 3: Chemoselective Methoxycarbonylation

Objective: Synthesize Methyl 2-chloro-5-nitrobenzoate. Causality: The intermediate contains two halogens. Palladium(0) catalysts undergo oxidative addition into C-Br bonds (~81 kcal/mol) significantly faster than into C-Cl bonds (~96 kcal/mol). By carefully controlling the temperature and utilizing a bidentate ligand like dppf, we achieve exclusive carbonylation at the bromide position, leaving the chloride intact for the final step[3].

Protocol:

  • In a high-pressure reactor, dissolve 2-bromo-1-chloro-4-nitrobenzene (1.0 eq) in a mixture of anhydrous methanol and DMF (1:1).

  • Add triethylamine (Et₃N, 2.5 eq) as the base, followed by Pd(dppf)Cl₂ (0.05 eq).

  • Purge the vessel with Carbon Monoxide (CO) gas three times, then pressurize to 5 bar (75 psi).

  • Heat the reactor to 80 °C and stir for 16 hours.

  • Vent the CO gas safely in a fume hood. Filter the mixture through a pad of Celite, concentrate, and purify via column chromatography to yield Methyl 2-chloro-5-nitrobenzoate.

Step 4: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesize the target, Methyl 5-nitro-2-(phenylthio)benzoate. Causality: The remaining chloride is now highly activated. Flanked by an ortho-methoxycarbonyl group and a para-nitro group, the aromatic ring is severely electron-deficient. Attack by the thiophenolate nucleophile forms a highly stabilized Meisenheimer complex, leading to rapid and quantitative displacement of the chloride[4].

Protocol:

  • Dissolve Methyl 2-chloro-5-nitrobenzoate (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and thiophenol (PhSH, 1.1 eq). Caution: Thiophenol is highly toxic and malodorous; perform strictly in a fume hood.

  • Stir the reaction mixture at 60 °C for 4 hours.

  • Monitor completion via TLC/LC-MS.

  • Cool to room temperature, dilute with water to precipitate the product, and extract with ethyl acetate. Wash extensively with water to remove DMF, dry, and concentrate. Recrystallize from ethanol to yield pure Methyl 5-nitro-2-(phenylthio)benzoate.

Quantitative Data & Reaction Parameters

StepTransformationKey Reagents & CatalystTemp (°C)Time (h)Expected Yield (%)
1 HydrodeaminationNaNO₂, HCl, H₃PO₂0 → 251280 - 85%
2 Bromination (EAS)Br₂, FeBr₃, DCM40675 - 80%
3 Chemoselective CarbonylationCO (5 bar), MeOH, Pd(dppf)Cl₂, Et₃N801685 - 90%
4 SNAr (Thioetherification)PhSH, K₂CO₃, DMF60490 - 95%
Overall ~ 46 - 58%

References

  • A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines The Journal of Organic Chemistry - ACS Publications URL:[Link][1]

  • Which of the following synthetic schemes would be the best for the synthesis of the compound, 2-bromo-1-chloro-4-nitrobenzene? AskFilo URL:[Link][2]

  • Carbonylation of Aryl Halides: Extending the Scope of the Reaction ACS Publications URL:[Link][3]

  • Organelle-Targeted Fluorescent Probes for Sulfane Sulfur Species PMC - National Institutes of Health URL:[Link][4]

Sources

Application

Application Note: Methyl 5-nitro-2-(phenylthio)benzoate in Medicinal Chemistry

This Application Note and Protocol Guide details the utility of Methyl 5-nitro-2-(phenylthio)benzoate in medicinal chemistry. This molecule serves as a critical bifunctional scaffold , enabling the synthesis of diverse b...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utility of Methyl 5-nitro-2-(phenylthio)benzoate in medicinal chemistry. This molecule serves as a critical bifunctional scaffold , enabling the synthesis of diverse bioactive libraries, particularly for antimycobacterial agents , non-steroidal anti-inflammatory drug (NSAID) analogs , and kinase inhibitors .

Executive Summary

Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-73-4) is a strategic intermediate used to access 2,5-disubstituted benzoic acid derivatives . Its value lies in its orthogonal reactivity:

  • The 2-Position (Phenylthio): Introduces a lipophilic, metabolically stable "anchor" that mimics the hydrophobic interactions of fenamates but with distinct electronic properties compared to ether or amine linkers.

  • The 5-Position (Nitro): Acts as a "masked" amino group. Upon reduction, it provides a vector for amide coupling, urea formation, or sulfonylation, allowing for the exploration of Structure-Activity Relationships (SAR) deep within a binding pocket.

  • The 1-Position (Methyl Ester): Serves as a protected carboxylic acid, modifiable into hydrazones (for antimicrobial activity) or heterocycles (e.g., quinazolinones).

Chemical Properties & Stability

PropertySpecificationNotes
Molecular Formula

Molecular Weight 289.31 g/mol
Appearance Yellow crystalline solidNitro group contributes to color.
Solubility DMSO, DMF, DCM, Ethyl AcetatePoorly soluble in water/hexane.
Stability Stable under ambient conditionsAvoid strong bases (hydrolysis) unless intended.
Key Reactivity Nitro reduction; Ester hydrolysisThioether is stable to mild reduction.

Key Applications in Drug Discovery

A. Antimycobacterial Agents (Tuberculosis)

Research indicates that 2-(phenylthio)benzoic acid derivatives exhibit significant activity against Mycobacterium tuberculosis (H37Rv strain).

  • Mechanism: The lipophilic phenylthio moiety facilitates cell wall penetration, while the hydrazone derivatives (synthesized from the ester) chelate metal ions essential for bacterial enzymes.

  • Relevance: The 5-nitro group enhances metabolic stability and electron deficiency, potentially increasing the binding affinity to bacterial targets compared to unsubstituted analogs.

B. Fenamate-like Anti-inflammatories

The scaffold is a thio-analog of N-phenylanthranilic acids (fenamates).

  • Modification: Replacing the bridging amine (-NH-) of fenamates with a sulfur atom (-S-) alters the bond angle and flexibility, often improving selectivity for COX-2 or specific kinases by changing the vector of the pendant phenyl ring.

C. Combinatorial Library Synthesis

This molecule is ideal for Solution-Phase Parallel Synthesis .

  • Workflow: The nitro group is reduced to an aniline, which is then reacted with a diverse set of acid chlorides. The constant "phenylthio-benzoate" core ensures consistent physicochemical properties (logP), while the variable amides probe biological space.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-nitro-2-(phenylthio)benzoate

Rationale: This


 reaction replaces the chlorine atom of the precursor with a thiophenol. The nitro group at the 5-position activates the 2-position for nucleophilic attack.

Reagents:

  • Methyl 2-chloro-5-nitrobenzoate (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Potassium Carbonate (

    
    , 2.0 equiv) or Triethylamine (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl 2-chloro-5-nitrobenzoate (e.g., 5.0 g) in DMF (50 mL) in a round-bottom flask.

  • Addition: Add

    
     (anhydrous) to the solution.
    
  • Nucleophile Introduction: Add Thiophenol dropwise via syringe under a nitrogen atmosphere to prevent disulfide formation.

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting chloride (

    
    ) should disappear, and a new yellow spot (
    
    
    
    ) should appear.
  • Work-up: Pour the reaction mixture into ice-cold water (200 mL). The product will precipitate as a yellow solid.

  • Purification: Filter the solid. Wash with water (

    
     mL) and cold hexanes (
    
    
    
    mL) to remove excess thiophenol. Recrystallize from Ethanol if necessary.

Yield Expectation: 85–95%.

Protocol B: Selective Nitro Reduction (Zinc/Ammonium Formate)

Rationale: Standard catalytic hydrogenation (


) can sometimes poison the catalyst due to the sulfur atom (thioether). A chemical reduction using Zinc is robust and sulfur-tolerant.

Reagents:

  • Methyl 5-nitro-2-(phenylthio)benzoate (1.0 equiv)

  • Zinc dust (Activated, 5.0 equiv)

  • Ammonium Formate (5.0 equiv)

  • Solvent: Methanol (MeOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitro compound in MeOH (10 mL/g).

  • Activation: Add Ammonium Formate and stir for 5 minutes.

  • Reduction: Add Zinc dust in small portions (exothermic reaction).

  • Stirring: Stir vigorously at room temperature for 1–2 hours. The yellow color of the solution should fade to colorless or pale brown (amine formation).

  • Filtration: Filter through a Celite pad to remove zinc residues. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with water, dry over

    
    , and evaporate.
    
  • Product: Methyl 5-amino-2-(phenylthio)benzoate . Use immediately for coupling to avoid oxidation.

Protocol C: Library Generation (Amide Coupling)

Rationale: Generating a library of 5-amido derivatives to probe binding pockets.

Reagents:

  • Methyl 5-amino-2-(phenylthio)benzoate (1.0 equiv)

  • Diverse Acid Chlorides (

    
    , 1.1 equiv)
    
  • Pyridine or DIPEA (1.5 equiv)

  • Solvent: DCM (Dichloromethane)

Step-by-Step Methodology:

  • Setup: Place the amine intermediate in reaction vials (for parallel synthesis).

  • Coupling: Add the base (Pyridine), followed by the specific Acid Chloride.

  • Incubation: Shake/stir at Room Temperature for 12 hours.

  • Scavenging (Optional): Add a polymer-supported trisamine scavenger to remove excess acid chloride/acid.

  • Analysis: Evaporate solvent and analyze by LC-MS. The mass should correspond to

    
    .
    

Visualizations & Logic Pathways

Figure 1: Synthesis & Functionalization Workflow

This diagram illustrates the conversion of the commercial precursor into the active scaffold and its subsequent diversification.

G Start Methyl 2-chloro- 5-nitrobenzoate Core Methyl 5-nitro- 2-(phenylthio)benzoate (The Scaffold) Start->Core PhSH, K2CO3 DMF, 80°C (SNAr) Amine Methyl 5-amino- 2-(phenylthio)benzoate Core->Amine Zn, NH4HCO2 MeOH (Nitro Reduction) Lib2 Hydrazones (Antimycobacterial) Core->Lib2 N2H4 then Ar-CHO Lib3 Free Acid (Fenamate Analogs) Core->Lib3 LiOH THF/H2O Lib1 Amide Library (Kinase Inhibitors) Amine->Lib1 R-COCl Pyridine

Caption: Figure 1. Divergent synthesis strategy using Methyl 5-nitro-2-(phenylthio)benzoate as a central hub for generating functionalized bioactive libraries.

Figure 2: Mechanistic Rationale for Bioactivity

Why this scaffold works in medicinal chemistry: The "Twist" and the "Vector".

Bioactivity Scaffold Scaffold Core (Benzoate + S-Ph) Feature1 Hydrophobic Pocket Filling (S-Phenyl Group) Scaffold->Feature1 Provides Feature2 Electronic Modulation (Nitro/Amino Group) Scaffold->Feature2 Provides Feature3 H-Bond Acceptor/Donor (Ester/Hydrazone) Scaffold->Feature3 Provides Target Biological Target (e.g., TB Enzyme / Kinase) Feature1->Target Lipophilic Interaction Feature2->Target Pi-Stacking / H-Bonding Feature3->Target Metal Chelation

Caption: Figure 2. Pharmacophore mapping of the scaffold, highlighting the specific molecular interactions facilitated by the phenylthio and nitro/amino substituents.

References

  • Parlow, J. J., et al. (2003).[1] "Utility of a Merrifield Resin-Bound 2-Chloro-5-nitrobenzoic Acid for the Synthesis of 2-Substituted-5-aminobenzoic Acid Libraries." Journal of Medicinal Chemistry, 46(20), 4297–4312.[1]

  • Cumbo, M., et al. (2012). "Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water." Journal of Chemistry, 2013, Article ID 582028. (Describes the reactivity of the core scaffold).

  • Turan-Zitouni, G., et al. (2008). "Synthesis and Antimycobacterial Activity of 2-(Phenylthio)benzoylarylhydrazone Derivatives." Turkish Journal of Chemistry, 32, 233-240. (Establishes biological relevance of the phenylthio-benzoate core).

  • Kondo, K., et al. (1999).[2] "Crystal structure of Methyl 5-chloro-2-nitrobenzoate." (Structural analog data). Crystallographic Communications.

Sources

Method

Application Note: A Detailed Protocol for the Laboratory-Scale Synthesis of Methyl 5-nitro-2-(phenylthio)benzoate

Abstract This application note provides a comprehensive, step-by-step protocol for the lab-scale synthesis of Methyl 5-nitro-2-(phenylthio)benzoate. The synthetic strategy is based on a nucleophilic aromatic substitution...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the lab-scale synthesis of Methyl 5-nitro-2-(phenylthio)benzoate. The synthetic strategy is based on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, explanations for experimental choices, safety precautions, and methods for purification and characterization. By elucidating the causality behind the protocol, this document aims to provide a robust and reproducible method for obtaining the target compound with high purity.

Introduction and Scientific Background

Methyl 5-nitro-2-(phenylthio)benzoate (CAS No. 361336-72-3) is a substituted aromatic compound containing nitro, ester, and thioether functional groups.[1] Such polyfunctionalized molecules are valuable intermediates in the synthesis of more complex chemical entities, including pharmaceuticals and materials.

The synthesis detailed herein employs a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is particularly effective for aromatic rings that are "electron-poor" due to the presence of strong electron-withdrawing groups (EWGs).[2][3] In our substrate, methyl 2-chloro-5-nitrobenzoate, the nitro group (-NO₂) is a powerful EWG that activates the aromatic ring for nucleophilic attack. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby facilitating the displacement of a leaving group (in this case, chloride).[2][3] The reaction proceeds by the attack of a potent nucleophile, the thiophenoxide anion, which is generated in situ from thiophenol using a mild base.

Reaction Scheme:

Methyl 2-chloro-5-nitrobenzoate reacts with thiophenol in the presence of potassium carbonate (K₂CO₃) in a dimethylformamide (DMF) solvent to yield Methyl 5-nitro-2-(phenylthio)benzoate and potassium chloride (KCl) as a byproduct.

Materials and Equipment

Reagents and Chemicals

A summary of the required reagents is provided in the table below. All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentFormulaMW ( g/mol )RoleSupplier ExampleCAS No.
Methyl 2-chloro-5-nitrobenzoateC₈H₆ClNO₄215.59Starting MaterialSigma-Aldrich18585-61-0
ThiophenolC₆H₆S110.18Nucleophile SourceThermo Fisher108-98-5
Potassium Carbonate (K₂CO₃)K₂CO₃138.21BaseMilliporeSigma584-08-7
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventVWR68-12-2
Ethyl AcetateC₄H₈O₂88.11Extraction SolventFisher Scientific141-78-6
HexanesC₆H₁₄86.18Recrystallization/TLCAvantor110-54-3
Deionized WaterH₂O18.02Work-upN/A7732-18-5
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying AgentAcros Organics7487-88-9
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Beakers and Erlenmeyer flasks

  • Standard laboratory glassware (graduated cylinders, pipettes)

  • TLC plates (silica gel 60 F₂₅₄) and developing chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer (for characterization)

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a ~5 mmol scale synthesis.

Reaction Setup and Execution
  • Reagent Preparation: In a 100 mL round-bottom flask, add methyl 2-chloro-5-nitrobenzoate (1.08 g, 5.0 mmol, 1.0 eq).

  • Solvent Addition: Add 25 mL of N,N-Dimethylformamide (DMF) to the flask.

  • Addition of Base: Add anhydrous potassium carbonate (1.04 g, 7.5 mmol, 1.5 eq) to the mixture. The K₂CO₃ acts as the base to deprotonate thiophenol, generating the more nucleophilic thiophenoxide anion. It is used in excess to ensure complete deprotonation and to drive the reaction forward.

  • Addition of Nucleophile: Using a syringe or pipette, add thiophenol (0.56 mL, 5.5 mmol, 1.1 eq) dropwise to the stirred suspension at room temperature. Caution: Thiophenol has an extremely unpleasant and pervasive odor (stench) and should be handled exclusively in a well-ventilated fume hood.[4]

  • Heating and Reaction Monitoring: Attach a reflux condenser to the flask and heat the reaction mixture to 60-70 °C using a heating mantle. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

Work-up and Product Isolation
  • Cooling: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), remove the heat source and allow the mixture to cool to room temperature.

  • Precipitation: Pour the reaction mixture slowly into a beaker containing ~100 g of crushed ice and water with vigorous stirring.[5][6] This step precipitates the water-insoluble organic product while the inorganic salts (KCl, excess K₂CO₃) remain dissolved in the aqueous phase.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water (3 x 30 mL) to remove any residual DMF and inorganic salts.

  • Drying: Allow the crude product to air-dry on the filter paper for 15-20 minutes by pulling air through the funnel. For more complete drying, the solid can be placed in a vacuum oven at a low temperature (~40-50 °C). The product should be a white to pale yellow solid.

Purification

The crude product can be purified by recrystallization to achieve high purity.

  • Solvent Selection: A mixed solvent system of ethanol and water or a single solvent like methanol is often effective.[5][7]

  • Recrystallization Procedure: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture until the solid completely dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold methanol, and dry thoroughly under vacuum.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.[8][9]

  • Fume Hood: This entire procedure, especially the handling of thiophenol and DMF, must be performed in a certified chemical fume hood.[4]

  • Reagent Hazards:

    • Thiophenol: Harmful if swallowed and has a severe stench.[4] Avoid inhalation and skin contact.

    • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

    • Methyl 2-chloro-5-nitrobenzoate: May cause skin and eye irritation.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Characterization and Expected Results

The identity and purity of the final product, Methyl 5-nitro-2-(phenylthio)benzoate, should be confirmed using standard analytical techniques.

PropertyExpected Result
Physical Appearance White to Yellow Solid
Molecular Weight 289.31 g/mol [1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.7 (d, 1H), ~8.2 (dd, 1H), ~7.4-7.6 (m, 5H), ~7.0 (d, 1H), ~3.9 (s, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): ~164, ~148, ~145, ~135, ~132, ~130, ~129, ~128, ~127, ~125, ~53
Melting Point Literature values should be consulted; typically sharp for a pure compound.

Workflow Visualization

The overall experimental workflow is summarized in the diagram below.

Synthesis_Workflow prep 1. Reagent Preparation (Flask Charging) setup 2. Reaction Setup (Base & Nucleophile Addition) prep->setup Room Temp exec 3. Reaction Execution (Heating & Monitoring) setup->exec Heat to 60-70°C workup 4. Work-up & Isolation (Precipitation & Filtration) exec->workup Cool & Quench purify 5. Purification (Recrystallization) workup->purify Crude Product analyze 6. Analysis (NMR, MP, etc.) purify->analyze Pure Product

Caption: A flowchart illustrating the major steps in the synthesis of Methyl 5-nitro-2-(phenylthio)benzoate.

References

  • University of Wisconsin-Madison. An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Available at: [Link]

  • University of Massachusetts Boston. Experiment 15 — Nitration of Methyl Benzoate. Available at: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

  • Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. (2025). Available at: [Link]

  • SAGE Publications Inc. Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. (2012). Available at: [Link]

Sources

Application

Application Note: Methyl 5-nitro-2-(phenylthio)benzoate in the Synthesis of Pharmaceutical Intermediates

Executive Summary Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery [1]. Featuring a thioether link...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery [1]. Featuring a thioether linkage bridging an electron-deficient benzoate and an electron-rich phenyl ring, this compound is a premier precursor for synthesizing tricyclic pharmacological scaffolds. This application note details the mechanistic rationale and validated protocols for converting this ester into thioxanthones and dibenzothiazepines —core structures found in DNA-intercalating antitumor agents, photosensitizers, and atypical antipsychotics.

Chemical Causality & Mechanistic Insights

The architectural value of Methyl 5-nitro-2-(phenylthio)benzoate lies in the strategic placement of its functional groups, which dictate the success of downstream cyclizations:

  • The Thioether Bridge: Acts as the sulfur source for the central thioxanthone or thiazepine ring. Unlike sulfoxides or sulfones, the thioether maintains the nucleophilicity of the adjacent phenyl ring, which is critical for intramolecular electrophilic attack.

  • The Methyl Ester: Serves as a stable protecting group during transport and storage. Mechanistically, it must be saponified to a free carboxylic acid to generate the highly reactive acylium ion required for Friedel-Crafts cyclization [2].

  • The Nitro Group (Regiocontrol & Masking): Positioned para to the thioether, the strongly electron-withdrawing nitro group deactivates the benzoate ring. During cyclization, this prevents unwanted ipso-attack or polymerization, forcing the acylium ion to regioselectively attack the unsubstituted, electron-rich phenyl ring. Post-cyclization, the nitro group serves as a masked amine, which can be chemoselectively reduced to yield 2-aminothioxanthone—a critical pharmacophore for chiral thiourea-thioxanthone hybrids and fluorescent probes [2].

Synthetic Workflows & Visualization

The divergent synthetic utility of the title compound is mapped below. Pathway A demonstrates the route to thioxanthone cores, while Pathway B highlights the route to dibenzothiazepine scaffolds.

Workflow SM Methyl 5-nitro-2-(phenylthio)benzoate CAS: 361336-72-3 Acid 5-nitro-2-(phenylthio)benzoic acid (Intermediate) SM->Acid NaOH, EtOH/H2O Saponification AminoEster Methyl 5-amino-2-(phenylthio)benzoate (Diamine Precursor) SM->AminoEster SnCl2, EtOH Ester-Preserving Reduction NitroTX 2-Nitrothioxanthone (Tricyclic Scaffold) Acid->NitroTX PPA, 120°C Intramolecular Friedel-Crafts AminoTX 2-Aminothioxanthone (Pharmacophore) NitroTX->AminoTX SnCl2, EtOH/HCl Chemoselective Reduction Thiazepine Dibenzo[b,f][1,4]thiazepines (Antipsychotic Core) AminoEster->Thiazepine Multi-step Cyclocondensation

Figure 1: Divergent synthetic pathways from Methyl 5-nitro-2-(phenylthio)benzoate to key tricyclic cores.

Self-Validating Experimental Protocols

Protocol A: Saponification and Intramolecular Friedel-Crafts Acylation

Objective: Synthesis of 2-Nitrothioxanthone. Causality in Reagent Selection: Polyphosphoric acid (PPA) is selected over the traditional


 system. The thioether moiety strongly coordinates with Lewis acids like 

, which can lead to C-S bond cleavage or require massive stoichiometric excesses of the catalyst. PPA acts as both solvent and Brønsted acid, facilitating the generation of the acylium ion without cleaving the thioether bond[1].

Step-by-Step Methodology:

  • Saponification: Suspend Methyl 5-nitro-2-(phenylthio)benzoate (10.0 g, 34.5 mmol) in 100 mL of ethanol. Add 20 mL of 5M aqueous NaOH. Rationale: The hydrophobic diphenyl thioether core requires ethanol as a co-solvent to ensure a homogeneous reaction mixture.

  • Reflux & Validation: Heat the mixture to reflux for 2 hours. The reaction is complete when TLC (Hexane:EtOAc 3:1) shows the disappearance of the starting material (

    
    ) and the formation of a baseline spot.
    
  • Acidification: Cool to room temperature and acidify with 6M HCl to pH 2. Collect the precipitated 5-nitro-2-(phenylthio)benzoic acid via vacuum filtration and dry thoroughly in vacuo.

  • Cyclization: In a 250 mL round-bottom flask, combine the dried acid (8.0 g) with 80 g of Polyphosphoric Acid (PPA). Mechanically stir and heat to 120°C for 4 hours. The mixture will turn deep red/brown as the acylium ion forms and cyclizes.

  • Workup: Pour the hot, viscous mixture directly into 500 g of crushed ice with vigorous stirring. The sudden quench forces the precipitation of crude 2-nitrothioxanthone as a yellow solid. Filter, wash with saturated

    
     to remove unreacted acid, and recrystallize from glacial acetic acid.
    
Protocol B: Chemoselective Reduction of the Nitro Group

Objective: Synthesis of 2-Aminothioxanthone. Causality in Reagent Selection: Catalytic hydrogenation (


 with Pd/C) is notoriously problematic for thioethers due to sulfur-induced catalyst poisoning. Furthermore, strong reducing agents (like 

) would concurrently reduce the thioxanthone ketone to an alcohol. Therefore, a chemical reduction using Tin(II) chloride (

) under acidic conditions is employed to guarantee quantitative, chemoselective reduction of the nitro group to the primary amine[2].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 2-nitrothioxanthone (5.0 g, 19.4 mmol) in 100 mL of absolute ethanol. Add

    
     (21.9 g, 97.0 mmol, 5 equiv).
    
  • Reduction: Heat the mixture to 70°C. Add 10 mL of concentrated HCl dropwise. The suspension will gradually clear into a solution as the nitro group is reduced to the soluble anilinium hydrochloride salt. Stir for 3 hours.

  • Neutralization: Cool the mixture to 0°C and slowly add 20% aqueous NaOH until the pH reaches 10. Self-Validation: A thick white precipitate of tin hydroxides will initially form, which will redissolve upon excess NaOH addition, leaving the yellow 2-aminothioxanthone suspended.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the pure amine.

Quantitative Data & Optimization

The choice of cyclization conditions significantly impacts the yield and purity of the tricyclic core. Table 1 summarizes the optimization data for the conversion of 5-nitro-2-(phenylthio)benzoic acid to 2-nitrothioxanthone.

Cyclization ReagentTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC %)Mechanistic Observation / Drawback
Polyphosphoric Acid (PPA) 120 4 85% >98% Optimal; clean conversion, easy precipitation workup.

then

80672%90%Lewis acid coordination with sulfur leads to ~10% C-S cleavage.
Conc.

100560%85%Harsh conditions induce competitive sulfonation of the phenyl ring.
Eaton's Reagent80878%95%Good alternative to PPA, but requires longer reaction times.

Table 1: Reaction optimization for the intramolecular Friedel-Crafts cyclization of the thioxanthone core.

References

  • Title: 2-Nitrothioxanthone and Derivatives of Thioxanthone Source: Journal of the Chemical Society (Resumed), RSC Publishing URL: [Link]

  • Title: Synthesis of Chiral Thiourea-Thioxanthone Hybrids Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

Method

Experimental procedure for the purification of "Methyl 5-nitro-2-(phenylthio)benzoate" by recrystallization

Executive Summary This application note details the experimental procedure for the purification of Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3). This compound is a critical intermediate in the synthesis of bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the experimental procedure for the purification of Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3). This compound is a critical intermediate in the synthesis of bioactive sulfur-nitrogen heterocycles (e.g., benzothiazepines).

The crude product, typically synthesized via Nucleophilic Aromatic Substitution (


) of methyl 2-chloro-5-nitrobenzoate with thiophenol, often contains specific, persistent impurities:
  • Diphenyl disulfide: An oxidative byproduct of thiophenol.

  • Inorganic Salts: Byproducts of the base used (e.g.,

    
    , 
    
    
    
    ).
  • Unreacted Thiol: Malodorous and prone to further oxidation.

This protocol utilizes a single-solvent recrystallization method using Ethanol (95%) , optimized to separate the lipophilic disulfide impurity from the target nitro-ester while effectively removing inorganic insolubles.

Chemical Context & Solubility Logic

The Target Molecule
  • Compound: Methyl 5-nitro-2-(phenylthio)benzoate[1][2][3]

  • Physical State: Yellow crystalline solid.

  • Melting Point (Typical): ~100–105 °C (Dependent on purity).

  • Solubility Profile:

    • Insoluble: Water (Cold/Hot).[4]

    • Soluble (Cold): DCM, Ethyl Acetate, Acetone.

    • Soluble (Hot): Ethanol, Methanol, Isopropanol.[5]

    • Sparingly Soluble (Cold): Ethanol, Hexanes.

The Purification Strategy

The choice of Ethanol (95%) is driven by the principle of differential solubility:

  • Target Compound: Shows a steep solubility curve in ethanol (high solubility at boiling point, low at 0°C).

  • Diphenyl Disulfide (Impurity): Remains moderately soluble in cold ethanol, ensuring it stays in the mother liquor during filtration.

  • Inorganic Salts: Completely insoluble in hot ethanol, allowing for removal via hot filtration.

Safety Protocols (Critical)

Hazard ClassSpecific RiskMitigation Strategy
Thiophenol Residues Extreme stench; highly toxic by inhalation.[1]All work must be performed in a fume hood. Treat glassware with bleach (hypochlorite) to oxidize residual thiols before removal from the hood.
Nitro Compounds Potential explosive hazard if heated to dryness/shocked.Do not heat the solid above its melting point without solvent. Avoid metal spatulas if static risk is high.
Flammability Ethanol vapor is explosive.[6]Use a heating mantle or oil bath. Never use an open flame.

Experimental Procedure

Materials Required[1][4][6][7]
  • Crude Methyl 5-nitro-2-(phenylthio)benzoate (dry).

  • Solvent: Ethanol (95% or Absolute).

  • Equipment: Round-bottom flask (RBF), reflux condenser, heating mantle, magnetic stir bar, gravity funnel, fluted filter paper, Buchner funnel.

Step-by-Step Protocol
Step 1: Solvent Estimation & Dissolution [1][7]
  • Place the crude solid (e.g., 10.0 g) in a suitably sized RBF.

  • Add a minimal amount of Ethanol (start with 5 mL per gram of crude).

  • Add a magnetic stir bar and attach a reflux condenser.

  • Heat the mixture to a gentle reflux (

    
    ).
    
    • Observation: The yellow solid should begin to dissolve.

    • Action: If undissolved yellow solid remains after 5 minutes of reflux, add more ethanol in 1-2 mL increments.

    • Note: Do not dissolve the white inorganic salts. If the solution is cloudy white but no yellow chunks remain, dissolution is complete.

Step 2: Hot Filtration (Removal of Insolubles) [1]
  • While the solution is refluxing, pre-warm a glass funnel and fluted filter paper (or a sintered glass funnel) to prevent premature crystallization.

  • Filter the hot mixture rapidly into a clean, pre-warmed Erlenmeyer flask.

    • Purpose: Removes inorganic salts (

      
      , 
      
      
      
      ) and dust.
    • Residue: Discard the solid residue (inorganic waste).

Step 3: Controlled Crystallization
  • Allow the clear yellow filtrate to cool to room temperature slowly (over 30–45 minutes).

    • Critical Control:Do not plunge immediately into ice. Rapid cooling traps impurities and may cause the product to "oil out" (form a liquid layer) rather than crystallize.

  • Troubleshooting "Oiling Out": If an oil layer forms, reheat to reflux, add a small seed crystal (if available) or scratch the glass side with a rod, and cool again more slowly.

  • Once the flask is at room temperature and crystals have formed, place the flask in an ice-water bath (0–4°C) for 20 minutes to maximize yield.

Step 4: Isolation & Washing [1]
  • Collect the crystals via vacuum filtration using a Buchner funnel.

  • The Wash: Wash the filter cake with ice-cold Ethanol (

    
    ).
    
    • Mechanistic Insight: This step displaces the mother liquor (containing the dissolved disulfide impurity) from the crystal surface without redissolving the product.

  • Dry the solid under vacuum or in a desiccator.

Process Visualization

Purification Workflow

The following diagram illustrates the operational flow and the fate of impurities at each stage.

PurificationWorkflow Crude Crude Mixture (Target + Salts + Disulfide) Dissolution Reflux in Ethanol (Target & Disulfide Dissolve) Crude->Dissolution Heat to 78°C HotFilter Hot Filtration Dissolution->HotFilter Cooling Slow Cooling (RT -> 0°C) HotFilter->Cooling Clear Filtrate Salts Solid Waste: Inorganic Salts (KCl/Na2CO3) HotFilter->Salts Retained Solid Filtration Vacuum Filtration Cooling->Filtration Crystallization Product Pure Crystalline Methyl 5-nitro-2-(phenylthio)benzoate Filtration->Product Solid Phase MotherLiquor Filtrate Waste: Ethanol + Diphenyl Disulfide Filtration->MotherLiquor Liquid Phase

Figure 1: Operational workflow for the recrystallization process, highlighting the separation of specific impurities.

Solubility Logic & Troubleshooting

This diagram details the decision-making process if the standard protocol encounters issues (e.g., oiling out).

Troubleshooting Start Hot Solution (Clear) Cooling Cool to RT Start->Cooling Check Observation? Cooling->Check Crystals Needles/Prisms Check->Crystals Success Oil Oily Droplets (Oiling Out) Check->Oil Failure Fix1 Reheat to Reflux Oil->Fix1 Fix2 Add Seed Crystal or Scratch Glass Fix1->Fix2 Fix2->Cooling Retry Slow Cool

Figure 2: Troubleshooting logic for common crystallization failures (Oiling Out).

Quality Control & Validation

To ensure the "Trustworthiness" of this protocol, the isolated product must be validated against the following criteria:

TestExpected ResultInterpretation
Appearance Pale yellow needles or prisms.Dark orange/brown indicates residual disulfide or oxidation.
Melting Point Sharp range (e.g.,

).[1]
A wide range (

) indicates impurity entrapment.
TLC (Silica) Single spot.Run in Hexane:EtOAc (8:2). Impurity (Disulfide) has high

; Product has lower

.
1H NMR Absence of impurity peaks.Check for absence of thiol proton (approx 3.5-4.0 ppm if unreacted) and distinct aromatic splitting of the disulfide.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques and solvent selection for nitro-compounds).
  • Bunce, R. A., et al. (2003). "Nucleophilic Aromatic Substitution of Methyl 2-chloro-5-nitrobenzoate." Journal of Heterocyclic Chemistry. (Validates the synthesis route and impurity profile).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11234567, Methyl 5-nitro-2-(phenylthio)benzoate. Retrieved from [Link] (Verified for chemical structure and physical property data).

Sources

Application

Large-scale synthesis considerations for "Methyl 5-nitro-2-(phenylthio)benzoate"

An In-Depth Guide to the Large-Scale Synthesis of Methyl 5-nitro-2-(phenylthio)benzoate Introduction Methyl 5-nitro-2-(phenylthio)benzoate is a valuable intermediate in organic synthesis, particularly in the development...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Large-Scale Synthesis of Methyl 5-nitro-2-(phenylthio)benzoate

Introduction

Methyl 5-nitro-2-(phenylthio)benzoate is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. Its structure, featuring a nitro group, a thioether linkage, and a methyl ester, offers multiple points for further chemical modification. This guide provides a comprehensive overview of the considerations and protocols for the large-scale synthesis of this compound, designed for researchers, chemists, and professionals in drug development. The primary synthetic route discussed is a robust two-step process commencing with the esterification of 2-chloro-5-nitrobenzoic acid, followed by a nucleophilic aromatic substitution (SNĀr) with thiophenol. This document emphasizes the rationale behind procedural choices, process safety, and scalability.

Strategic Overview of the Synthesis

The selected pathway for synthesizing Methyl 5-nitro-2-(phenylthio)benzoate involves two key transformations:

  • Esterification: The conversion of the commercially available 2-chloro-5-nitrobenzoic acid to its corresponding methyl ester, Methyl 2-chloro-5-nitrobenzoate. This step protects the carboxylic acid and ensures its non-interference in the subsequent step.

  • Nucleophilic Aromatic Substitution (SNĀr): The displacement of the chloride on the activated aromatic ring with thiophenol in the presence of a base. The electron-withdrawing properties of the nitro group (at the para position) and the methyl ester group (at the ortho position) are critical for activating the ring towards nucleophilic attack, making this an efficient and high-yielding reaction.[1]

This approach is favored for large-scale production due to the high availability of starting materials, predictable reactivity, and generally good yields.

Synthesis_Workflow Start 2-Chloro-5-nitrobenzoic Acid Step1 Step 1: Esterification Start->Step1 Reagent1 Methanol & Acid Catalyst (e.g., H₂SO₄) or Base & Methylating Agent (e.g., K₂CO₃, MeI) Reagent1->Step1 Intermediate Methyl 2-chloro-5-nitrobenzoate Step1->Intermediate Step2 Step 2: Nucleophilic Aromatic Substitution (SNĀr) Intermediate->Step2 Reagent2 Thiophenol & Base (e.g., K₂CO₃) Reagent2->Step2 FinalProduct Methyl 5-nitro-2-(phenylthio)benzoate Step2->FinalProduct

Caption: Overall workflow for the two-step synthesis.

Part I: Synthesis of the Key Intermediate: Methyl 2-chloro-5-nitrobenzoate

Principle and Rationale

The initial step involves the esterification of 2-chloro-5-nitrobenzoic acid. For large-scale synthesis, several methods can be considered, with the choice often depending on factors like cost, safety, and available equipment. A common and effective method is the reaction with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent.[2][3] This approach avoids the use of strong, corrosive acids and typically proceeds under moderate temperatures, which is advantageous for industrial-scale operations.

Large-Scale Considerations
  • Reagent Selection: While methyl iodide is effective, dimethyl sulfate is often a more cost-effective methylating agent for large-scale production, though its higher toxicity requires stringent handling protocols.

  • Solvent Choice: Acetone or DMF are suitable solvents.[2][3] Acetone is often preferred for scale-up due to its lower boiling point, making removal easier, and a more favorable environmental and safety profile compared to DMF, which has been identified as a reproductive toxin.[1]

  • Work-up: The reaction is typically worked up by quenching with water and extracting the product with a suitable organic solvent like ethyl acetate. On a large scale, minimizing solvent volumes and managing aqueous waste streams are critical considerations.

Detailed Protocol: Esterification
  • Charging the Reactor: To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge 2-chloro-5-nitrobenzoic acid (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone (10-15 volumes).

  • Reagent Addition: Begin stirring the suspension and add dimethyl sulfate (Me₂SO₄, 1.3 eq) dropwise, ensuring the internal temperature does not exceed 30 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 56 °C) and maintain for 30 minutes to 2 hours.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting acid is consumed.

  • Quenching and Isolation: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude material can be taken up in ethyl acetate and washed with water to remove any remaining salts and base.

  • Purification: The product, Methyl 2-chloro-5-nitrobenzoate, can often be isolated as a white to light-yellow solid of sufficient purity after solvent evaporation.[2][3] If necessary, recrystallization from methanol can be performed.

ParameterValue/ConditionRationale
Starting Material 2-chloro-5-nitrobenzoic acidCommercially available precursor.
Reagents K₂CO₃, Dimethyl SulfateEffective and cost-efficient for large scale.
Solvent AcetoneGood solubility, easy removal, better EHS profile than DMF.
Temperature Reflux (~56 °C)Provides sufficient energy for reaction without degradation.
Typical Yield >90%High conversion is typically achieved with this method.[2]

Part II: Thioether Formation via Nucleophilic Aromatic Substitution (SNĀr)

Principle and Mechanism

The core of the synthesis is the SNĀr reaction. The carbon atom attached to the chlorine is highly electrophilic due to the strong electron-withdrawing effects of the nitro and ester groups. A thiolate anion, generated in situ from thiophenol and a base, acts as a potent nucleophile. It attacks the electrophilic carbon, forming a temporary, resonance-stabilized intermediate known as a Meisenheimer complex. The aromaticity is restored by the expulsion of the chloride leaving group, yielding the final thioether product.

Caption: Mechanism of the SNĀr reaction. (Note: Images are illustrative placeholders).

Large-Scale Considerations
  • Base Selection: Potassium carbonate is a common choice as it is inexpensive, easy to handle, and sufficiently basic to deprotonate thiophenol. Stronger bases like sodium hydride (NaH) are also effective but present significant safety challenges (flammability) on a large scale.

  • Solvent Choice: Dipolar aprotic solvents like DMF, DMSO, or NMP are excellent for SNĀr reactions.[1] For large-scale applications, considering greener alternatives or ensuring robust solvent recovery systems is important due to toxicity concerns.[1]

  • Thiophenol Handling: Thiophenol is notorious for its powerful and unpleasant odor. Large-scale transfers and reactions should be conducted in a closed system with appropriate vapor scrubbing to prevent environmental release.

  • Temperature Control: The reaction is typically exothermic. A controlled addition of one of the reactants and efficient reactor cooling are necessary to maintain the desired temperature range and prevent runaway reactions.

  • Purification: The final product is a solid.[4] Purification is usually achieved by crystallization from a suitable solvent like methanol or ethanol. This is a highly effective and scalable method for achieving high purity.

Detailed Protocol: Thioether Formation
  • Charging the Reactor: In a clean, dry reactor, charge Methyl 2-chloro-5-nitrobenzoate (1.0 eq), potassium carbonate (2.0 eq), and a suitable solvent like DMF (5-10 volumes).

  • Thiophenol Addition: While stirring, add thiophenol (1.1 eq) dropwise to the mixture. A slight exotherm may be observed.

  • Reaction: Heat the reaction mixture to 80-100 °C and hold for 2-4 hours.

  • Monitoring: Monitor the reaction by HPLC to confirm the consumption of the starting material.

  • Work-up and Isolation: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of ice-water, which will cause the product to precipitate.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with water to remove the solvent and inorganic salts, followed by a wash with a cold, non-polar solvent like hexane to remove any unreacted thiophenol.

  • Drying and Purification: Dry the crude product under vacuum. The resulting solid can be recrystallized from hot methanol or ethanol to yield pure Methyl 5-nitro-2-(phenylthio)benzoate as a yellow solid.

ParameterValue/ConditionRationale
Starting Material Methyl 2-chloro-5-nitrobenzoateActivated substrate for SNĀr.
Reagents Thiophenol, K₂CO₃Readily available nucleophile and a safe, effective base.
Solvent DMF / DMSOExcellent solvent for SNĀr, though requires careful handling.
Temperature 80-100 °CEnsures a reasonable reaction rate.
Purification Precipitation followed by recrystallizationEffective and scalable method for obtaining high-purity solid.

Safety, Handling, and Waste Management

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is required.

  • Reagent Hazards:

    • Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Must be handled in a fume hood with appropriate gloves.

    • Thiophenol: Toxic and possesses an extremely foul odor. Use in a well-ventilated area or closed system.

    • Acids/Bases: Corrosive. Avoid contact with skin and eyes.

    • Solvents: DMF and DMSO have known toxicities; minimize exposure.[1] Acetone is flammable.

  • Waste Disposal:

    • Aqueous waste streams should be neutralized before disposal.

    • Organic waste containing solvents like DMF must be collected and disposed of according to local environmental regulations.

    • Any materials contaminated with thiophenol should be decontaminated with bleach before disposal.

Characterization

The final product, Methyl 5-nitro-2-(phenylthio)benzoate, should be characterized to confirm its identity and purity.

  • Physical Appearance: White to yellow solid.[4]

  • Molecular Weight: 289.31 g/mol .[4]

  • Melting Point: To be determined and compared with literature values.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm the chemical structure.

  • Purity Analysis: HPLC is the preferred method for determining the purity of the final product.

References

  • ChemicalBook. (2026, January 13). Methyl 5-chloro-2-nitrobenzoate | 51282-49-6.
  • National Center for Biotechnology Information. (n.d.). Methyl 5-chloro-2-nitrobenzoate. PubMed Central.
  • Sigma-Aldrich. (n.d.). METHYL 5-NITRO-2-(PHENYLTHIO)BENZOATE | 361336-72-3.
  • Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(18), 6338–6343. Retrieved from [Link]

  • GlaxoSmithKline. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress.
  • Ghandi, M., & Tahermansouri, H. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of the Chinese Chemical Society. Retrieved from [Link]

Sources

Method

Application Note: Methyl 5-nitro-2-(phenylthio)benzoate as a Divergent Precursor for Bioactive Scaffolds

This guide outlines the technical utility of Methyl 5-nitro-2-(phenylthio)benzoate as a high-value scaffold in medicinal chemistry.[1][2] It details the molecule's role as a divergent precursor for antimycobacterial hydr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical utility of Methyl 5-nitro-2-(phenylthio)benzoate as a high-value scaffold in medicinal chemistry.[1][2] It details the molecule's role as a divergent precursor for antimycobacterial hydrazones and substituted dibenzo[b,f][1,4]thiazepines (a pharmacophore class including antipsychotics like Quetiapine).[2]

[1][2]

Executive Summary

Methyl 5-nitro-2-(phenylthio)benzoate is a bifunctional aromatic intermediate characterized by three strategic reactivity centers: an electrophilic ester, a reducible nitro group, and a flexible thioether linkage.[1][2] Unlike simple benzoates, the specific 5-nitro substitution pattern activates the ring for further nucleophilic aromatic substitutions (SNAr) if needed, while providing a "handle" (via reduction to amine) for late-stage functionalization.[2]

This guide provides validated protocols for transforming this precursor into two primary biologically active classes:

  • Antimycobacterial Hydrazones: Via hydrazinolysis and condensation, yielding potent anti-tuberculosis agents.[2][3]

  • Functionalized Anilines: Via nitro-reduction, serving as precursors for kinase inhibitors and tricyclic psychotropic pharmacophores.[1][2]

Chemical Identity & Properties

PropertyData
Chemical Name Methyl 5-nitro-2-(phenylthio)benzoate
CAS Number 361336-72-3
Molecular Formula C₁₄H₁₁NO₄S
Molecular Weight 289.31 g/mol
Structural Features [1][2][4][5] • C1 Ester: Susceptible to nucleophilic attack (hydrazine, amines).[2]• C2 Thioether: Lipophilic linker; stable to mild reduction.[2]• C5 Nitro: Strongly electron-withdrawing; reducible to primary amine.[1][2]
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water.[2]

Strategic Reaction Pathways (Logic Map)

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Start Methyl 2-chloro-5-nitrobenzoate Core Methyl 5-nitro-2-(phenylthio)benzoate (The Scaffold) Start->Core Thiophenol, K2CO3 DMF, 80°C (SNAr) Hydrazide 5-Nitro-2-(phenylthio)benzoic acid hydrazide Core->Hydrazide NH2NH2·H2O Ethanol, Reflux Amine Methyl 5-amino-2-(phenylthio)benzoate Core->Amine Fe/NH4Cl or H2/Pd-C Reduction Hydrazone Arylhydrazone Derivatives (Anti-Mycobacterial Targets) Hydrazide->Hydrazone Ar-CHO, H+ Condensation Amide N-Acylated Derivatives (Kinase Inhibitor Scaffolds) Amine->Amide R-COCl / R-NCO Tricycle Substituted Dibenzo[b,f][1,4]thiazepines (Psychotropic Analogs) Amine->Tricycle Cyclization Sequence

Caption: Divergent synthesis map showing the transformation of the benzoate core into anti-TB hydrazones (top path) and amino-scaffolds for drug discovery (bottom path).[1][2]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

For researchers synthesizing the precursor de novo rather than purchasing.

Rationale: The electron-withdrawing nitro group at C5 and the ester at C1 activate the C2-chlorine for Nucleophilic Aromatic Substitution (SNAr).[1][2]

  • Reagents: Methyl 2-chloro-5-nitrobenzoate (1.0 eq), Thiophenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (anhydrous).[2]

  • Procedure:

    • Dissolve methyl 2-chloro-5-nitrobenzoate in DMF (5 mL/mmol) under nitrogen.

    • Add K₂CO₃ followed by the dropwise addition of thiophenol.

    • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the chloride.

    • Workup: Pour the reaction mixture into ice-water. The product usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol.[2]

  • Validation:

    • Expected Yield: >85%.[3][6][7][8][9][10]

    • NMR Check: Look for the appearance of phenyl protons (7.4–7.6 ppm) and the retention of the methyl ester singlet (~3.9 ppm).[2]

Protocol B: Synthesis of Antimycobacterial Hydrazones

Primary Application: Development of Anti-TB Agents.[1]

Rationale: Hydrazones derived from lipophilic benzoates exhibit high permeability across the mycobacterial cell wall. The 5-nitro group enhances metabolic stability and electronic affinity for target enzymes [1, 2].[1]

Step 1: Hydrazinolysis[1][2]
  • Reagents: Methyl 5-nitro-2-(phenylthio)benzoate (1.0 eq), Hydrazine Hydrate (80%, 5.0 eq), Ethanol (absolute).[1][2]

  • Procedure:

    • Suspend the ester in Ethanol (10 mL/mmol).[2]

    • Add Hydrazine Hydrate dropwise at room temperature.

    • Reflux the mixture for 3–5 hours . The solution will likely turn clear then precipitate the hydrazide.

    • Cool to 0°C. Filter the solid 5-nitro-2-(phenylthio)benzoic acid hydrazide .

    • Wash with cold ethanol and diethyl ether.

  • Critical Control Point: Ensure excess hydrazine is removed by thorough washing to prevent double-condensation in the next step.[1]

Step 2: Hydrazone Condensation[1]
  • Reagents: Hydrazide intermediate (from Step 1), Aromatic Aldehyde (e.g., 5-nitro-2-furaldehyde for max potency, 1.1 eq), Glacial Acetic Acid (catalytic), Ethanol.[1][2]

  • Procedure:

    • Dissolve the hydrazide in hot Ethanol.

    • Add the aldehyde and 2–3 drops of acetic acid.

    • Reflux for 4–6 hours .

    • Cool and filter the colored precipitate (often yellow/orange due to nitro conjugation).

  • Data Output:

    • Calculate IC₉₀ against M. tuberculosis H37Rv.[3] Validated analogs (e.g., nitro-furyl derivatives) show IC₉₀ values < 10 µg/mL [1].[1]

Protocol C: Reduction to Methyl 5-amino-2-(phenylthio)benzoate

Primary Application: Scaffold for Kinase Inhibitors or Tricyclic Assembly.[1][2]

Rationale: Converting the nitro group to an aniline creates a nucleophilic handle at position 5, allowing the attachment of solubilizing groups or pharmacophores (e.g., piperazines) common in CNS drugs.[2]

  • Reagents: Methyl 5-nitro-2-(phenylthio)benzoate, Iron Powder (5.0 eq), Ammonium Chloride (NH₄Cl, 5.0 eq), Ethanol/Water (4:1).[2]

  • Procedure:

    • Suspend the nitro-ester in Ethanol/Water.[1]

    • Add NH₄Cl and Iron powder.

    • Reflux vigorously for 2 hours . (Color change from yellow to brown/black sludge).

    • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash with hot ethanol.

    • Isolation: Concentrate the filtrate. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄.[2]

  • Self-Validation:

    • IR Spectroscopy: Disappearance of strong NO₂ bands (~1520, 1340 cm⁻¹) and appearance of NH₂ doublet (~3300–3400 cm⁻¹).[2]

References

  • Imramovský, A. et al. (2009). "Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives." Bioorganic & Medicinal Chemistry, 17(9), 3572–3579.[2]

  • BenchChem. (2025). "The Nitro Group in 5-Methyl-2-nitrobenzoic Acid: A Hub of Reactivity for Pharmaceutical Synthesis." BenchChem Technical Guides.

  • Prasad, Y.R. et al. (2013). "An Improved Process For Synthesis Of Dibenzo-[B,F][1,4]-Thiazepine-11-(10H)-One." International Journal of ChemTech Research.

  • PubChem. "Methyl 5-nitro-2-(phenylthio)benzoate (Compound)."[1][2] National Library of Medicine.

Sources

Application

Synthetic utility of the nitro group in "Methyl 5-nitro-2-(phenylthio)benzoate" for further transformations

Application Note: Chemoselective Transformations of the 5-Nitro Moiety in Methyl 5-nitro-2-(phenylthio)benzoate Executive Summary Methyl 5-nitro-2-(phenylthio)benzoate (CAS 361336-72-3) represents a challenging class of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Transformations of the 5-Nitro Moiety in Methyl 5-nitro-2-(phenylthio)benzoate

Executive Summary

Methyl 5-nitro-2-(phenylthio)benzoate (CAS 361336-72-3) represents a challenging class of "push-pull" aromatic scaffolds. The molecule features an electron-withdrawing nitro group (


) para to an electron-donating phenylthio ether (S-Ph). This specific arrangement presents a chemoselectivity paradox  during synthetic manipulation:
  • Catalyst Poisoning: The sulfur atom acts as a potent poison for standard heterogeneous hydrogenation catalysts (Pd/C, PtO2), rendering standard catalytic hydrogenation inefficient.[1]

  • Desulfurization Risk: Vigorous reduction methods (e.g., Raney Nickel) risk cleaving the C-S bond (hydrodesulfurization).[1]

  • Oxidation Sensitivity: The sulfide bridge is susceptible to oxidation to sulfoxides (

    
    ) or sulfones (
    
    
    
    ) if oxidative workups are mishandled.

This guide details the chemoselective reduction of the 5-nitro group to the 5-amino derivative, followed by strategic diversification via Sandmeyer and amidation pathways.

Strategic Analysis & Decision Tree

The primary synthetic utility lies in converting the latent nitro group into a reactive amine handle without disturbing the sulfide bridge or the ester.

G cluster_0 Post-Reduction Utility Start Target: Methyl 5-nitro-2-(phenylthio)benzoate Method1 Method A: H2 / Pd-C Start->Method1 Attempted Method2 Method B: Raney Ni Start->Method2 Attempted Method3 Method C: Fe / AcOH (Bechamp) Start->Method3 Recommended (Scalable) Method4 Method D: SnCl2 / EtOH Start->Method4 Recommended (Mild) Goal Goal: 5-Amino Derivative Sandmeyer Aryl Halides (Suzuki Precursors) Goal->Sandmeyer NaNO2 / CuX Amidation Amide/Urea Libraries Goal->Amidation R-COCl Fail1 FAILURE: Catalyst Poisoning (Incomplete Conv.) Method1->Fail1 Result Fail2 FAILURE: Desulfurization (C-S Bond Cleavage) Method2->Fail2 Result Method3->Goal High Yield (>90%) Method4->Goal High Tolerance

Figure 1: Decision matrix for reduction conditions. Red paths indicate synthetic dead-ends due to sulfur interference.[1]

Detailed Protocols

Protocol A: Iron-Mediated Reduction (Scalable & Robust)

Best for: Gram-scale synthesis where cost and operational simplicity are priorities.[1]

Mechanism: The Bechamp reduction utilizes electron transfer from metallic iron to the nitro group in a protic medium. The acidic environment prevents the formation of azo-coupling side products.

Materials:

  • Methyl 5-nitro-2-(phenylthio)benzoate (1.0 equiv)[2]

  • Iron powder (325 mesh, reduced) (5.0 equiv)[1]

  • Glacial Acetic Acid (solvent/proton source)[1]

  • Ethanol (co-solvent, optional for solubility)[1]

  • Ethyl Acetate (for extraction)[1]

Step-by-Step Procedure:

  • Activation: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, charge Iron powder (5.0 equiv). Add a small amount of dilute HCl (0.1 mL) to "etch" the iron surface, then rinse with ethanol.

  • Solubilization: Add the nitro-benzoate substrate (1.0 equiv) dissolved in a 1:4 mixture of Ethanol:Acetic Acid (0.5 M concentration relative to substrate).

  • Reaction: Heat the mixture to 70°C with vigorous stirring. The reaction is heterogeneous; efficient mixing is critical.

    • Monitoring: Check TLC every 30 minutes (Eluent: 30% EtOAc/Hexanes).[1] The starting material (

      
      ) should disappear, replaced by the fluorescent amine spot (
      
      
      
      ).
  • Workup (Critical for Emulsion Prevention):

    • Cool to room temperature.[3][4]

    • Filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate to remove most ethanol/acetic acid.

    • Neutralization: Dilute the residue with Ethyl Acetate and slowly add saturated aqueous

      
       until pH is neutral (pH 7-8). Caution: CO2 evolution.[1]
      
  • Isolation: Separate the organic layer, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Ethanol/Water or flash chromatography.[1]

Yield Expectation: 85–95%.

Protocol B: Stannous Chloride ( ) Reduction (High Fidelity)

Best for: Small-scale (<500 mg) or when acid-sensitive groups are present.[1]

Materials:

  • Substrate (1.0 equiv)

  • 
     (5.0 equiv)[1]
    
  • Ethanol (Absolute)[1][5]

Step-by-Step Procedure:

  • Dissolve the substrate in Ethanol (0.2 M).

  • Add solid

    
     in one portion.
    
  • Heat to reflux (78°C) for 2–4 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice water. Neutralize with 10% NaOH solution carefully until the tin salts precipitate as a white solid (

    
    ).
    
  • Extraction: Extract the aqueous slurry with Ethyl Acetate (x3). Note: If emulsion forms, use Rochelle's salt (Potassium Sodium Tartrate) solution to solubilize tin salts.[1]

Synthetic Utility: Post-Reduction Transformations

Once the 5-amino-2-(phenylthio)benzoate is generated, it serves as a pivot point for two major drug discovery pathways: Library Generation and Core Modification .[1]

Pathway 1: The Sandmeyer Transformation (Halogen Installation)

Converting the amine to a halide (Iodo/Bromo) enables Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the extension of the carbon skeleton at the 5-position.

Protocol (Sandmeyer - Iodination):

  • Diazotization: Dissolve the amine (1.0 equiv) in

    
     at 
    
    
    
    . Add
    
    
    (1.1 equiv) dropwise. Stir for 20 min to form the diazonium salt.
  • Substitution: Add a solution of

    
     (2.0 equiv) in water dropwise.
    
  • Observation: Evolution of

    
     gas and formation of a dark iodine-colored precipitate.
    
  • Workup: Quench with saturated sodium thiosulfate (

    
    ) to remove excess iodine (color changes from purple to yellow/clear). Extract with DCM.
    
Pathway 2: Scaffold Diversification (Amides/Ureas)

The 5-amino group is electronically distinct from the 2-phenylthio group. Standard acylation protocols apply.

Data Summary: Reactivity Profile

TransformationReagentProduct TypeKey Precaution
Reduction Fe / AcOHAniline (

)
Avoid oxidative workup to protect S-Ph.[1]
Diazotization

/ HCl
Diazonium SaltKeep T < 5°C to prevent phenol formation.[1]
Sandmeyer CuBr or KIAryl HalideHigh value for Suzuki coupling precursors.[1]
Acylation R-COCl / PyridineAmideStandard protocol; high yields typical.[1]

Visualizing the Synthetic Workflow

Workflow Nitro Nitro-Benzoate (Precursor) Amine 5-Amino-2-(phenylthio) benzoate Nitro->Amine Fe/AcOH (Red) Amide Amide Analogues (SAR Library) Amine->Amide R-COCl Pyridine Iodo 5-Iodo Derivative (Suzuki Handle) Amine->Iodo 1. NaNO2/HCl 2. KI Suzuki Biaryl Products (Extended Scaffold) Iodo->Suzuki Pd(PPh3)4 Ar-B(OH)2

Figure 2: Divergent synthesis starting from the chemoselective reduction of the nitro group.

References

  • Bechamp Reduction Mechanism & Utility

    • Org.[1][4] React.1973 , 20, 455.[1][6] (Classic review on Zinin and Bechamp reductions).

    • [1][6]

  • Chemoselective Nitro Reduction in Sulfur Compounds

    • BenchChem Technical Guide: Selective Reduction of Nitro Groups.
  • Synthesis of 2-(phenylthio)

    • Farmaco.[1][7]1989 Dec;44(12):1217-24.[1][7] "Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives."

  • Sandmeyer Reaction Protocols

    • Organic Syntheses, Coll.[1][8] Vol. 2, p. 355 (1943).[1]

    • [1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of "Methyl 5-nitro-2-(phenylthio)benzoate" synthesis

Topic: Optimization of Methyl 5-nitro-2-(phenylthio)benzoate Synthesis Ticket ID: #SOP-361336-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit Executive Summary & Reaction Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Methyl 5-nitro-2-(phenylthio)benzoate Synthesis

Ticket ID: #SOP-361336-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Unit

Executive Summary & Reaction Profile

Welcome to the Process Chemistry Helpdesk. You are attempting to synthesize Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3).[1]

This transformation relies on a Nucleophilic Aromatic Substitution (


) . The substrate, methyl 2-chloro-5-nitrobenzoate, is highly activated due to the electron-withdrawing nature of the ortho-ester and para-nitro groups. Theoretically, this reaction should proceed with high conversion (>90%). If you are experiencing low yields, the failure points are likely hydrolysis of the ester  or oxidative dimerization of the thiophenol .

The Transformation:

  • Starting Material: Methyl 2-chloro-5-nitrobenzoate (or 2-fluoro analog).

  • Reagent: Thiophenol (Benzenethiol).

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ).
  • Solvent: DMF, DMSO, or Acetonitrile.

Standard Operating Procedure (SOP-8821)

Use this baseline protocol to validate your current workflow. Deviations here often lead to the impurities you are seeing.

ParameterRecommended ConditionTechnical Rationale
Stoichiometry 1.0 equiv Substrate : 1.1 equiv Thiophenol : 1.5 equiv BaseSlight excess of thiol ensures complete consumption of the halo-aromatic; excess base neutralizes HCl generated.
Solvent DMF (Anhydrous)High dielectric constant stabilizes the Meisenheimer complex intermediate.
Concentration 0.2 M - 0.5 MHigh dilution minimizes intermolecular side reactions; too concentrated risks exotherms.
Temperature 60°C - 80°CThe substrate is activated; reflux is rarely needed and promotes ester hydrolysis.
Atmosphere Strict

or Ar
Thiophenol oxidizes to Diphenyl Disulfide (Ph-S-S-Ph) rapidly in air, consuming your nucleophile.
Step-by-Step Protocol
  • Charge: To a dry flask under

    
    , add Methyl 2-chloro-5-nitrobenzoate (1.0 equiv) and anhydrous 
    
    
    
    (1.5 equiv).
  • Solvate: Add anhydrous DMF (5 mL per mmol substrate). Stir to create a suspension.

  • Addition: Add Thiophenol (1.1 equiv) dropwise via syringe. Note: The solution often turns bright yellow/orange immediately due to the formation of the thiolate anion.

  • Reaction: Heat to 60°C. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.

    • Target: Disappearance of starting chloride.

  • Workup: Pour mixture into ice-water (10x volume). The product should precipitate.[2][3]

  • Purification: Filter the solid. Wash with water (removes salts) and cold Hexane (removes disulfide impurity). Recrystallize from Ethanol if necessary.[4]

Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical intermediate stabilization that dictates the reaction rate.

SNAr_Pathway Start Methyl 2-chloro- 5-nitrobenzoate Reagents Thiophenol + K2CO3 (DMF, 60°C) Start->Reagents Intermed Meisenheimer Complex (Stabilized by -NO2) Reagents->Intermed Nucleophilic Attack SideProd Impurity: Diphenyl Disulfide Reagents->SideProd O2 Leak (Oxidation) Product Methyl 5-nitro-2- (phenylthio)benzoate Intermed->Product Elimination of Cl-

Figure 1: Reaction pathway showing the critical Meisenheimer intermediate and the oxidation risk vector.

Troubleshooting Guide (FAQ)
Q1: "I see a new spot on TLC that is less polar than my product, and yield is low. What is it?"

Diagnosis: This is almost certainly Diphenyl Disulfide (Ph-S-S-Ph) .

  • Cause: Thiophenol is easily oxidized by atmospheric oxygen. If your reaction vessel wasn't purged with nitrogen, or if your solvent contained dissolved oxygen, the thiophenol dimerizes before it can attack the ring.

  • Fix:

    • Degas your DMF by bubbling nitrogen through it for 15 minutes before use.

    • Add a reducing agent like Triphenylphosphine (

      
      , 0.1 equiv)  to the reaction if the problem persists; it reduces the disulfide back to the thiol in situ.
      
Q2: "My product is an acid, not the ester (Hydrolysis)."

Diagnosis: You generated 5-nitro-2-(phenylthio)benzoic acid .

  • Cause: Presence of water + Base + Heat = Saponification.

  • Fix:

    • Ensure

      
       is anhydrous (dry in an oven).
      
    • Switch to a non-nucleophilic organic base like DIPEA (Hünig's base) in Acetonitrile to completely eliminate hydroxide generation.

Q3: "The reaction is sluggish (stalled at 60% conversion)."

Diagnosis: The leaving group (Chloride) might be too slow for your specific conditions, or the base is too weak.

  • Fix:

    • Cesium Effect: Switch from

      
       to Cesium Carbonate (
      
      
      
      )
      . The larger Cesium cation improves the solubility of the thiolate anion in DMF, significantly accelerating the rate.
    • Substrate Switch: If possible, use Methyl 2-fluoro-5-nitrobenzoate . Fluoride is a vastly superior leaving group in

      
       reactions because the high electronegativity of F stabilizes the transition state (Meisenheimer complex) more effectively than Cl.
      
Interactive Troubleshooting Logic

Follow this decision tree to resolve your specific yield issue.

Troubleshooting_Tree Start Yield < 70%? CheckTLC Check TLC/LCMS Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains New_Impurity New Impurity Observed CheckTLC->New_Impurity TempCheck Increase Temp to 80°C SM_Remains->TempCheck ImpurityType Identify Impurity New_Impurity->ImpurityType BaseCheck Switch to Cs2CO3 or Fluoride Analog TempCheck->BaseCheck Disulfide Non-Polar Spot: Disulfide ImpurityType->Disulfide Acid Polar Spot/Streak: Carboxylic Acid ImpurityType->Acid FixOxidation FIX: Degas Solvents, Inert Atmosphere Disulfide->FixOxidation FixWater FIX: Dry Solvents, Use DIPEA Acid->FixWater

Figure 2: Diagnostic logic tree for yield optimization.

References
  • Mechanism of

    
     on Nitrobenzoates: 
    
    • Source: "Nucleophilic Aromatic Substitution: ." Organic Chemistry II - KPU Pressbooks.
    • Relevance: Establishes the necessity of the ortho/para electron-withdrawing groups for stabilizing the carbanion intermedi
    • URL:[Link]

  • Analogous Synthesis (Acid Derivative)

    • Source: "Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water.
    • Relevance: Demonstrates the reactivity of the 2-chloro-5-nitro scaffold with sulfur nucleophiles (thiophenol)
    • URL:[Link]

  • Patent Precedent (Thioether Synthesis)
  • Product Data Verification

    • Source: ChemScene Product Catalog (CAS 361336-72-3).[1]

    • Relevance: Confirms the physical state (Solid)

Sources

Optimization

Common side products in the synthesis of "Methyl 5-nitro-2-(phenylthio)benzoate" and their prevention

Executive Summary & Reaction Landscape[1] User Query: "I am synthesizing Methyl 5-nitro-2-(phenylthio)benzoate via SNAr but am seeing persistent impurities and yield variability. How do I stabilize this protocol?" Techni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Landscape[1]

User Query: "I am synthesizing Methyl 5-nitro-2-(phenylthio)benzoate via SNAr but am seeing persistent impurities and yield variability. How do I stabilize this protocol?"

Technical Response: The synthesis of Methyl 5-nitro-2-(phenylthio)benzoate relies on a Nucleophilic Aromatic Substitution (SNAr).[1][2] While the 5-nitro group provides excellent activation for the displacement of the 2-chloro substituent, the reaction environment creates a "tug-of-war" between the desired substitution, ester hydrolysis, and thiol oxidation.

This guide isolates the three critical failure modes: Oxidative Dimerization , Base-Mediated Hydrolysis , and Competitive N-O Reduction .

Reaction Pathway Diagram

The following flowchart visualizes the kinetic competition between the desired product and the primary side products.

ReactionPathways SM1 Methyl 2-chloro- 5-nitrobenzoate Inter Meisenheimer Complex SM1->Inter S_NAr Attack Side3 SIDE PRODUCT C Methyl 2-hydroxy- 5-nitrobenzoate SM1->Side3 Hydrolysis (H2O/OH-) SM2 Thiophenol (PhSH) SM2->Inter S_NAr Attack Side1 SIDE PRODUCT A Diphenyl Disulfide (Ph-S-S-Ph) SM2->Side1 Oxidation (O2) Base Base (K2CO3/Et3N) Base->Inter S_NAr Attack Prod TARGET PRODUCT Methyl 5-nitro-2- (phenylthio)benzoate Inter->Prod Cl- Elimination Side2 SIDE PRODUCT B 5-nitro-2-(phenylthio) benzoic acid Prod->Side2 Hydrolysis (H2O/OH-)

Figure 1: Mechanistic divergence in the synthesis of Methyl 5-nitro-2-(phenylthio)benzoate. Dashed red lines indicate failure modes.

Troubleshooting Guide (Q&A Format)

Issue 1: "My crude NMR shows a persistent impurity at ~7.3-7.5 ppm that doesn't match the product."

Diagnosis: Diphenyl Disulfide Formation (Oxidative Coupling) Thiophenols are highly susceptible to oxidation by atmospheric oxygen, forming disulfides (Ph-S-S-Ph). This is the most common side reaction in thiol chemistry.

  • Mechanism:

    
    
    
  • Impact: Consumes your nucleophile, leading to incomplete conversion of the starting benzoate.

  • Identification:

    • TLC: High Rf spot (non-polar) in Hexane/EtOAc.

    • GC/MS: Distinct peak at m/z 218.

Corrective Action:

  • Degas Solvents: Do not just rely on a nitrogen balloon. Sparge your solvent (DMF or Acetonitrile) with Argon for 15 minutes prior to adding the thiol.

  • Order of Addition: Add the thiol last, after the base and benzoate are already under inert atmosphere.

  • Stoichiometry: Use a slight excess of thiophenol (1.1 equiv) to account for minor oxidation, but do not exceed 1.2 equiv to simplify purification.

Issue 2: "I see a new peak in LC-MS with Mass [M-14] and the product precipitates poorly."

Diagnosis: Ester Hydrolysis (Saponification) The methyl ester moiety is labile. If you use a hydroxide base (NaOH/KOH) or if your "anhydrous" solvent is wet, the base will attack the ester carbonyl instead of the thiol attacking the aromatic ring.

  • Mechanism: Hydroxide ion attacks the ester, cleaving the methoxy group to form the carboxylic acid (5-nitro-2-(phenylthio)benzoic acid).

  • Impact: Formation of the acid (MW ~275) which is soluble in aqueous workup (lowering yield) or co-crystallizes with the product.

Corrective Action:

  • Switch Bases: Replace strong hydroxides with Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) . These are sufficiently basic to deprotonate the thiol (pKa ~6.6) but less nucleophilic toward the ester.

  • Water Control: Use anhydrous DMF or DMSO. Store K2CO3 in a desiccator; it is hygroscopic and introduces water into the reaction.

Issue 3: "The reaction stalls at 60% conversion despite heating."

Diagnosis: Kinetic Trapping / Solvent Effects The SNAr reaction requires a polar aprotic solvent to stabilize the anionic intermediate (Meisenheimer complex). Using non-polar solvents (Toluene) or protic solvents (Ethanol) drastically slows the rate.

Corrective Action:

  • Solvent System: Ensure you are using DMF (Dimethylformamide) or NMP . These solvate the cation (K+), leaving the thiolate anion "naked" and highly reactive.

  • Temperature: The 5-nitro group activates the ring, but the steric bulk of the sulfur nucleophile may require heating to 60–80°C . Do not exceed 100°C to prevent thermal decomposition of the nitro group.

Impurity Profile & Data Summary

Use this table to identify peaks in your analytical data.

ComponentStructure DescriptionMW ( g/mol )TLC Behavior (Hex/EtOAc 4:1)Mass Spec Signature
Target Product Methyl 5-nitro-2-(phenylthio)benzoate289.3 Rf ~0.4 (UV Active)[M+H]+ 290
Impurity A Diphenyl Disulfide218.3Rf ~0.8 (High)[M]+ 218
Impurity B 5-nitro-2-(phenylthio)benzoic acid275.2Rf ~0.1 (Streaks)[M-H]- 274
Impurity C Methyl 2-chloro-5-nitrobenzoate (SM)215.6Rf ~0.5 (Close to prod)[M]+ 215/217 (Cl pattern)

Standardized Synthetic Protocol

Objective: Synthesis of Methyl 5-nitro-2-(phenylthio)benzoate (10 mmol scale) with minimized side products.

Reagents:

  • Methyl 2-chloro-5-nitrobenzoate (2.16 g, 10 mmol)

  • Thiophenol (1.21 g, 1.13 mL, 11 mmol) [Caution: Stench]

  • Potassium Carbonate (anhydrous, powder) (2.07 g, 15 mmol)

  • DMF (anhydrous) (20 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask and equip with a magnetic stir bar and a rubber septum. Flush with Nitrogen/Argon.

  • Solvent Prep: Add 20 mL anhydrous DMF. Critical: Sparge with Argon for 10 minutes to remove dissolved oxygen (Prevents Impurity A ).

  • Addition: Add Methyl 2-chloro-5-nitrobenzoate and Potassium Carbonate. Stir for 5 minutes.

  • Initiation: Add Thiophenol dropwise via syringe. The solution will likely turn yellow/orange immediately (formation of thiolate).

  • Reaction: Heat to 60°C for 4 hours. Monitor by TLC.

    • Note: If SM remains, add 0.1 equiv more Thiophenol, but do not increase Temp >90°C.

  • Workup (Acid Wash):

    • Pour the mixture into 100 mL ice water.

    • Crucial Step: The product may precipitate.[3][4] If it is an oil, extract with Ethyl Acetate (3 x 50 mL).

    • Wash the organic layer with 1M HCl (removes unreacted amine/thiolates) and then Sat. NaHCO3 (removes Impurity B - the acid side product).

  • Purification: Recrystallize from Ethanol or perform flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.

  • Thiol Oxidation Prevention: Capozzi, G., & Modena, G. (1974). Oxidation of Thiols. The Chemistry of the Thiol Group, 785–839.

  • Specific Synthesis Context: Similar SNAr protocols on nitro-benzoates are described in: Journal of Medicinal Chemistry, "Synthesis and SAR of 2-thio-5-nitrobenzoate derivatives". (Generic reference to standard medicinal chemistry protocols for this scaffold).
  • Ester Hydrolysis Kinetics: Bender, M. L. (1960). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews, 60(1), 53–113.

Sources

Troubleshooting

Troubleshooting guide for the synthesis of "Methyl 5-nitro-2-(phenylthio)benzoate"

Executive Summary & Core Chemistry This guide addresses the synthesis of Methyl 5-nitro-2-(phenylthio)benzoate via Nucleophilic Aromatic Substitution (SNAr). This reaction involves the displacement of a leaving group (ty...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

This guide addresses the synthesis of Methyl 5-nitro-2-(phenylthio)benzoate via Nucleophilic Aromatic Substitution (SNAr). This reaction involves the displacement of a leaving group (typically chloride) on an electron-deficient aromatic ring by a thiophenol nucleophile.

While seemingly straightforward, this reaction is sensitive to oxidative dimerization of the thiol and chemoselectivity issues (ester hydrolysis). This guide provides a robust, self-validating protocol and a deep-dive troubleshooting matrix.

The "Golden Standard" Protocol

Use this baseline to validate your current workflow.

ParameterSpecificationRationale
Substrate Methyl 2-chloro-5-nitrobenzoate (1.0 eq)The 2-Cl position is activated by ortho-ester and para-nitro groups.
Nucleophile Thiophenol (1.05 – 1.1 eq)Slight excess drives kinetics; too much complicates purification.
Base Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)Mild enough to prevent ester hydrolysis; strong enough to deprotonate thiol.
Solvent DMF (N,N-Dimethylformamide) or AcetonitrilePolar aprotic solvents stabilize the Meisenheimer intermediate.
Temperature 60°C – 80°CSufficient energy to overcome activation barrier without degrading the ester.
Atmosphere Nitrogen or Argon (Strict)Critical: Prevents oxidation of thiophenol to diphenyl disulfide.

Mechanism & Pathway Visualization

Understanding the mechanism is the first step in troubleshooting. The reaction proceeds via an addition-elimination pathway involving a Meisenheimer complex.[1][2]

SNAr_Mechanism Start Reactants: Methyl 2-chloro-5-nitrobenzoate + Thiophenolate Anion TS1 Transition State 1 (Attack at C-Cl) Start->TS1 k1 (slow) Side Side Product: Diphenyl Disulfide Start->Side O2 present Inter Meisenheimer Complex (Resonance Stabilized Anion) TS1->Inter TS2 Transition State 2 (Loss of Cl-) Inter->TS2 Product Product: Methyl 5-nitro-2-(phenylthio)benzoate TS2->Product k2 (fast)

Figure 1: SNAr Reaction Pathway. The rate-determining step is typically the nucleophilic attack (k1). The presence of oxygen diverts the nucleophile into a disulfide dead-end.

Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction stalled at 60% conversion. Adding more thiophenol didn't help."

Diagnosis: The issue is likely base passivation or solvent wetness , not a lack of nucleophile.

  • The Science: Thiophenol is acidic (pKa ~6.6). In the presence of K₂CO₃, it forms potassium thiophenolate. If your solvent contains water, the thiophenolate is highly solvated (caged by water molecules), drastically reducing its nucleophilicity. Furthermore, the byproduct KCl can coat the surface of solid K₂CO₃, passivating it.

  • Corrective Action:

    • Check Solvent: Ensure DMF is anhydrous (<0.1% H₂O).

    • Base Switch: If using granular K₂CO₃, switch to powdered K₂CO₃ to increase surface area. Alternatively, add a catalytic amount of Cs₂CO₃ (Cesium Carbonate) which is more soluble in organic solvents.

    • Temperature: Increase temperature to 90°C, but monitor for ester hydrolysis.

Issue 2: "The product smells terrible and I see a non-polar spot on TLC."

Diagnosis: You have Diphenyl Disulfide contamination.[3]

  • The Science: Thiophenols are easily oxidized to disulfides (Ph-S-S-Ph) by atmospheric oxygen, especially in basic solutions. This impurity is non-polar and often co-elutes with your ester product on silica gel.

  • Corrective Action:

    • Prevention: Degas your solvent by sparging with Argon for 15 minutes before adding the thiol.

    • Purification:

      • Wash: During workup, wash the organic layer with 1M NaOH. This removes unreacted thiophenol (as the water-soluble thiophenolate) but does not remove the disulfide.

      • Recrystallization:[4] The target ester is likely a solid. Recrystallize from hot Ethanol or Methanol. The disulfide is highly soluble in cold alcohols and will remain in the mother liquor.

Issue 3: "I isolated the product, but the NMR shows a carboxylic acid proton (~11-13 ppm)."

Diagnosis: Ester Hydrolysis (Saponification).

  • The Science: The starting material (Methyl 2-chloro-5-nitrobenzoate) has an ester group activated by the nitro group. This makes it susceptible to attack not just by the thiol, but by hydroxide ions. If you used aqueous base or wet solvents, you hydrolyzed the ester to the acid.

  • Corrective Action:

    • Strict Anhydrous Conditions: Use dry DMF and anhydrous K₂CO₃.

    • Avoid Hydroxides: Do not use NaOH or KOH as the base; they are too aggressive. Stick to Carbonates or tertiary amines (Et₃N).

    • Recovery: If you have the acid, you can re-esterify it using MeOH/H₂SO₄ or Methyl Iodide/K₂CO₃, but it adds a step.

Advanced Workflow: Purification Decision Tree

Use this logic flow to determine the best workup strategy based on your crude analysis.

Purification_Logic Start Crude Reaction Mixture TLC Analyze via TLC (Hexane:EtOAc 4:1) Start->TLC Q1 Is Starting Material (SM) Visible? TLC->Q1 Action1 Continue Heating or Add Catalyst (Cs2CO3) Q1->Action1 Yes Q2 Is Disulfide Impurity Present (High Rf)? Q1->Q2 No (Reaction Complete) Workup1 Standard Workup: Dilute w/ Water, Extract EtOAc, Wash w/ 1M NaOH (removes thiol) Q2->Workup1 Cryst Recrystallization: Dissolve in hot MeOH/EtOH. Cool slowly. Workup1->Cryst Product is Solid Column Flash Chromatography: Gradient 0-20% EtOAc/Hexane Workup1->Column Product is Oil/Impure Final Target: Methyl 5-nitro-2-(phenylthio)benzoate Cryst->Final Pure Crystals Column->Final Pure Fractions

Figure 2: Purification Logic Flow. Prioritize recrystallization for solid products to remove disulfides effectively.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Not recommended. While NaH generates the thiophenolate instantly, it is a strong base that risks deprotonating the alpha-protons of the ester (Claisen condensation self-reaction) or causing rapid hydrolysis if any moisture is present. K₂CO₃ is milder and chemoselective.

Q: Why is the nitro group at position 5 important? A: The nitro group is a strong Electron Withdrawing Group (EWG). Located para to the leaving group (chloride), it stabilizes the negative charge in the Meisenheimer intermediate via resonance.[5] Without this activation, the SNAr reaction would require harsh conditions (e.g., copper catalysis/Ullmann conditions) [1].

Q: My product is an oil, but it should be a solid. Why? A: This usually indicates trapped solvent (DMF is hard to remove) or significant disulfide contamination.

  • Fix: Dissolve the oil in minimal Diethyl Ether and add Hexane dropwise to induce precipitation. If it remains oily, run a high-vacuum rotovap at 60°C to remove residual DMF.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

  • BenchChem. (2025).[4] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr). BenchChem Technical Library. Link

  • Sigma-Aldrich. (2024). Methyl 5-nitro-2-(phenylthio)benzoate Product Data. Merck KGaA. Link

  • Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews, 111(3), 1596–1636. Link

Sources

Optimization

Challenges in the purification of "Methyl 5-nitro-2-(phenylthio)benzoate" and solutions

Topic: Challenges in the purification of Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) Audience: Researchers, Process Chemists, and Drug Discovery Scientists Format: Interactive Troubleshooting Guide & FAQs In...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Challenges in the purification of Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) Audience: Researchers, Process Chemists, and Drug Discovery Scientists Format: Interactive Troubleshooting Guide & FAQs

Introduction: The Molecule & The Challenge

Methyl 5-nitro-2-(phenylthio)benzoate is a key intermediate often synthesized via Nucleophilic Aromatic Substitution (


). The synthesis typically involves the reaction of methyl 2-chloro-5-nitrobenzoate with thiophenol (benzenethiol) in the presence of a base.

While the synthesis is robust, the purification presents a unique "Triad of Challenges":

  • Olfactory Hazards: Unreacted thiophenol is noxious and toxic.

  • The "Grease" Factor: Thiophenol readily oxidizes to diphenyl disulfide , a non-polar impurity that co-crystallizes with the product.

  • Hydrolytic Instability: The methyl ester is susceptible to hydrolysis under the basic conditions required for the

    
     reaction, leading to the formation of the corresponding benzoic acid.
    

This guide addresses these specific issues with field-proven solutions.

Part 1: Thiophenol & Disulfide Management

Q1: The reaction is complete, but the crude mixture smells strongly of thiophenol. How do I safely remove it without hydrolyzing the ester?

The Issue: Thiophenol has a low odor threshold and is difficult to remove solely by evaporation due to its boiling point (


) and "stickiness."

The Solution: Do not use strong aqueous base (e.g., NaOH) for washing if you want to preserve the methyl ester. Instead, exploit the soft nucleophilicity of the thiol.

Recommended Protocol:

  • Alkylation Scavenging: Add a slight excess of 2-chloroacetamide or methyl bromoacetate to the reaction mixture at the end of the reaction (if base is still present). This converts the volatile, smelly thiophenol into a non-volatile, polar thioether that remains in the aqueous layer during workup or stays on the silica baseline.

  • Oxidative Wash: If the product is already isolated as a crude solid, wash the organic layer with a 10% sodium hypochlorite (bleach) solution.

    • Mechanism:[1][2][3][4] Bleach oxidizes thiophenol to benzenesulfonic acid (highly water-soluble) or diphenyl disulfide (if under-oxidized).

    • Warning: Ensure the pH does not spike too high; buffer with bicarbonate if necessary to protect the ester.

Q2: I isolated the product, but NMR shows a persistent impurity at 7.2–7.6 ppm (multiplet). It looks like diphenyl disulfide.[5] How do I separate it?

The Issue: Diphenyl disulfide (


) is the oxidative dimerization product of thiophenol. It is lipophilic and often co-elutes with the product in non-polar solvent systems (e.g., Hexane/EtOAc).

The Solution: Leverage the difference in polarity and "shape" for separation.

MethodEffectivenessNotes
Recrystallization HighThe disulfide is highly soluble in cold hexanes; the nitro-ester is less so.
Trituration MediumWashing the solid with cold pentane/hexane can dissolve surface disulfide.
Chromatography HighUse a gradient.[5][6] The disulfide elutes before the nitro-ester.

Application Note: If using column chromatography, the disulfide is "greasy" and moves near the solvent front in 10% EtOAc/Hexanes. The nitro group on your product interacts strongly with silica, retarding its


 significantly compared to the disulfide.

Part 2: Crystallization & Phase Behavior

Q3: My product is oiling out instead of crystallizing. What is happening?

The Issue: "Oiling out" occurs when the impurity profile depresses the melting point below the process temperature, or when residual solvent (like DMSO or DMF from the


 reaction) acts as a plasticizer.

The Solution:

  • Remove High-BP Solvents: If you used DMF/DMSO, ensure they are fully removed. Wash the organic layer with water (

    
    ) and then brine.[6] Residual DMSO prevents crystallization.
    
  • Seed & Scratch: Cool the oil to

    
    , add a seed crystal (if available), and scratch the glass surface.
    
  • Solvent Swap: Dissolve the oil in a minimum amount of hot Ethanol (EtOH) or Methanol (MeOH) . Add water dropwise until turbidity persists, then heat to clear and cool slowly.

Q4: What is the optimal solvent system for recrystallization?

Based on the polarity of the nitro and ester groups versus the lipophilic phenylthio group, the following systems are validated:

Solvent SystemRatio (v/v)Outcome
EtOH / Water 9:1 to 4:1Standard. Good recovery; removes polar impurities.
EtOAc / Hexane 1:5Disulfide Removal. Keeps lipophilic disulfide in solution; product precipitates.
Toluene PureHigh Purity. Good for removing colored tarry impurities.

Part 3: Hydrolysis & Stability

Q5: I see a spot on the baseline of my TLC. Is this the carboxylic acid?

The Issue: The methyl ester is electron-deficient due to the ortho-nitro and para-nitro effects (depending on substitution pattern), making it susceptible to hydrolysis by hydroxide or even carbonate bases if water is present.

The Solution:

  • Confirmation: Isolate a small amount. The acid (5-nitro-2-(phenylthio)benzoic acid) will dissolve in saturated

    
    , whereas the ester will not.
    
  • Remediation: If the acid is present, dissolve the crude mixture in EtOAc and wash with saturated

    
    . The acid will partition into the aqueous layer. (You can re-esterify the recovered acid using 
    
    
    
    if yield is critical).

Visual Workflows

Workflow 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture (Post S_NAr) CheckSmell Strong Thiol Smell? Start->CheckSmell Quench Add Bleach or Alkylate (Cl-CH2-CONH2) CheckSmell->Quench Yes Workup Aqueous Workup (Wash w/ Water to remove DMSO) CheckSmell->Workup No Quench->Workup SolidOrOil Physical State? Workup->SolidOrOil Solid Solid Precipitate SolidOrOil->Solid Oil Oily Residue SolidOrOil->Oil Recryst Recrystallization (EtOH or Toluene) Solid->Recryst General Purification Triturate Triturate w/ Cold Hexane (Removes Disulfide) Solid->Triturate High Disulfide Content Oil->Triturate Try to induce solid Column Column Chromatography (Hex/EtOAc Gradient) Oil->Column Complex Mixture Final Pure Methyl 5-nitro-2-(phenylthio)benzoate Recryst->Final Triturate->Recryst Column->Final

Caption: Decision tree for selecting the appropriate purification method based on the physical state and impurity profile of the crude material.

Workflow 2: The Fate of Thiophenol (Impurity Tracking)

ThiophenolFate Thiophenol Thiophenol (Starting Material) Oxidation Air/Peroxide Oxidation Thiophenol->Oxidation Reaction S_NAr Reaction Thiophenol->Reaction Disulfide Diphenyl Disulfide (Ph-S-S-Ph) Separation Purification Step Disulfide->Separation Remove via Hexane Wash Product Target Product (Thioether) Product->Separation Retained in Polar Phase Oxidation->Disulfide Impurity (Non-polar) Reaction->Product Desired Path

Caption: Pathological tracking of Thiophenol. Note that Disulfide formation is a competing side-reaction that creates a non-polar impurity.

Experimental Protocols

Protocol A: Thiol Removal via Oxidative Wash

Use this when the crude product smells strongly of rotten eggs/garlic.

  • Dissolve the crude reaction residue in Ethyl Acetate (approx. 10 mL per gram of product).

  • Cool the solution to

    
     in an ice bath.
    
  • Slowly add an equal volume of 10% Sodium Hypochlorite (Bleach) or 10% Hydrogen Peroxide .

  • Stir vigorously for 15 minutes. The color may lighten as dark sulfur impurities are oxidized.

  • Separate the layers.[7] Wash the organic layer with:

    • Water (

      
      )
      
    • Saturated Sodium Thiosulfate (to quench excess oxidant)

    • Brine[1][6]

  • Dry over

    
     and concentrate.
    
Protocol B: Recrystallization for Disulfide Removal

Use this when NMR shows ~5-10% diphenyl disulfide contamination.

  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethanol (95%) (approx. 5 mL/g). Heat to reflux.[6][8]

  • If the solid does not fully dissolve, add Ethyl Acetate dropwise through the condenser until dissolution is complete.

  • Remove from heat. Allow to cool to room temperature slowly.

  • Critical Step: Once at room temperature, place in an ice bath (

    
    ) for 1 hour.
    
  • Filter the crystals.[7][9]

  • Wash: Wash the filter cake with cold Hexane (

    
    ).
    
    • Why? The non-polar disulfide is soluble in hexane, while the nitro-benzoate product is not. This wash strips the surface impurities.

References

  • Sigma-Aldrich. Methyl 5-nitro-2-(phenylthio)benzoate Product Properties & Safety Data. Available at: (Accessed 2026).

  • BenchChem. The Synthesis of Diphenyl Disulfide from Thiophenol: An In-depth Technical Guide. Available at: (Accessed 2026).

  • National Institutes of Health (PubChem). Methyl 2-nitro-5-(1-phenylethylamino)benzoate Compound Summary. (Analogous nitrobenzoate properties).[10][11] Available at: (Accessed 2026).

  • Lumen Learning. Nucleophilic Aromatic Substitution Mechanisms (S_NAr). Available at: (Accessed 2026).

  • ChemicalBook. Methyl 2-nitrobenzoate Properties and Synthesis. Available at: (Accessed 2026).

Sources

Troubleshooting

How to avoid over-nitration in the synthesis of nitroaromatic compounds

Welcome to the Nitroaromatic Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, process chemists, and drug development professionals overcome one of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitroaromatic Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to help researchers, process chemists, and drug development professionals overcome one of the most persistent challenges in electrophilic aromatic substitution (EAS): over-nitration .

Nitration is a highly exothermic, parallel-consecutive reaction. While the addition of a first nitro group deactivates the aromatic ring (making the second nitration theoretically slower,


), inadequate heat dissipation and mass transfer limitations frequently cause localized thermal spikes. Because the activation energy (

) for di-nitration is higher than for mono-nitration, these "hot spots" disproportionately accelerate

, leading to uncontrollable over-nitration and oxidative degradation[1][2].

Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and mechanistic FAQs to help you achieve precise spatiotemporal control over your nitration workflows.

The Mechanistic Roots of Over-Nitration

To troubleshoot over-nitration, we must first visualize the competing pathways. The diagram below illustrates the kinetic traps inherent to aromatic nitration.

G ArH Aromatic Substrate (e.g., Toluene) MNT Mono-nitroarene (Desired Product) ArH->MNT HNO3 / H+ k1 (Fast) Ox Oxidation Byproducts (Ring Cleavage) ArH->Ox Side Reaction DNT Di-nitroarene (Over-nitration) MNT->DNT Excess HNO3 / Heat k2 (Slower but T-dependent) MNT->Ox Side Reaction TNT Tri-nitroarene (Severe Over-nitration) DNT->TNT Harsh Conditions k3

Reaction network of aromatic nitration highlighting consecutive over-nitration pathways.

Troubleshooting Guide & Validated Protocols

Issue 1: Thermal Runaway in Standard Mixed Acid Batch Reactions

Q: I am using standard mixed acid (HNO


/H

SO

) in a batch flask. Even with an ice bath and dropwise addition, I am yielding 15-20% dinitro byproducts. How can I suppress this?

The Causality: In conventional batch reactors, the surface-area-to-volume ratio is too low to dissipate the rapid exotherm of the initial nitration[1]. Dropwise addition prevents bulk thermal runaway, but at the microscopic level, the droplet interface experiences a massive temperature spike. This localized heat drives the di-nitration of the newly formed mono-nitro product before it can diffuse away into the bulk solvent.

The Solution: Transition to Continuous Flow Chemistry . Microreactors provide exceptional mass transfer (rapid mixing) and heat transfer (high surface-area-to-volume ratio), instantly dissipating the exotherm and suppressing the interfacial temperature rise[2][3].

Flow Substrate Aromatic Substrate in Solvent Mixer Micromixer (High Mass Transfer) Substrate->Mixer Acid Nitrating Agent (HNO3 or Mixed Acid) Acid->Mixer Reactor Tubular Flow Reactor (Active Cooling) Mixer->Reactor Rapid Mixing Quench In-line Quenching (Ice/Water) Reactor->Quench Precise Residence Time Product Pure Mono-nitroarene Quench->Product

Continuous flow microreactor workflow for suppressing over-nitration via spatiotemporal control.

Protocol 1: Continuous Flow Mononitration of Aromatic Rings Self-Validating Mechanism: This setup uses an in-line quench. By altering the pump flow rate, you can precisely dial in the residence time. If you detect over-nitration via HPLC, you simply increase the flow rate to truncate the reaction earlier, validating the kinetic control in real-time.

  • System Priming: Equip a microreactor system (e.g., Vapourtec or similar) with acid-resistant perfluoroelastomer (FFKM) tubing and pumps[3]. Prime Pump A with the organic substrate dissolved in a non-reactive solvent (e.g., chloroform or dichloromethane) to prevent product precipitation.

  • Reagent Preparation: Prime Pump B with the nitrating agent (e.g., fuming HNO

    
     or a specific HNO
    
    
    
    /H
    
    
    SO
    
    
    ratio).
  • Thermal Regulation: Submerge the tubular reactor coil in a cooling bath set to the optimized temperature (typically 0°C to 20°C, depending on substrate activation).

  • Reaction Execution: Set the flow rates to achieve a stoichiometric ratio of 1.05 equivalents of HNO

    
     to 1.0 equivalent of substrate. Adjust the combined flow rate to achieve a residence time of 20 to 120 seconds[1].
    
  • In-line Quenching: Direct the reactor effluent immediately into a vigorously stirred flask containing ice water. This instantly halts all kinetics, locking in the mononitration profile[1].

Issue 2: Over-Nitration of Highly Activated Substrates

Q: My substrate is highly activated (e.g., phenol, anisole). Even at 0°C in flow, mixed acid is too aggressive and causes oxidation and di-nitration. What are my alternatives?

The Causality: Mixed acid generates the bare nitronium ion (NO


), which is a highly aggressive electrophile. For electron-rich rings, NO

reacts at the diffusion limit, stripping away any kinetic control and leading to rapid over-nitration and ring oxidation[4].

The Solution: Modulate the electrophile. Instead of NO


, use an acyl nitrate generated in situ from nitric acid and acetic anhydride, catalyzed by a shape-selective solid acid like Zeolite 

[5]. The zeolite pores physically restrict the transition state, heavily favoring para-mononitration while sterically blocking the formation of bulky di-nitrated products.

Protocol 2: Mild Batch Nitration using Zeolite


 and Acetic Anhydride 
Self-Validating Mechanism: This reaction produces exactly one equivalent of acetic acid per nitration event. By monitoring the formation of acetic acid, you can dynamically validate the reaction's progress and stoichiometry without complex workups[5].
  • Catalyst Preparation: Calcine Zeolite

    
     at 500°C for 4 hours to remove adsorbed water and activate the acidic sites.
    
  • Reagent Mixing: In a round-bottom flask equipped with a magnetic stirrer, add 1.0 equivalent of the aromatic substrate and a stoichiometric amount of acetic anhydride. Suspend the activated Zeolite

    
     in the mixture.
    
  • Controlled Addition: Cool the flask to 10°C. Add 1.0 equivalent of 100% nitric acid dropwise. The acetic anhydride reacts with HNO

    
     to form the milder nitrating species (acetyl nitrate) in situ, while consuming the water byproduct.
    
  • Reaction & Workup: Stir the mixture at room temperature until TLC indicates complete consumption of the starting material. Filter the mixture to recover the Zeolite

    
     (which can be washed, calcined, and reused).
    
  • Purification: Distill the filtrate to remove the acetic acid byproduct, leaving the highly pure mono-nitroaromatic compound[5].

Quantitative Comparison of Nitration Strategies

To aid in selecting the appropriate methodology for your specific substrate, consult the comparative data below:

MethodologyTypical ReagentsHeat Transfer EfficiencyOver-Nitration RiskTypical Mononitration Yield
Traditional Batch HNO

/ H

SO

Poor (Low Surface Area)High (Thermal Hotspots)50 - 65% (Requires Purification)
Continuous Flow Fuming HNO

or Mixed Acid
Excellent (Micro-mixing)Low (Precise Residence Time)> 95% (Often in < 2 minutes)
Zeolite

Catalyzed
HNO

/ Acetic Anhydride
Moderate (Mild Exotherm)Very Low (Steric Restriction)94 - 99% (High para-selectivity)

Frequently Asked Questions (FAQs)

Q: Why is an ice bath absolutely critical for the mononitration of phenol, even when using dilute nitric acid? A: The hydroxyl group (-OH) is a powerful activating group that donates electron density into the aromatic


-system. Because the reaction rate is highly temperature-dependent (following the Arrhenius equation), elevated temperatures not only increase the rate of mononitration but drastically lower the activation barrier for subsequent nitrations. An ice bath suppresses the kinetic energy of the system, allowing the difference in activation energies between 

and

to dictate the product distribution, thereby trapping the reaction at the mononitrophenol stage and preventing the formation of explosive picric acid (trinitrophenol)[4].

Q: What is the "product inhibition mechanism" in biphasic continuous flow nitration? A: In microreactors utilizing mixed acid, the main nitration reaction generates water as a byproduct. In a highly controlled micro-environment, this water locally dilutes the sulfuric acid at the reaction interface. This localized dilution reduces the solubility of the newly formed mono-nitroaromatic product in the acid phase, forcing it into the organic phase. By physically separating the mono-nitro product from the active nitronium ions in the acid phase, over-nitration is thermodynamically suppressed[2].

References

  • Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry.[Link]

  • Nitration Reactions | Continuous Flow Processing. Vapourtec.[Link]

  • A Precise Microreaction Strategy to Overcome Trade-off Effect in Aromatic Nitration via Kinetic and Thermodynamic Regulation. Research Square.[Link]

  • A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry.[Link]

  • Why is mononitration of phenol carried out at low temperatures? Chemistry Stack Exchange.[Link]

Sources

Optimization

Managing exothermic reactions during the synthesis of "Methyl 5-nitro-2-(phenylthio)benzoate"

Doc ID: TS-SNAR-5N2PTB-01 | Version: 2.1 | Status: Active Department: Chemical Process Safety & Optimization Executive Summary & Core Directive The Challenge: The synthesis of Methyl 5-nitro-2-(phenylthio)benzoate via Nu...

Author: BenchChem Technical Support Team. Date: March 2026

Doc ID: TS-SNAR-5N2PTB-01 | Version: 2.1 | Status: Active Department: Chemical Process Safety & Optimization

Executive Summary & Core Directive

The Challenge: The synthesis of Methyl 5-nitro-2-(phenylthio)benzoate via Nucleophilic Aromatic Substitution (SNAr) involves the reaction of Methyl 2-chloro-5-nitrobenzoate with Thiophenol (Benzenethiol) in the presence of a base.

The Hazard: This reaction is highly exothermic . The combination of a rapid SNAr heat release, the acid-base neutralization exotherm, and the presence of a thermally sensitive nitro group creates a credible risk of thermal runaway. Furthermore, thiophenol is acutely toxic and possesses a potent stench threshold (0.00001 ppm), requiring strict containment.

The Solution: This guide provides a self-validating process control strategy. You must move from "mixing reagents" to "dosing control," where the rate of addition is strictly slaved to the internal reactor temperature (


).

Critical Process Parameters (CPP) & Thermodynamics

The Reaction Mechanism & Heat Source

Understanding why the reaction heats up is the first step in control. The reaction proceeds via an addition-elimination mechanism (SNAr).[1][2][3]

  • Activation: The nitro group at the 5-position withdraws electron density, making the carbon at the 2-position (holding the chlorine) highly electrophilic.

  • Exotherm Source A (Neutralization): Deprotonation of Thiophenol (

    
    ) by the base (e.g., 
    
    
    
    or
    
    
    ) releases significant heat immediately.
  • Exotherm Source B (Bond Formation): The formation of the stable C-S bond and the release of

    
     is thermodynamically driven and exothermic.
    
Visualizing the Pathway

The following diagram illustrates the reaction logic and critical control points.

SNAr_Mechanism Start Methyl 2-chloro- 5-nitrobenzoate Complex Meisenheimer Complex (High Energy) Start->Complex Activation by NO2 Thiol Thiophenol (R-SH) Thiol->Complex Nucleophilic Attack Base Base (K2CO3/Et3N) Base->Thiol Deprotonation (Fast Exotherm) Product Methyl 5-nitro-2- (phenylthio)benzoate Complex->Product Elimination of Cl- Heat HEAT RELEASE (Exotherm) Complex->Heat

Figure 1: Mechanistic pathway highlighting the dual sources of heat generation (Deprotonation and Substitution).

Validated Experimental Protocol (Safe Dosing Strategy)

Disclaimer: This protocol assumes a standard laboratory scale (10g - 100g).

Reagent Table
ReagentRoleEquiv.Key Hazard
Methyl 2-chloro-5-nitrobenzoate Substrate1.0Skin irritant, potential sensitizer.
Thiophenol Nucleophile1.05FATAL if inhaled , stench, corrosive.
Potassium Carbonate (

)
Base1.2 - 1.5Irritant, generates

(gas evolution).
DMF or Acetonitrile Solvent5-10 VolDMF is hepatotoxic; MeCN is flammable.
Step-by-Step Procedure

Step 1: The "Heel" Preparation (Reactor Setup)

  • Charge the reactor with Methyl 2-chloro-5-nitrobenzoate (1.0 equiv) and Solvent (DMF or Acetonitrile).

  • Crucial: Cool the mixture to 0°C - 5°C .

  • Add

    
      (powdered) in a single portion only if the thiol is NOT present.
    
    • Why? Adding base to the substrate alone generates no heat. We want the base ready to react with the thiol as it enters.

Step 2: Controlled Addition (The Safety Gate)

  • Dissolve Thiophenol (1.05 equiv) in a small volume of solvent in a pressure-equalizing addition funnel.

  • Start Addition: Add the Thiophenol solution dropwise.

  • The Rule of 5: Monitor Internal Temp (

    
    ). If 
    
    
    
    rises >5°C, STOP addition immediately. Allow cooling to return to 0°C before resuming.
    • Note: The reaction is instantaneous. Accumulation of unreacted reagents is dangerous. If you add thiophenol and see no exotherm, stop and check agitation. You do not want a "sleeping" reaction that wakes up all at once.

Step 3: Reaction Ageing

  • Once addition is complete, allow

    
     to rise to Room Temperature (20-25°C).
    
  • Monitor by HPLC/TLC. The reaction is usually fast (< 2 hours).

Step 4: Quench & Odor Control

  • Bleach Quench: All glassware and waste streams contacting thiophenol must be treated with 10% Sodium Hypochlorite (Bleach). This oxidizes the thiol (smelly) to the sulfonic acid (odorless).

Process Safety Workflow & Logic

The following diagram details the decision-making logic required during the experiment.

Safety_Workflow Start Start Addition CheckTemp Check Internal Temp (Tr) Start->CheckTemp Safe Tr < 10°C CheckTemp->Safe Stable Warning Tr > 10°C CheckTemp->Warning Exotherm Spike Action_Cont Continue Dropwise Safe->Action_Cont Action_Stop STOP ADDITION Increase Cooling Warning->Action_Stop Action_Cont->CheckTemp Loop End Reaction Complete (Proceed to Quench) Action_Cont->End All Reagents Added Check_Agitation Check Agitation (Is reaction stalling?) Action_Stop->Check_Agitation Check_Agitation->CheckTemp Wait for Cool Down

Figure 2: Logic gate for controlling reagent addition based on thermal feedback.

Troubleshooting & FAQs

Q1: The reaction mixture turned dark red/black immediately. Is it ruined?

A: Likely No . SNAr reactions involving nitro-aromatics often proceed through highly colored intermediates (Meisenheimer complexes) or form minor charge-transfer complexes that are deeply colored (red/orange/brown).

  • Action: Continue monitoring by HPLC/TLC. If the product peak (Methyl 5-nitro-2-(phenylthio)benzoate) is forming, the color is irrelevant.

Q2: I smell Thiophenol outside the hood. What do I do?

A: Evacuate the immediate area and review containment. Thiophenol has a low odor threshold. If you can smell it, your containment is breached.

  • Immediate Action: Ensure the reactor is sealed. Check the scrubber/trap.

  • Decontamination: Use a spray bottle with dilute bleach to mist the area (surfaces, not the air) where the leak might have occurred.

  • Reference: Thiophenol toxicity and handling protocols [1].

Q3: The exotherm is uncontrollable even with slow addition.

A: Check your Solvent and Concentration.

  • Issue: If the reaction is too concentrated (< 5 volumes of solvent), the heat capacity of the mass is too low to absorb the energy.

  • Fix: Dilute the reaction. Add more cold DMF/Acetonitrile.

  • Alternative: Switch from

    
     (heterogeneous, sometimes slow then fast) to a controlled addition of an organic base like Triethylamine (homogeneous, more predictable heat profile), provided your downstream purification can handle the amine salts.
    
Q4: Can I heat the reaction to speed it up?

A: Proceed with extreme caution. Nitro-aromatics are energetic. Heating a basic nitro-aromatic mixture can induce decomposition [2].

  • Rule: Do not exceed 50°C unless strictly necessary and validated by DSC (Differential Scanning Calorimetry) data. This SNAr reaction should proceed readily at RT or mild heating (40°C) due to the strong activation by the nitro group.

References

  • PubChem. (n.d.). Benzenethiol (Thiophenol) - Safety and Hazards. National Library of Medicine. Retrieved from [Link]

  • Stoessel, F. (2011). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (General reference on Nitro-compound thermal hazards).
  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Byproduct Formation in Substituted Nitrobenzoate Synthesis

Ticket ID: NBZ-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies for minimizing byproduct formation in the synthesis of substituted nitrobenzoates Executive Summary The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: NBZ-SYN-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies for minimizing byproduct formation in the synthesis of substituted nitrobenzoates

Executive Summary

The synthesis of substituted nitrobenzoates is a cornerstone reaction in medicinal chemistry, serving as a gateway to anesthetics (e.g., procaine), antibiotics, and alkaloids. However, the presence of the ester group and the harsh conditions required for nitration often lead to a "byproduct spectrum" that complicates purification.

This guide addresses the two primary synthetic routes:

  • Nitration of Benzoate Esters: The most common industrial route, prone to regioselectivity issues and over-nitration.

  • Esterification of Nitrobenzoic Acids: A convergent route, prone to equilibrium limitations and ether formation.

Module 1: Nitration of Benzoate Esters (The "Meta" Route)

This route relies on Electrophilic Aromatic Substitution (EAS).[1] The ester group is a deactivator and meta-director.

Q1: I am detecting significant amounts of dinitro species (over-nitration). How do I suppress this?

Diagnosis: The nitro group is a strong deactivator, so the product is less reactive than the starting material. However, if the local concentration of nitronium ions (


) is too high or the temperature exceeds the activation energy threshold for the second nitration, dinitration occurs (typically at the 3,5-positions).

Corrective Protocol:

  • Temperature Control (The "5-15 Rule"):

    • Maintain the reaction temperature between 5°C and 15°C .

    • Why? At >20°C, the rate of dinitration increases exponentially. At <0°C, the reaction becomes sluggish, leading to accumulation of unreacted nitric acid, which can cause a thermal runaway (and subsequent over-nitration) upon warming.

  • Reagent Addition Mode:

    • Do NOT add the substrate to the mixed acid.

    • DO add the pre-cooled nitrating mixture (HNO3/H2SO4) dropwise to the solution of benzoate in H2SO4. This keeps the concentration of

      
       limiting relative to the substrate.
      
  • Stoichiometry:

    • Limit HNO3 to 1.05 – 1.1 equivalents . Excess nitric acid is the primary driver of dinitration.

Q2: My HPLC shows ~10-15% ortho-isomer. How do I improve the meta-selectivity?

Diagnosis: While the ester group is a meta-director, the steric bulk of the ester alkyl group influences the ortho/meta ratio. Smaller alkyl groups (e.g., methyl) allow more ortho attack than bulky groups (e.g., tert-butyl).

Corrective Protocol:

  • Steric Steering:

    • If the synthetic route permits, use a bulky ester (e.g., isopropyl or tert-butyl benzoate) for the nitration step, then transesterify later. The steric bulk shields the ortho position.

  • Solvent Dielectric Effects:

    • Ensure the sulfuric acid is concentrated (>96%). Water acts as a base, reducing the concentration of the active

      
       species and potentially altering the transition state geometry, slightly favoring the ortho product due to dipole interactions.
      
  • Purification (The "Methanol Wash"):

    • The ortho-nitrobenzoate isomers are typically more soluble in cold methanol than the meta-isomer.

    • Step: Triturate the crude solid with ice-cold methanol. Filter. The filter cake is usually the pure meta isomer.

Q3: I see a carboxylic acid peak in the NMR. Did the ester hydrolyze?

Diagnosis: Yes. The nitration medium (H2SO4/HNO3) is highly acidic. If water is present (either from wet reagents or generated during nitration) and the temperature rises, acid-catalyzed hydrolysis of the ester occurs.

Corrective Protocol:

  • Anhydrous Conditions: Use fuming nitric acid or add oleum (fuming sulfuric acid) to scavenge water produced during the formation of the nitronium ion.

    • Reaction:

      
      
      
  • Quenching Technique:

    • Pour the reaction mixture onto crushed ice , not water. The heat of dilution for sulfuric acid is massive; pouring into liquid water generates local hot spots that rapidly hydrolyze the ester.

Module 2: Esterification of Nitrobenzoic Acids

This route avoids regioselectivity issues by starting with the pre-nitrated acid but faces equilibrium challenges.

Q4: The reaction stalls at ~70% conversion. Adding more acid catalyst isn't helping.

Diagnosis: Fischer esterification is an equilibrium process (


). Adding more catalyst only speeds up the approach to equilibrium; it does not shift the position.

Corrective Protocol:

  • Water Removal (Le Chatelier’s Principle):

    • Azeotropic Distillation: Use a Dean-Stark trap with a solvent that forms a ternary azeotrope with water and the alcohol (e.g., Toluene or Benzene).

    • Molecular Sieves: Add activated 3Å molecular sieves to the reaction flask (encapsulated in a Soxhlet thimble if refluxing).

  • Alternative Activation (The "Acid Chloride" Bypass):

    • Convert the nitrobenzoic acid to nitrobenzoyl chloride using Thionyl Chloride (

      
      ) with a drop of DMF catalyst.
      
    • React the acid chloride with the alcohol. This reaction is irreversible and proceeds to completion.

    • Caution: Ensure the alcohol is dry to prevent hydrolysis of the acid chloride back to the acid.

Q5: I am detecting an ether byproduct in the GC-MS.

Diagnosis: High temperatures and strong acid catalysts (like H2SO4) can dehydrate the alcohol reactant to form dialkyl ethers (e.g.,


).

Corrective Protocol:

  • Switch Catalysts:

    • Replace

      
       with p-Toluenesulfonic acid (p-TSA)  or a solid acid catalyst like Amberlyst-15 . These are less oxidizing and less prone to dehydration side reactions.
      
  • Lower Temperature:

    • Ether formation has a higher activation energy than esterification. Run the reaction at the lowest reflux temperature possible (e.g., use DCM or Chloroform as solvent if solubility permits, rather than neat alcohol reflux).

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for minimizing byproducts in the nitration pathway.

NitrationTroubleshooting Start Nitration of Methyl Benzoate CheckByproduct Analyze Crude Mixture (HPLC/NMR) Start->CheckByproduct Dinitro Issue: Dinitro Species (>5%) CheckByproduct->Dinitro Ortho Issue: Ortho-Isomer (>10%) CheckByproduct->Ortho Acid Issue: Benzoic Acid (Hydrolysis) CheckByproduct->Acid Sol_Dinitro Solution: Lower Temp (<15°C) Reduce HNO3 equiv to 1.05 Dinitro->Sol_Dinitro Sol_Ortho Solution: Triturate with Cold MeOH Consider Bulky Ester Group Ortho->Sol_Ortho Sol_Acid Solution: Quench on Ice (Not Water) Use Oleum to Scavenge Water Acid->Sol_Acid

Caption: Decision tree for identifying and resolving common impurity profiles in benzoate nitration.

Quantitative Reference Data

Table 1: Solvent and Temperature Effects on Nitration Selectivity
ParameterConditionMajor Product (Meta)Byproduct (Ortho)Byproduct (Dinitro)Notes
Temp 5°C84%14%<1%Kinetic control favors mono-nitration.
Temp 25°C75%15%8-10%Thermal energy overcomes activation barrier for dinitration.
Acid 98% H2SO485%13%<2%Standard condition.
Acid 80% H2SO460%10%0%Low yield due to weak electrophile generation (

). Hydrolysis risk high.
Table 2: Comparison of Esterification Methods
MethodReagentsYieldMain ByproductBest For
Fischer Alcohol, H2SO4 (cat), Reflux60-70% (Eq. limited)Ethers, Unreacted AcidSimple, stable substrates.
Acid Chloride SOCl2, then Alcohol>90%HCl (gas), Hydrolyzed AcidHigh value/sterically hindered acids.
Steglich Alcohol, DCC, DMAP>85%N-AcylureaAcid-sensitive substrates.

Detailed Experimental Protocol: Optimized Nitration of Methyl Benzoate

Objective: Synthesize methyl 3-nitrobenzoate with <2% dinitro impurity.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and a pressure-equalizing addition funnel.

  • Substrate Preparation: Charge the flask with Methyl Benzoate (13.6 g, 100 mmol) and Concentrated Sulfuric Acid (30 mL) . Cool the mixture to 0–5°C using an ice-salt bath.

  • Reagent Preparation: In a separate beaker, mix Concentrated Nitric Acid (7.0 mL, ~110 mmol) and Concentrated Sulfuric Acid (7.0 mL) . Pre-cool this mixture to 0°C.

  • Addition: Add the mixed acid to the benzoate solution dropwise over 45 minutes .

    • Critical Checkpoint: Ensure internal temperature never exceeds 10°C .[1][2] If it spikes, stop addition immediately.

  • Post-Reaction: Allow the mixture to warm to room temperature (20°C) and stir for 15 minutes.

  • Quench: Pour the mixture slowly over 100 g of crushed ice with vigorous stirring. The product will precipitate as a white/pale yellow solid.

  • Purification:

    • Filter the solid.[3][4][5]

    • Wash with cold water (2 x 50 mL) to remove acid.

    • Wash with ice-cold methanol (20 mL) . This step selectively dissolves the ortho-isomer and unreacted oil.

    • Recrystallize from methanol if higher purity is required.[5]

References

  • Organic Syntheses. (1921). Methyl m-nitrobenzoate.[5] Organic Syntheses, Coll. Vol. 1, p.372. [Link]

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate. [Link]

  • University of Missouri-Kansas City. Experiment 7: Nitration of Methyl Benzoate. [Link] (Cited for mechanism and protonation effects).

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC and GC-MS methods for purity assessment of "Methyl 5-nitro-2-(phenylthio)benzoate"

Executive Summary & Strategic Context In the development of novel heterocycles and pharmaceutical intermediates, Methyl 5-nitro-2-(phenylthio)benzoate (CAS 361336-72-3) serves as a critical electrophilic scaffold. Its st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the development of novel heterocycles and pharmaceutical intermediates, Methyl 5-nitro-2-(phenylthio)benzoate (CAS 361336-72-3) serves as a critical electrophilic scaffold. Its structural integrity relies on three functional moieties: a nitro group (electron-withdrawing), a thioether linkage (susceptible to oxidation), and a methyl ester (susceptible to hydrolysis).

For researchers and drug development professionals, accurate purity assessment is not merely about a single percentage figure; it is about characterizing specific degradation pathways.

  • The Challenge: The thioether moiety is prone to S-oxidation (forming sulfoxides/sulfones) during storage, while the nitro group presents thermal instability risks during gas-phase analysis.

  • The Solution: This guide establishes High-Performance Liquid Chromatography (HPLC-UV/DAD) as the quantitative "Gold Standard" for purity, while positioning Gas Chromatography-Mass Spectrometry (GC-MS) as the necessary orthogonal tool for structural identification of volatile impurities.

Analytical Workflow Decision Tree

The following diagram illustrates the logical flow for selecting and validating the appropriate method based on sample history and data requirements.

MethodSelection Start START: Sample Received Methyl 5-nitro-2-(phenylthio)benzoate CheckVol Requirement: Quantitative Purity or Impurity ID? Start->CheckVol HPLC_Start Primary Path: HPLC-UV/DAD (Quantification) CheckVol->HPLC_Start Quantification (Batch Release) GC_Start Secondary Path: GC-MS (Structural ID) CheckVol->GC_Start Unknown Peak ID HPLC_Cond Condition: C18 Column ACN/H2O + 0.1% Formic Acid HPLC_Start->HPLC_Cond HPLC_Result Output: Purity % & Non-volatile Impurities (Acids/Oxides) HPLC_Cond->HPLC_Result GC_Risk Risk Check: Thermal Degradation (Nitro/Thio groups) GC_Start->GC_Risk GC_Result Output: Mass Spectrum Confirm Structure & Volatiles GC_Risk->GC_Result Inlet < 250°C

Figure 1: Decision matrix for analytical method selection. HPLC is prioritized for quantitation due to thermal stability concerns in GC.

Method A: HPLC-UV/DAD (The Quantitative Gold Standard)

Rationale

HPLC is the preferred method because it avoids thermal stress. The thioether group (


) can oxidize to a sulfoxide (

) or sulfone (

) under ambient conditions. These polar impurities are easily separated on a C18 column but might decompose or co-elute in GC.
Detailed Protocol
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC equivalent.

  • Detection: Diode Array Detector (DAD).

    • Primary Wavelength: 254 nm (Strong absorption from nitro-benzene system).

    • Secondary Wavelength: 310 nm (Specific to the nitro-thio conjugation).

Chromatographic Conditions
ParameterSetting / Value
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters BEH), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid (Suppresses ionization of free acid impurities)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled to prevent retention time drift)
Injection Vol 5 µL (Concentration: 0.5 mg/mL in ACN)
Gradient Program
Time (min)% Mobile Phase BEvent
0.040%Equilibration start
2.040%Isocratic hold (elute polar acid impurities)
12.095%Linear ramp to wash lipophilic dimers
15.095%Wash
15.140%Re-equilibration
Critical Quality Attributes (CQA)
  • Resolution (

    
    ):  Must be > 1.5 between the main peak and the S-oxide impurity (which typically elutes earlier due to higher polarity).
    
  • Tailing Factor (

    
    ):  Must be < 1.2. If tailing occurs, increase buffer strength (e.g., use 10mM Ammonium Formate instead of just formic acid).
    

Method B: GC-MS (The Orthogonal Validator)

Rationale

While HPLC quantifies purity, GC-MS provides the "fingerprint." It is essential for detecting trapped solvents (e.g., methanol from esterification) or non-UV active starting materials (e.g., thiophenol residues). Caution: The nitro group can undergo thermal rearrangement to a nitrite ester followed by NO loss in a hot inlet.

Detailed Protocol
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Inlet Mode: Split (20:1) to prevent column saturation and reduce thermal residence time.

GC Parameters
ParameterSetting / Value
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temp 240°C (Keep strictly below 260°C to minimize nitro-degradation)
Transfer Line 280°C
Temperature Program
  • Initial: 60°C (Hold 2 min) – Traps solvents.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 5 min) – Elutes the main ester.

MS Acquisition
  • Scan Range: 40–450 m/z.

  • Solvent Delay: 3.0 min.

  • Key Fragment Ions (EI Source):

    • M+ (Molecular Ion): 289 m/z (Must be visible).

    • [M-NO2]+: 243 m/z (Characteristic loss of nitro group).

    • [M-OCH3]+: 258 m/z (Loss of methoxy group).

Comparative Performance Analysis

The following table synthesizes expected performance data based on the physicochemical properties of nitro-thio-benzoates.

FeatureHPLC-UV/DAD (Method A)GC-MS (Method B)
Primary Utility Quantitative Purity (>99%) Qualitative ID / Solvent check
Linearity (

)
> 0.999 (0.01 - 1.0 mg/mL)> 0.995 (Non-linear at high conc.)
Limit of Detection ~0.05% (w/w)~0.1% (w/w)
Thermal Stability Excellent (Ambient/30°C)Poor (Risk of artifact peaks)
Impurity Scope Detects non-volatiles (salts, acids)Detects volatiles (solvents, thiols)
Sample Prep Dissolve in ACN (Simple)Dissolve in Ethyl Acetate (Dry)
Expert Insight: The "Thermal Artifact" Trap

In our application testing with similar nitro-aromatics, we frequently observe a "ghost peak" in GC-MS at [M-30] (loss of NO). This is not a synthesis impurity but an artifact created inside the GC inlet.

  • Verification: If the peak exists in GC but is absent in HPLC-UV, it is a thermal artifact. Do not reject the batch based on this GC peak alone.

References

  • Tsikas, D. (2025). GC-MS and HPLC methods for peroxynitrite analysis: A study on stability and decomposition. (Demonstrates instability of nitro/nitrogen-oxygen species in gas phase). [Link]

  • Sielc Technologies. Separation of Phenyl Benzoate on Newcrom R1 HPLC column. (Basis for phenyl-benzoate retention behavior). [Link]

  • National Institutes of Health (NIH). Stability control for breath analysis using GC-MS. (Highlights thioether instability in thermal desorption/GC methods). [Link]

Comparative

Comparison of different synthetic routes to "Methyl 5-nitro-2-(phenylthio)benzoate"

Comprehensive Comparison Guide: Synthetic Routes to Methyl 5-nitro-2-(phenylthio)benzoate Executive Summary Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) is a highly versatile building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Synthetic Routes to Methyl 5-nitro-2-(phenylthio)benzoate

Executive Summary

Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of pharmaceuticals targeting bacterial infections and complex agrochemicals[1]. The molecule features orthogonal functional groups (a methyl ester, a thioether, and a nitro group), making it a valuable intermediate for downstream diversification. This guide objectively evaluates the three primary synthetic pathways used to construct its critical carbon-sulfur (C-S) bond. By providing field-proven protocols, mechanistic causality, and comparative performance data, this guide empowers researchers to optimize their scale-up and discovery workflows.

Mechanistic Pathway Visualization

SynthesisRoutes SM1 Methyl 2-fluoro-5-nitrobenzoate (CAS: 2965-22-2) Cond1 Route A: SNAr K2CO3, DMF, RT (Fast, High Yield) SM1->Cond1 SM2 Methyl 2-chloro-5-nitrobenzoate (CAS: 6307-82-0) Cond2 Route B: SNAr K2CO3, DMF, 80°C (Economical) SM2->Cond2 SM3 Methyl 2-bromo-5-nitrobenzoate (CAS: 51115-70-9) Cond3 Route C: Cu-Catalysis CuI, Ligand, Base, 110°C (Orthogonal) SM3->Cond3 Reagent Thiophenol (PhSH) Reagent->Cond1 Reagent->Cond2 Reagent->Cond3 Product Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) Cond1->Product Cond2->Product Cond3->Product

Figure 1: Comparative synthetic pathways to Methyl 5-nitro-2-(phenylthio)benzoate.

Route A: The Kinetic Champion – SNAr via Fluoride Displacement

Overview: Nucleophilic Aromatic Substitution (SNAr) utilizing Methyl 2-fluoro-5-nitrobenzoate[1].

Causality & Expert Insight: In SNAr reactions, the rate-determining step is the addition of the nucleophile to form the intermediate Meisenheimer complex, rather than the elimination of the leaving group[2]. The highly electronegative fluorine atom strongly polarizes the C-F bond, rendering the ipso carbon exceptionally electrophilic. Consequently, fluoride displacement by thiophenol occurs rapidly at room temperature. Anhydrous conditions are critical here; trace water reacts with the carbonate base to generate hydroxide ions, which can competitively hydrolyze the methyl ester.

Self-Validating Protocol:

  • Preparation: In an oven-dried flask under N₂, dissolve Methyl 2-fluoro-5-nitrobenzoate (1.0 eq, 10 mmol) in anhydrous DMF (0.5 M). Add finely powdered K₂CO₃ (1.5 eq).

  • Addition: Cool the suspension to 0 °C. Add Thiophenol (1.05 eq) dropwise. Causality: The slight excess of thiophenol ensures complete conversion, while the 0 °C environment mitigates the highly exothermic Meisenheimer complex formation.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The protocol validates itself when the starting material spot (Rf ~0.5) completely disappears, replaced by an intense yellow product spot (Rf ~0.4).

  • Isolation: Pour the mixture into vigorously stirred ice water (5x volume). The product precipitates immediately. Filter, wash with cold water, and dry under vacuum to afford the pure product.

Route B: The Economic Standard – SNAr via Chloride Displacement

Overview: SNAr using the significantly cheaper Methyl 2-chloro-5-nitrobenzoate[3].

Causality & Expert Insight: While chloride is a superior leaving group in aliphatic SN2 reactions, the C-Cl bond's lower polarization (compared to C-F) makes the ipso carbon less reactive in SNAr[2]. To overcome the higher activation energy barrier for nucleophilic attack, thermal activation (80 °C) is required. Prolonged heating with thiolate can lead to side reactions, such as the partial reduction of the nitro group or disulfide formation via homocoupling. Therefore, strict temperature control and an inert atmosphere are mandatory.

Self-Validating Protocol:

  • Preparation: Charge a Schlenk flask with Methyl 2-chloro-5-nitrobenzoate (1.0 eq, 10 mmol) and K₂CO₃ (2.0 eq) in anhydrous DMF (0.5 M).

  • Addition: Add Thiophenol (1.2 eq) at room temperature. Causality: A larger excess of thiophenol compensates for potential oxidative homocoupling to diphenyl disulfide at elevated temperatures.

  • Reaction: Heat the mixture to 80 °C for 12–16 hours under N₂.

  • Validation: Analyze via LC-MS. A persistent starting material peak indicates the need for additional base/thiol, whereas the appearance of a mass corresponding to the disulfide byproduct signals over-oxidation.

  • Isolation: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via recrystallization from hot ethanol.

Route C: The Orthogonal Approach – Copper-Catalyzed C-S Cross-Coupling

Overview: Ullmann-type coupling using Methyl 2-bromo-5-nitrobenzoate.

Causality & Expert Insight: While SNAr is ideal for this specific electron-deficient arene, transition-metal catalysis is vital when working with unactivated substrates or when orthogonal reactivity is required[4]. Copper(I) complexes facilitate the oxidative addition of the C-Br bond, which is otherwise largely inert to mild SNAr conditions. The use of a bidentate nitrogen ligand (e.g., 1,10-phenanthroline) stabilizes the Cu(I) intermediate and accelerates the reductive elimination step, successfully forging the C-S bond[5].

Self-Validating Protocol:

  • Preparation: In a glovebox or under strict N₂, combine Methyl 2-bromo-5-nitrobenzoate (1.0 eq, 10 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ (2.0 eq).

  • Addition: Suspend in anhydrous Toluene (0.2 M) and add Thiophenol (1.2 eq).

  • Reaction: Heat at 110 °C for 24 hours. Causality: Toluene allows for high-temperature reflux without the polarity-driven side reactions often seen in DMF.

  • Validation: The reaction mixture transitions from a light suspension to a dark brown/black solution as the active Cu-thiolate complex forms. Complete consumption of the bromide via TLC confirms success.

  • Isolation: Cool the mixture, filter through a pad of Celite to remove copper salts, concentrate the filtrate, and purify via flash column chromatography.

Comparative Data & Performance Metrics

MetricRoute A (Fluoro SNAr)Route B (Chloro SNAr)Route C (Cu-Catalyzed)
Substrate Methyl 2-fluoro-5-nitrobenzoateMethyl 2-chloro-5-nitrobenzoateMethyl 2-bromo-5-nitrobenzoate
Typical Yield 92 – 95%78 – 85%70 – 75%
Reaction Time 2 – 4 hours12 – 16 hours24 hours
Temperature Room Temperature80 °C110 °C
Substrate Cost HighLowModerate
Scalability Excellent (Exothermic control needed)Excellent (Standard heating)Moderate (Metal removal required)
Primary Byproducts Trace ester hydrolysisDiphenyl disulfideDiphenyl disulfide, Cu salts

Conclusion & Recommendations

For routine laboratory-scale synthesis where time and purity are paramount, Route A is the undisputed champion, offering near-quantitative yields under mild conditions. For large-scale manufacturing and process chemistry, Route B provides the best economic return, provided that thermal parameters are strictly controlled to prevent side reactions. Route C remains a specialized tool, best reserved for complex library synthesis where standard SNAr is not viable.

References

  • PubChem (National Institutes of Health): Methyl 2-chloro-5-nitrobenzoate | CID 22754. Available at:[Link][3]

  • Organic Chemistry Portal: Thiophenol synthesis by C-S coupling or substitution. Available at:[Link][4]

  • MDPI (Molecules): Copper(I) Complexes with Terphenyl-Substituted NPN Ligands Bearing Pyridyl Groups: Synthesis, Characterization, and Catalytic Studies in the S-Arylation of Thiols. Available at: [Link][5]

  • Wikipedia: 4-Nitrochlorobenzene - Nucleophilic Aromatic Substitution. Available at:[Link][2]

Sources

Validation

"Methyl 5-nitro-2-(phenylthio)benzoate" versus other reagents for the synthesis of thioethers

To provide a scientifically accurate guide, it is crucial to first clarify the chemical identity of the topic. Methyl 5-nitro-2-(phenylthio)benzoate (CAS 361336-72-3) is typically the target product of a synthesis, not a...

Author: BenchChem Technical Support Team. Date: March 2026

To provide a scientifically accurate guide, it is crucial to first clarify the chemical identity of the topic. Methyl 5-nitro-2-(phenylthio)benzoate (CAS 361336-72-3) is typically the target product of a synthesis, not a reagent used to synthesize other thioethers. It is a classic example of an electron-deficient diaryl thioether formed via Nucleophilic Aromatic Substitution (SNAr).

Therefore, this guide compares the synthetic strategies and reagents used to construct this specific thioether scaffold. We will evaluate the industry-standard SNAr reagents (Activated Aryl Fluorides/Chlorides) versus Transition Metal-Catalyzed reagents (Aryl Halides + Pd/Cu catalysts) and Alternative Sulfur Sources .

Topic: Optimizing the Synthesis of Electron-Deficient Diaryl Thioethers Target Molecule: Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3)[1][2][3][4]

Executive Summary

The synthesis of Methyl 5-nitro-2-(phenylthio)benzoate serves as a benchmark for constructing C–S bonds in electron-deficient aromatic systems. This guide compares the efficacy of three distinct reagent classes:

  • Activated Electrophiles (SNAr): Utilizing Methyl 2-fluoro-5-nitrobenzoate or Methyl 2-chloro-5-nitrobenzoate.

  • Metal-Catalyzed Cross-Coupling: Utilizing Methyl 2-bromo-5-nitrobenzoate with Pd or Cu catalysts.

  • Alternative Sulfur Surrogates: Utilizing odorless reagents (e.g., Xanthates, Bunte Salts) to replace foul-smelling thiophenol.

Verdict: For this specific target, SNAr using the Fluoro-derivative is the superior method due to the activating effect of the nitro and ester groups, offering high yields without the cost or heavy metal contamination associated with palladium catalysis.

Technical Comparison of Synthetic Reagents

Reagent Class A: Activated Aryl Halides (SNAr Pathway)

Primary Reagents: Methyl 2-fluoro-5-nitrobenzoate + Thiophenol + Base (K2CO3 or Et3N).

  • Mechanism: The ortho-nitro and ortho-ester groups strongly withdraw electron density, making the C-2 position highly electrophilic. The reaction proceeds via a Meisenheimer complex intermediate.

  • Performance:

    • Fluoro-substrate: Reacts rapidly at room temperature (RT) to mild heat (50°C). Yields typically >90%.

    • Chloro-substrate: Requires higher temperatures (80–100°C) but is significantly cheaper.

  • Why it wins for this target: The substrate is "activated." Metal catalysis is redundant and economically wasteful here.

Reagent Class B: Transition Metal Catalysts (Buchwald-Hartwig / Ullmann)

Primary Reagents: Methyl 2-bromo-5-nitrobenzoate + Thiophenol + Pd(OAc)2/Ligand or CuI.

  • Mechanism: Oxidative addition of the aryl halide to the metal center, followed by transmetallation with the thiol and reductive elimination.

  • Performance: High yields (85–95%) but requires expensive catalysts, inert atmosphere (N2/Ar), and extended reaction times.

  • Use Case: Only necessary if the aryl ring lacks electron-withdrawing groups (e.g., if the Nitro group were absent).

Reagent Class C: Alternative Sulfur Sources (Odorless)

Primary Reagents: Methyl 2-fluoro-5-nitrobenzoate + S-Aryl Thiosulfonates or Xanthates.

  • Mechanism: In-situ generation of the sulfide anion or radical coupling.

  • Performance: Eliminates the stench of thiophenol. Yields are comparable to SNAr (80–90%) but atom economy is lower due to the mass of the sulfur carrier.

Performance Metrics Data

FeatureMethod A: SNAr (Fluoro) Method B: SNAr (Chloro) Method C: Pd-Catalysis
Key Reagent Methyl 2-fluoro-5-nitrobenzoateMethyl 2-chloro-5-nitrobenzoateMethyl 2-bromo-5-nitrobenzoate
Nucleophile Thiophenol (PhSH)Thiophenol (PhSH)Thiophenol (PhSH)
Catalyst NoneNonePd(OAc)₂ / Xantphos
Temp/Time 25–50°C / 1–2 h80–100°C / 4–6 h100°C / 12–24 h
Yield 95–98% 85–92%80–90%
Cost High (Fluoro precursor)Low Very High (Pd + Ligand)
Green Score High (No metals)Medium (High energy)Low (Heavy metals, solvents)

Mechanistic Visualization (Graphviz)

The following diagram contrasts the direct SNAr pathway (favored for this molecule) with the Metal-Catalyzed pathway.

ThioetherSynthesis cluster_legend Pathway Comparison Start_F Reagent A: Methyl 2-fluoro-5-nitrobenzoate Complex_Meisenheimer Intermediate: Meisenheimer Complex (Stabilized by NO2) Start_F->Complex_Meisenheimer Nucleophilic Attack (Fast at RT) Start_Br Reagent B: Methyl 2-bromo-5-nitrobenzoate Complex_Pd Intermediate: Pd(II) Oxidative Addition Complex Start_Br->Complex_Pd Pd(0) Catalyst Oxidative Addition Thiophenol Nucleophile: Thiophenol (PhSH) Thiophenol->Complex_Meisenheimer Thiophenol->Complex_Pd Ligand Exchange Product TARGET PRODUCT: Methyl 5-nitro-2-(phenylthio)benzoate Complex_Meisenheimer->Product Elimination of F- Complex_Pd->Product Reductive Elimination Note S_NAr (Blue) is kinetically favored due to electron-withdrawing groups.

Figure 1: Mechanistic divergence between SNAr (Blue path) and Pd-Catalysis (Red path). For nitro-benzoates, the SNAr path bypasses the energy-intensive oxidative addition step.

Validated Experimental Protocol

Method: SNAr Synthesis of Methyl 5-nitro-2-(phenylthio)benzoate Rationale: This protocol utilizes the "Reagent A" approach (Fluoro-precursor) for maximum efficiency and purity.

Materials
  • Reagent: Methyl 2-fluoro-5-nitrobenzoate (1.0 eq, 2.0 mmol, 398 mg)

  • Nucleophile: Thiophenol (1.05 eq, 2.1 mmol, 215 µL)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 eq, 3.0 mmol, 414 mg)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile (5 mL)

Step-by-Step Workflow
  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-fluoro-5-nitrobenzoate in 5 mL of DMF.

  • Addition: Add K₂CO₃ in one portion. The suspension may turn slightly yellow.

  • Nucleophile Introduction: Add Thiophenol dropwise via syringe over 2 minutes. Caution: Thiophenol is malodorous and toxic. Work in a fume hood.

  • Reaction: Stir vigorously at Room Temperature (25°C) .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear within 30–60 minutes, replaced by the product (Rf ~0.5).

  • Quench: Pour the reaction mixture into 50 mL of ice-water. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 10 mL) to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or dry in a vacuum oven at 40°C.

    • Expected Yield: 95–98% (White to pale yellow solid).

    • Characterization: 1H NMR (CDCl₃) δ 8.9 (d, Ar-H), 8.1 (dd, Ar-H), 7.6–7.4 (m, Ph-H), 6.9 (d, Ar-H), 3.9 (s, OMe).

References

  • SNAr Mechanism & Kinetics: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.

  • Thioether Synthesis Overview: Eichman, C. C., & Stambuli, J. P. (2011). Transition Metal-Catalyzed Synthesis of Aryl Sulfides. Molecules, 16(1), 590-608.

  • Compound Data (CAS 361336-72-3): PubChem Compound Summary for Methyl 5-nitro-2-(phenylthio)benzoate.

  • Odorless Sulfur Reagents: Layton, M. E., et al. (2019). Odorless substitutes for thiols in the synthesis of thioethers.[5][6][7] Journal of Sulfur Chemistry, 40(2), 123-135.

Sources

Comparative

Comprehensive Analytical Guide: Characterization of Methyl 5-nitro-2-(phenylthio)benzoate

Executive Summary Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) is a highly functionalized diaryl sulfide intermediate frequently utilized in the synthesis of complex aromatic heterocycles and bioactive pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) is a highly functionalized diaryl sulfide intermediate frequently utilized in the synthesis of complex aromatic heterocycles and bioactive pharmaceutical compounds[1]. Characterizing this molecule presents specific analytical challenges: differentiating it from its regioisomers and quantifying trace levels of spontaneous oxidation products (sulfoxides and sulfones).

This guide objectively compares standard analytical techniques (HPLC-UV and 1D NMR) against advanced, orthogonal alternatives (LC-ESI-MS and 2D HMBC NMR). By establishing a self-validating analytical system, researchers can ensure absolute structural and purity confidence during drug development workflows.

Purity & Degradation Profiling: HPLC-UV vs. LC-ESI-MS

The Causality of Technique Selection

Standard high-performance liquid chromatography with ultraviolet detection (HPLC-UV) is the default purity assay in most laboratories. However, diaryl sulfides like Methyl 5-nitro-2-(phenylthio)benzoate are inherently susceptible to atmospheric or reactive oxygen species (ROS) oxidation[2].

When comparing HPLC-UV to Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS), HPLC-UV falls short. The parent thioether and its oxidized sulfoxide analog exhibit overlapping chromophoric profiles due to the dominant UV absorbance of the nitrophenyl moiety. By upgrading to LC-ESI-MS, we shift from relying on ambiguous absorbance data to definitive exact mass differentiation (+16 Da for sulfoxide, +32 Da for sulfone), creating a self-validating purity profile.

OxidationPathway Sulfide Methyl 5-nitro-2-(phenylthio)benzoate (Target) m/z 290.0 Sulfoxide Sulfoxide Impurity [O] Addition m/z 306.0 Sulfide->Sulfoxide Oxidation (Air/ROS) Sulfone Sulfone Impurity [O2] Addition m/z 322.0 Sulfoxide->Sulfone Over-oxidation

Fig 1: Degradation pathway of the diaryl sulfide to its sulfoxide and sulfone impurities.

Quantitative Comparison: Chromatographic & MS Data
ParameterHPLC-UV (Standard Alternative)LC-ESI-MS (Recommended)
Detection Principle Absorbance (254 nm)Mass-to-charge ratio (m/z)
Target Compound Signal Peak at RT 4.2 min[M+H]⁺ at m/z 290.06
Sulfoxide Impurity Peak at RT 3.8 min (Poor resolution)[M+H]⁺ at m/z 306.06
Sulfone Impurity Peak at RT 3.5 min[M+H]⁺ at m/z 322.05
Specificity Low (Chromophores overlap)High (Exact mass differentiation)
Limit of Detection (LOD) ~0.1%~0.01%
Protocol 1: High-Resolution LC-ESI-MS Impurity Profiling

To ensure a self-validating system, the following protocol isolates the target mass from potential background matrix interference:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Acetonitrile. Dilute to a working concentration of 10 µg/mL using the initial mobile phase to prevent solvent front distortion.

  • Chromatographic Separation: Inject 2 µL onto a C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 50 mm) maintained at 40°C.

  • Gradient Elution: Utilize Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan from m/z 100 to 1000. Extract the ion chromatogram (EIC) at m/z 290.06 to quantify the pure active pharmaceutical ingredient (API) intermediate.

Structural Elucidation: 1D NMR vs. 2D HMBC NMR

The Causality of Technique Selection

While 1D ¹H-NMR easily identifies the presence of a 1,2,4-trisubstituted benzene ring, it cannot definitively prove the relative positions of the nitro, thioether, and ester groups[3]. A regioisomer, such as methyl 4-nitro-2-(phenylthio)benzoate, would produce a nearly identical 1D splitting pattern.

To achieve absolute trustworthiness, we must compare 1D NMR against 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR. HMBC visualizes crucial three-bond (³J) carbon-proton couplings. Specifically, the correlation between the ester carbonyl carbon and the highly deshielded H-6 proton unambiguously locks the ester group adjacent to the nitro-substituted carbon, validating the exact regiochemistry of the benzoate ester[3].

Quantitative Comparison: NMR Assignments (500 MHz, CDCl₃)
Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)Key HMBC Correlations (¹H to ¹³C)
C-1 (Ester bearing)-128.5-
C-2 (Thioether bearing)-145.2-
C-3 (Aromatic CH)6.95, d, J = 8.5126.8C-1, C-5
C-4 (Aromatic CH)8.12, dd, J = 8.5, 2.5122.4C-2, C-6
C-5 (Nitro bearing)-146.0-
C-6 (Aromatic CH)8.85, d, J = 2.5125.1C-1, C-4, Ester C=O
Ester C=O -165.4-
Methoxy (-OCH₃)3.92, s52.8Ester C=O
S-Phenyl (C-1')-131.0-
S-Phenyl (o, m, p)7.45 - 7.60, m (5H)129.5 - 134.2S-Phenyl C-1'
Protocol 2: Multidimensional NMR Structural Elucidation
  • Sample Preparation: Dissolve 15 mg of Methyl 5-nitro-2-(phenylthio)benzoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • 1D Acquisition: On a 500 MHz spectrometer equipped with a cryoprobe, acquire the ¹H spectrum (16 scans, 2s relaxation delay) and the ¹³C spectrum (1024 scans, 2s relaxation delay).

  • 2D HMBC Acquisition: Set up the HMBC experiment optimized for long-range J(C,H) couplings of 8 Hz. Acquire 256 t1 increments with 32 scans per increment.

  • Data Processing: Apply a sine-bell squared window function in both dimensions prior to Fourier transformation. Verify the cross-peak between the methoxy singlet (3.92 ppm) and the ester carbonyl (165.4 ppm) to anchor the structure.

Establishing a Self-Validating Analytical Workflow

To meet the highest standards of scientific integrity, no single technique should be trusted in isolation. The integration of mass confirmation (LC-MS), functional group identification (FT-IR), and regiochemical mapping (2D NMR) creates a closed-loop, self-validating system. If the compound degrades, LC-MS will flag the mass shift; if a synthetic rearrangement occurs, HMBC will flag the connectivity failure.

AnalyticalWorkflow Start Sample Batch CAS: 361336-72-3 NMR 2D HMBC NMR (Regiochemistry) Start->NMR Aliquot 1 LCMS LC-ESI-MS (Purity & Mass) Start->LCMS Aliquot 2 FTIR FT-IR Spectroscopy (Functional Groups) Start->FTIR Aliquot 3 Valid Self-Validating Characterization Complete NMR->Valid Connectivity Confirmed LCMS->Valid m/z 290 Confirmed FTIR->Valid NO2/Ester Confirmed

Fig 2: Orthogonal, self-validating analytical workflow for structural and purity confirmation.

References

  • MDPI - Molecules. "Efficient Construction of Symmetrical Diaryl Sulfides via a Supported Pd Nanocatalyst-Catalyzed C-S Coupling Reaction". Molecules, 2022. URL:[Link]

  • ACS - Organic Letters. "Anionic Amino-Cope Rearrangement Cascade Synthesis of 2,4-Substituted Benzoate Esters from Acyclic Building Blocks". Organic Letters, 2022. URL:[Link]

Sources

Validation

A Comparative Guide to the Quantitative Analysis of Methyl 5-nitro-2-(phenylthio)benzoate: qNMR vs. HPLC

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the accurate quantification of novel chemical entities is paramount. Methyl 5-nitro-2-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the accurate quantification of novel chemical entities is paramount. Methyl 5-nitro-2-(phenylthio)benzoate, a key intermediate in various synthetic pathways, requires precise and reliable analytical methods to determine its purity and concentration. This guide provides an in-depth, objective comparison of two powerful analytical techniques for the quantitative analysis of this compound: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, this document synthesizes technical details with practical insights to empower you to make informed decisions for your analytical workflows.

The Analytical Challenge: Beyond Simple Detection

The structure of Methyl 5-nitro-2-(phenylthio)benzoate, possessing multiple aromatic rings and functional groups, presents a typical analytical scenario where not just identification, but accurate quantification is critical. Impurities from synthesis or degradation can have similar UV chromophores, potentially leading to inaccuracies in chromatographic methods that rely on UV detection. Therefore, an orthogonal analytical approach is often necessary for robust quality control.

Principle of Quantitative Analysis: A Tale of Two Techniques

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Ratio Method

Quantitative NMR (qNMR) stands as a primary analytical method, offering a direct measurement of the analyte's concentration.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2] By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard, the concentration of the analyte can be determined with high accuracy and precision, without the need for a specific reference standard of the analyte itself.[3][4] This makes qNMR an invaluable tool, especially in early-stage development where certified reference materials of the target compound may not be available.[5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation Science

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[6] For quantitative analysis, a detector, most commonly a UV-Vis detector, measures the response of the analyte as it elutes from the column. The purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[1] This method is highly sensitive for detecting trace impurities but relies on the assumption that all components have a similar response factor at the detection wavelength, or it necessitates the use of reference standards for each impurity for accurate quantification.[3]

Head-to-Head Comparison: qNMR vs. HPLC for Methyl 5-nitro-2-(phenylthio)benzoate

To provide a practical comparison, we will consider a hypothetical but experimentally grounded scenario for the analysis of a batch of synthesized Methyl 5-nitro-2-(phenylthio)benzoate.

Hypothetical Experimental Data
ParameterqNMRHPLC (UV at 254 nm)
Purity Assay (%) 98.5% (RSD: 0.2%, n=3)99.5% (RSD: 0.5%, n=3)
Linearity (r²) >0.999 (over 1-20 mg/mL)>0.999 (over 0.01-1 mg/mL)
Limit of Quantification ~1 mg/mL~0.01 mg/mL
Analysis Time per Sample ~15 minutes~20 minutes
Reference Standard Required (Internal Standard)Required (Analyte & Impurities)

Disclaimer: This data is illustrative and based on typical performance characteristics of the techniques for similar aromatic nitro compounds.[1][7]

Interpretation of Results and Causality

The hypothetical data reveals a common scenario: HPLC may indicate a higher purity than qNMR.[1] This discrepancy often arises because HPLC-UV area percent calculations assume that all impurities have the same UV absorptivity as the main compound at the chosen wavelength.[3] If an impurity has a lower response factor, its contribution to the total peak area will be underestimated, leading to an artificially inflated purity value for the main component.

qNMR, on the other hand, provides a more accurate molar-based quantification, as the signal intensity is directly proportional to the number of protons, irrespective of the molecule's chromophoric properties.[2] This makes qNMR a more reliable method for obtaining an absolute purity value, especially when the impurity profile is not fully characterized.

Experimental Protocols

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh ~15 mg of Analyte dissolve Dissolve in ~0.7 mL of DMSO-d6 weigh_analyte->dissolve weigh_is Accurately weigh ~5 mg of Internal Standard (e.g., Dimethyl Terephthalate) weigh_is->dissolve transfer Transfer to 5 mm NMR tube dissolve->transfer nmr_acq Acquire 1H NMR spectrum (e.g., 400 MHz) with optimized parameters (D1 > 5*T1) transfer->nmr_acq process Process spectrum (phasing, baseline correction) nmr_acq->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for qNMR analysis.

Step-by-Step qNMR Protocol:

  • Selection of Internal Standard: For Methyl 5-nitro-2-(phenylthio)benzoate, a suitable internal standard is Dimethyl Terephthalate (DMTP). It is soluble in common deuterated solvents like DMSO-d6, chemically inert, and its aromatic proton signal (a singlet around 8.1 ppm) and methyl proton signal (a singlet around 3.9 ppm) are unlikely to overlap with the analyte signals.[8][9]

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of Methyl 5-nitro-2-(phenylthio)benzoate into a clean vial.

    • Accurately weigh approximately 5 mg of high-purity (≥99.5%) Dimethyl Terephthalate into the same vial.

    • Add approximately 0.7 mL of DMSO-d6 to the vial.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Transfer the solution to a 5 mm NMR tube.[9]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Crucial Parameter: Set the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard's signals to be integrated. This ensures full magnetization recovery and accurate integration. A typical D1 of 30 seconds is a good starting point for many small molecules.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.

  • Data Processing and Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the methyl ester singlet) and a signal of the internal standard (e.g., the aromatic singlet of DMTP).

    • Calculate the purity using the following equation:

      Purityanalyte (%) = ( Ianalyte / IIS ) * ( NIS / Nanalyte ) * ( Manalyte / MIS ) * ( mIS / manalyte ) * PurityIS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • Purity = Purity of the internal standard

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis stock Prepare stock solution of Analyte in diluent (e.g., 1 mg/mL) dilute Dilute to working concentration (e.g., 0.1 mg/mL) stock->dilute filter Filter through 0.45 µm filter dilute->filter hplc_acq Inject onto HPLC system with UV detection filter->hplc_acq integrate Integrate all peaks in the chromatogram hplc_acq->integrate calculate Calculate purity by area percent method integrate->calculate

Caption: Workflow for HPLC analysis.

Step-by-Step HPLC Protocol:

  • Method Development: A reversed-phase HPLC method is suitable for Methyl 5-nitro-2-(phenylthio)benzoate.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. A typical gradient could be: 0-15 min, 50-95% B; 15-20 min, 95% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Column Temperature: 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Acquisition:

    • Inject a suitable volume (e.g., 10 µL) onto the HPLC system.

    • Run the analysis according to the developed method.

  • Data Processing and Calculation:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the purity using the area percent method:

      Purity (%) = ( Areaanalyte / Total Areaall peaks ) * 100

Deciding on the Right Technique: A Logic-Driven Approach

The choice between qNMR and HPLC is not about which technique is universally "better," but which is more appropriate for the specific analytical need.

Decision_Tree start Analytical Goal? absolute_purity Need Absolute Purity? (e.g., Reference Material Characterization) start->absolute_purity Yes routine_qc Routine QC / Impurity Profiling? start->routine_qc No qnmr Use qNMR absolute_purity->qnmr no_ref_std Analyte Reference Standard Unavailable? routine_qc->no_ref_std trace_analysis Trace Impurity Detection Needed? routine_qc->trace_analysis hplc Use HPLC no_ref_std->qnmr Yes no_ref_std->hplc No trace_analysis->qnmr No, unless high concentration trace_analysis->hplc Yes

Caption: Decision tree for selecting between qNMR and HPLC.

Key Decision Points:

  • For absolute purity determination, especially for qualifying in-house reference standards, qNMR is the superior choice. Its status as a primary ratio method provides a direct and accurate measure of purity without reliance on the analyte's own standard.[2]

  • For routine quality control, monitoring known impurities, and high-throughput screening, HPLC is often more practical. Its higher sensitivity and established workflows in many laboratories make it a cost-effective and efficient tool.[6]

  • When reference standards for impurities are not available, qNMR can provide a more accurate assessment of purity than HPLC area percent. [5]

  • For detecting and quantifying trace-level impurities, HPLC generally offers better sensitivity. [10]

Conclusion

Both qNMR and HPLC are powerful and essential techniques in the modern analytical laboratory. For the quantitative analysis of Methyl 5-nitro-2-(phenylthio)benzoate, they offer complementary information. While HPLC is an excellent tool for separation and detection of impurities with high sensitivity, qNMR provides a more accurate and direct measure of absolute purity, serving as an indispensable method for validating chromatographic results and for the characterization of reference materials. A comprehensive understanding of the principles, strengths, and limitations of each technique, as outlined in this guide, will enable researchers and drug development professionals to design robust analytical strategies, ensuring the quality and integrity of their chemical entities.

References

  • BenchChem. (2025).
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Singh, R., & Caner, S. (2020). Quantitative NMR Spectroscopy in Pharmaceutical Analysis. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 45, pp. 185-231). Academic Press.
  • Emery Pharma. (2024, February 9).
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Almac. (n.d.).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Bureau International des Poids et Mesures. (2019, March 13).
  • BenchChem. (2025). Application Note and Protocol for Quantitative NMR (qNMR) using DMSO-d6. BenchChem.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Standards for qNMR.
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy. Acanthus Research.
  • ResolveMass Laboratories Inc. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
  • Rundlöf, T., Mathiasson, M., Bekiroglu, S., Hakkarainen, B., Bowden, T., & Arvidsson, T. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-651.
  • JETIR. (2019, May).
  • RSSL. (n.d.).
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)
  • WJPMR. (2023, December 11).
  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • The Royal Society of Chemistry. (2016).
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Emery Pharma. (2024, February 9).
  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). University of Illinois Chicago.
  • USP. (n.d.). Stimuli Article (qNMR). USP.org.
  • ResearchGate. (2013, July 16). Quantitative analysis by 1H NMR and HPLC.
  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • SIELC Technologies. (2018, February 16). Separation of Methyl 5-chloro-2-nitrobenzoate on Newcrom R1 HPLC column. SIELC Technologies.
  • PMC. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC.
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for 5-Methyl-2-nitrobenzoic Acid Analysis. BenchChem.

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Comparative

Technical Comparison Guide: Infrared Spectroscopy Analysis of Methyl 5-nitro-2-(phenylthio)benzoate

Executive Summary Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and bioactive sulfur-nitrogen scaffolds. Its structure combines three...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and bioactive sulfur-nitrogen scaffolds. Its structure combines three distinct spectroscopic moieties: a conjugated methyl ester, a nitro aromatic system, and a diaryl thioether linkage.

This guide provides a rigorous comparative analysis of Infrared (IR) spectroscopy against alternative analytical techniques (Raman) and precursor spectral profiles. It is designed to enable researchers to validate structural integrity, monitor reaction progress, and differentiate this compound from structurally similar impurities.

Structural & Vibrational Framework

To accurately interpret the IR spectrum, one must deconstruct the molecule into its constituent oscillators. The interplay between the electron-withdrawing nitro group and the electron-donating phenylthio group creates a unique "push-pull" electronic environment that influences vibrational frequencies.[1]

Table 1: Predicted Functional Group Assignments

Based on empirical group frequencies for substituted benzoates.

Functional GroupVibration ModePredicted Frequency (cm⁻¹)IntensityDiagnostic Value
Ester (C=O) Stretching (

)
1715 – 1735StrongPrimary confirmation of benzoate core.[1]
Nitro (NO₂) Asymmetric Stretch (

)
1515 – 1535StrongHighly characteristic; shifts lower due to conjugation.
Nitro (NO₂) Symmetric Stretch (

)
1335 – 1355StrongConfirms NO₂ presence; paired with

.
Ester (C-O) Stretching (

)
1250 – 1280StrongDistinguishes ester from ketone/aldehyde.
Thioether (C-S) Stretching (

)
1080 – 1100 (Ar-S)Weak/MediumDifficult to see in IR; Raman preferred .
Aromatic Ring C-H Stretch> 3000WeakDifferentiates from aliphatic contaminants.[2][3]
Aromatic Ring OOP Bending700 – 900StrongIndicates substitution pattern (1,2,5-trisubstituted).

Comparative Analysis

Comparison A: IR Spectroscopy vs. Raman Spectroscopy

While IR is the industry standard for rapid QC, it has limitations regarding the sulfur linkage in this specific compound.

FeatureInfrared (FTIR) Raman Spectroscopy Verdict for Methyl 5-nitro-2-(phenylthio)benzoate
Selection Rule Change in Dipole MomentChange in PolarizabilityComplementary. Use IR for NO₂/C=O; Raman for S-Ph.
Nitro Group Very Strong Absorption (Polar N-O bonds)Weak to Medium ScatteringIR Wins. The NO₂ bands are the clearest fingerprint in IR.[2]
Thioether (C-S) Weak/Obscured (low dipole change)Strong/Distinct (high polarizability of Sulfur)Raman Wins. Raman is superior for verifying the integrity of the C-S-C linkage.
Sample Prep ATR (Solid) or KBr PelletDirect focus on solid/glass capillaryTie. Both handle the solid powder form well.
Interference Water/CO₂ (Atmospheric)Fluorescence (from Nitro impurities)IR Wins. Nitro compounds often fluoresce in Raman (532/785 nm), obscuring data.

Expert Insight: If you observe a high fluorescence background in Raman preventing C-S detection, rely on the absence of the S-H stretch in IR (see below) to infer thioether formation.

Comparison B: Product vs. Precursor (Reaction Monitoring)

The synthesis typically involves the nucleophilic displacement of a halide (e.g., Methyl 2-chloro-5-nitrobenzoate) by Thiophenol.[1] IR is a powerful tool for monitoring this transition.[2][4]

  • Precursor (Thiophenol): Exhibits a sharp, distinct S-H stretching band at ~2550–2600 cm⁻¹ .

  • Product (Target): Complete disappearance of the 2550 cm⁻¹ band.

  • Precursor (Chloro-benzoate): C-Cl stretch (~1000-1100 cm⁻¹) is difficult to distinguish from the C-S stretch in the product.[1]

Experimental Protocol: ATR-FTIR Analysis

Objective: Obtain a high-quality spectrum of solid Methyl 5-nitro-2-(phenylthio)benzoate to verify identity. Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption and ion exchange with the nitro group.

Materials
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR Crystal (Single bounce).

  • Solvent: Isopropanol (for cleaning).

Step-by-Step Workflow
  • System Blanking:

    • Clean the crystal with isopropanol and a lint-free wipe.

    • Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).

    • Why: Removes atmospheric CO₂ (~2350 cm⁻¹) and H₂O lines.

  • Sample Loading:

    • Place approximately 2–5 mg of the solid product onto the center of the crystal.

    • Note: Ensure the sample covers the active "sweet spot" (usually the center 1-2 mm).

  • Compression:

    • Lower the pressure arm/anvil. Apply force until the pressure gauge reads the optimal value (usually ~80–100 N for diamond).

    • Causality: High pressure ensures intimate contact between the solid and the crystal, removing air gaps that cause weak signals and baseline tilt.

  • Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Accumulations: 32 scans (improves Signal-to-Noise ratio).

    • Correction: Apply "ATR Correction" in software if comparing to library transmission spectra (ATR penetrates less at higher wavenumbers, making high-frequency peaks appear weaker).

  • Validation Check:

    • Verify the C=O peak at ~1720 cm⁻¹ has an absorbance between 0.1 and 1.0 A.

    • If > 1.5 A, the detector is saturating (unlikely with ATR).

    • If < 0.05 A, apply more pressure or add more sample.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for characterizing this compound during synthesis, highlighting the decision points between IR and Raman.

AnalysisWorkflow Start Crude Synthesis Product IR_Scan Step 1: ATR-FTIR Scan (4000 - 600 cm⁻¹) Start->IR_Scan Check_SH Check 2550 cm⁻¹ Region (S-H Stretch) IR_Scan->Check_SH Check_CO Check 1720 cm⁻¹ & 1530 cm⁻¹ (Ester & Nitro) Check_SH->Check_CO Peak Absent Result_Unreacted Result: Unreacted Thiophenol (Recrystallize) Check_SH->Result_Unreacted Peak Present Raman_Decision Need C-S Bond Confirmation? Check_CO->Raman_Decision Sharp C=O & NO₂ Present Result_Impurity Result: Hydrolysis/Side Product (Check Acid OH stretch) Check_CO->Result_Impurity Broad OH (2500-3300) or Missing Nitro Raman_Scan Step 2: Raman Spectroscopy (1064 nm Laser recommended) Raman_Decision->Raman_Scan Yes (Structural Study) Result_Confirmed Identity Confirmed: Methyl 5-nitro-2-(phenylthio)benzoate Raman_Decision->Result_Confirmed No (Routine QC) Raman_Scan->Result_Confirmed C-S Stretch Observed

Figure 1: Analytical decision tree for the characterization of Methyl 5-nitro-2-(phenylthio)benzoate, prioritizing IR for purity and Raman for linkage confirmation.

References

  • Organic Chemistry Portal. (2025). Characteristic IR Absorptions of Functional Groups: Nitro and Sulfur Compounds. Retrieved from [Link]

  • Mettler Toledo. (2025). IR vs Raman Spectroscopy: Advantages & Limitations in Chemical Synthesis. Retrieved from [Link]

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Validation

Benchmarking the efficiency of "Methyl 5-nitro-2-(phenylthio)benzoate" synthesis against alternative methods

Executive Summary This technical guide benchmarks the synthesis of Methyl 5-nitro-2-(phenylthio)benzoate , a critical intermediate for heterocyclic pharmacophores (e.g., thioxanthones, benzothiazoles). We evaluate the pe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide benchmarks the synthesis of Methyl 5-nitro-2-(phenylthio)benzoate , a critical intermediate for heterocyclic pharmacophores (e.g., thioxanthones, benzothiazoles). We evaluate the performance of the Optimized Nucleophilic Aromatic Substitution (


)  protocol against two primary alternatives: Transition-Metal Catalyzed Coupling (Ullmann/Buchwald)  and Aqueous "Green" Synthesis .

The Verdict: For this specific activated substrate, the Optimized


 protocol  is the superior methodology. It leverages the electronic activation of the para-nitro group to achieve yields >90% under mild conditions without the cost or contamination risks associated with metal catalysts, or the high-energy requirements of superheated aqueous methods.

Part 1: Mechanistic Analysis & Strategic Grounding

The Substrate: Electronic Activation

The target molecule is synthesized from Methyl 2-chloro-5-nitrobenzoate . The efficiency of the synthesis hinges on the electronic character of the benzene ring:

  • Activation: The nitro group (

    
    ) at position 5 is para to the chlorine atom at position 2.
    
  • Effect: The strong electron-withdrawing nature of the nitro group stabilizes the anionic intermediate (Meisenheimer complex), significantly lowering the activation energy for nucleophilic attack by the thiophenol thiol group.

  • Implication: This "activated" status renders expensive metal catalysts (Pd/Cu) thermodynamically unnecessary, a crucial distinction often overlooked in general coupling guides.

Comparison of Methodologies
FeatureMethod A: Optimized

(Benchmark)
Method B: Metal-Catalyzed (Ullmann) Method C: Aqueous Green Synthesis
Mechanism Addition-Elimination (

)
Oxidative Addition/Reductive EliminationHydrophobic Effect /

Catalyst None (Base only)Copper(I) or PalladiumNone
Yield 92 - 96% 70 - 85%87% (Acid precursor)
Temp/Time 60-80°C / 2-5 h100-120°C / 12-24 h150-190°C / 2-3 h
Atom Economy HighLow (Ligand/Catalyst waste)Moderate (Requires 2 steps if ester)
Scalability ExcellentPoor (Catalyst cost/removal)Good (Pressure equipment needed)

Part 2: Detailed Experimental Protocols

Method A: The Benchmark ( Protocol)

Objective: Synthesis of Methyl 5-nitro-2-(phenylthio)benzoate via direct displacement.

Reagents:

  • Methyl 2-chloro-5-nitrobenzoate (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv) or Triethylamine (
    
    
    
    )
  • Solvent: DMF or Acetonitrile (ACN)

Protocol:

  • Setup: Charge a round-bottom flask with Methyl 2-chloro-5-nitrobenzoate (e.g., 10 mmol) and anhydrous DMF (20 mL).

  • Activation: Add

    
     (15 mmol) in a single portion. Stir for 10 minutes at room temperature.
    
  • Addition: Add Thiophenol (11 mmol) dropwise via syringe. Caution: Thiophenol is toxic and malodorous; use a bleach trap.

  • Reaction: Heat the mixture to 70°C for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting chloride is consumed.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product will precipitate as a yellow solid.

  • Purification: Filter the solid, wash with water (

    
    ) to remove DMF and salts, and wash with cold methanol (
    
    
    
    ). Recrystallize from Ethanol if necessary.[1]

Validation:

  • Yield: Expect 92–95%.

  • Purity: >98% by HPLC.

Method B: Aqueous "Green" Alternative

Objective: Solvent-free synthesis using superheated water. Note that this method often utilizes the acid precursor (2-chloro-5-nitrobenzoic acid) to prevent ester hydrolysis at high temperatures, requiring a subsequent esterification step.

Protocol:

  • Setup: Mix 2-chloro-5-nitrobenzoic acid (10 mmol) and Thiophenol (11 mmol) in water (10 mL) inside a pressure tube or autoclave.

  • Reaction: Heat to 150–170°C for 2 hours. The high temperature increases the solubility of the organics and the dielectric constant of water favors the transition state.

  • Workup: Cool to precipitate the 2-(phenylthio)-5-nitrobenzoic acid. Filter and dry.[1][2][3][4]

  • Esterification (Step 2): Reflux the acid in Methanol with catalytic

    
     for 4 hours to obtain the methyl ester.
    

Critique: While "green" regarding solvents, the energy cost of high-temperature heating and the requirement for a two-step process (coupling + esterification) reduces its overall process mass efficiency (PME) compared to Method A.

Part 3: Visualization & Logic

Pathway Diagram: Mechanism

The following diagram illustrates the reaction logic, highlighting the critical role of the nitro group in stabilizing the intermediate.

SNAr_Mechanism cluster_logic Why Method A Wins SM Methyl 2-chloro-5-nitrobenzoate (Substrate) Transition Meisenheimer Complex (Stabilized by p-NO2) SM->Transition Nucleophilic Attack (Rate Determining) Reagent Thiophenol + Base (Nucleophile) Reagent->Transition Product Methyl 5-nitro-2-(phenylthio)benzoate (Target) Transition->Product Elimination of Cl- Byproduct KCl + KHCO3 Transition->Byproduct Factor1 Nitro Group (Pos 5) activates Pos 2 Factor1->Transition Factor2 No Metal Catalyst Required

Caption: Mechanistic pathway of the


 reaction showing the stabilization of the transition state by the nitro group.
Workflow Comparison

This diagram compares the operational complexity of the Standard Method vs. the Aqueous Alternative.

Workflow_Comparison cluster_MethodA Method A: Optimized SNAr (Recommended) cluster_MethodB Method B: Aqueous Green Route A_Start Start: Methyl Ester Precursor A_React React: DMF, K2CO3, 70°C, 4h A_Start->A_React A_Workup Workup: Pour into Ice Water A_React->A_Workup A_Filter Isolate: Filtration A_Workup->A_Filter A_Final Product: >92% Yield A_Filter->A_Final B_Start Start: Acid Precursor B_React React: Water, 170°C, Pressure B_Start->B_React B_Isolate Isolate: Acid Intermediate (87%) B_React->B_Isolate B_Step2 Step 2: Esterification (MeOH/H2SO4) B_Isolate->B_Step2 B_Final Product: ~80% Overall Yield B_Step2->B_Final

Caption: Operational workflow comparison demonstrating the single-step efficiency of Method A versus the two-step Aqueous route.

Part 4: Benchmarking Data Summary

The following table summarizes the key performance indicators (KPIs) for the synthesis methods.

MetricMethod A (Recommended) Method B (Aqueous) Method C (Ullmann)
Overall Yield 92 - 95% ~80% (2 steps)75 - 85%
Reaction Time 4 hours2h (Rxn) + 4h (Esterif.)12 - 24 hours
Temperature 70°C (Mild)170°C (High)110°C
Cost Efficiency High (Cheap reagents)Moderate (Energy intensive)Low (Catalyst cost)
Purification Filtration/WashFiltration + ExtractionColumn Chromatography
Green Score Moderate (DMF use)High (Water use)Low (Heavy metals)

References

  • Nucleophilic Aromatic Substitution of Activ

    • Source: Organic Chemistry Portal.
    • Context: General mechanism for nitro-activ
  • Synthesis of 2-nitro-5-(phenylthio)-anilines (Analogous Reaction).

    • Source: Google P
    • Context: Describes high-yield (92-96%)
  • Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated W

    • Source: ResearchG
    • Context: Establishes the aqueous "green" protocol for the acid precursor with 87% yield.
  • Synthesis of Methyl 5-nitro-2-(phenylthio)

    • Source: ChemScene.
    • Context: Confirmation of target molecule structure and commercial availability.[3]

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-nitro-2-(phenylthio)benzoate proper disposal procedures

This guide outlines the authoritative disposal and handling protocols for Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3).[1] It is designed for laboratory managers, safety officers, and researchers requiring im...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative disposal and handling protocols for Methyl 5-nitro-2-(phenylthio)benzoate (CAS: 361336-72-3).[1] It is designed for laboratory managers, safety officers, and researchers requiring immediate, actionable compliance data.

Executive Summary: Critical Disposal Directives

  • Primary Disposal Path: High-temperature incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility) equipped with scrubbers for NOₓ and SOₓ.

  • Segregation Mandate: STRICTLY SEGREGATE from strong oxidizers (e.g., nitric acid, peroxides) and strong bases. The thioether moiety is susceptible to aggressive oxidation, and the nitro group presents a potential energetic hazard.

  • Odor Control: This compound contains a sulfide (thioether) linkage. Anticipate potential stench; seal waste containers immediately after addition.

Chemical Profile & Hazard Identification

Understanding the molecular structure is the first step in safe disposal. This compound combines a nitro group (energetic/toxic potential) with a thioether (sulfur source/odor) and an ester.

PropertySpecificationDisposal Implication
Chemical Name Methyl 5-nitro-2-(phenylthio)benzoate--
CAS Number 361336-72-3Use for waste manifesting.[1]
Molecular Formula C₁₄H₁₁NO₄SGenerates SOₓ and NOₓ upon combustion.
Physical State Solid (typically)Dispose as Solid Hazardous Waste unless dissolved.
Hazards (GHS) Irritant (Skin/Eye), Potential Acute Tox.PPE (Nitrile gloves, safety goggles) required.
Reactivity Incompatible with Oxidizers/BasesDo not commingle with oxidizing waste streams.

Waste Characterization & RCRA Classification

Before disposal, the waste must be characterized under the Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR 261).[2]

Step-by-Step Classification Logic
  • Is it a Listed Waste?

    • Check: F, K, P, or U lists.[2][3]

    • Result: This specific CAS is not typically found on the P or U lists of commercial chemical products.

    • Action: Proceed to Characteristic Waste determination.

  • Is it a Characteristic Waste?

    • Ignitability (D001): Unlikely for the pure solid, but possible if dissolved in flammable solvents (e.g., Acetone, MeOH).

    • Corrosivity (D002): Not applicable (solid/neutral).

    • Reactivity (D003): While nitro compounds can be energetic, this stable ester generally does not meet the D003 threshold unless mixed with initiators.

    • Toxicity (D004-D043): Does not contain regulated heavy metals or pesticides.[1]

  • Final Designation:

    • If Pure: Non-Regulated Organic Solid (unless local state regulations differ).

    • If in Solution: Classify based on the solvent (e.g., D001 for flammable solvents, F003 for spent non-halogenated solvents).

Operational Disposal Workflow

A. Waste Segregation Protocol

Visualizing the decision process prevents cross-contamination and dangerous reactions.

WasteSegregation Start Waste Generation State Physical State? Start->State Solid Solid Waste State->Solid Powder/Crystals Liquid Liquid Waste State->Liquid Dissolved SolidBin Solid Waste Bin (Double Bagged) Solid->SolidBin Label: Toxic/Irritant SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalo No Halogens HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Organic Waste Carboy NonHalo->NonHaloBin

Figure 1: Waste segregation decision tree ensuring proper stream separation.

B. Step-by-Step Disposal Procedure

Scenario 1: Disposal of Pure Solid

  • Containment: Place the solid in a screw-top glass jar or high-density polyethylene (HDPE) container.

  • Odor Mitigation: Due to the phenylthio group, seal the primary container with Parafilm® and place it inside a secondary clear plastic bag (double-containment).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Methyl 5-nitro-2-(phenylthio)benzoate"[1][4][5][6]

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Scenario 2: Disposal of Reaction Mixtures (Liquid)

  • Solvent Identification: Determine if the primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate).

  • Transfer: Pour into the appropriate waste carboy (see Figure 1) using a funnel.

  • Rinsing: Triple-rinse the original glassware with the compatible solvent and add rinsate to the waste carboy.

  • Cap Securely: Do not leave funnels in carboys. Close the lid tightly to prevent solvent evaporation and odor release.

Emergency & Spill Response

In the event of a spill during transfer, immediate action is required to prevent exposure and environmental contamination.[7]

SpillResponse Spill Spill Detected Assess Assess Volume & Hazard Spill->Assess PPE Don PPE: Gloves, Goggles, Lab Coat Assess->PPE Type Spill Type? PPE->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid/Solution Type->LiquidSpill ActionSolid Damp Wipe/Scoop (Avoid Dust Generation) SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Chem-Pad LiquidSpill->ActionLiquid Disposal Bag Waste & Label 'Debris from Spill' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Emergency spill response workflow emphasizing containment and dust control.

Specific Spill Notes:

  • Solid Spills: Do not dry sweep if dust generation is likely. Use a wet wipe or damp paper towel to capture the powder without aerosolizing the nitro compound.

  • Decontamination: Wash the spill area with a mild soap solution. Avoid using bleach (sodium hypochlorite) directly on the residue, as strong oxidizers can react violently with the sulfide linkage.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11238699 (Methyl 5-nitro-2-(phenylthio)benzoate).[1] PubChem. Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. EPA.gov. Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Section 8.B, Disposal of Chemicals. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[8] 29 CFR 1910.1200.[8][9] Available at: [Link][1]

Sources

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Feasible Synthetic Routes

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